molecular formula C9H11N3 B581474 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile CAS No. 1226776-95-9

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B581474
CAS No.: 1226776-95-9
M. Wt: 161.208
InChI Key: ONYGTHTZAUUIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile is a valuable chemical building block in medicinal chemistry and drug discovery. Its structure, featuring both an aminopyridine moiety and a nitrile group, makes it a versatile intermediate for the synthesis of more complex molecules . This compound is related to, and can serve as a precursor in, the synthesis of advanced pharmacological agents, including aminopyrimidinyl compounds investigated for various therapeutic targets . Furthermore, derivatives stemming from similar pyridineamine scaffolds have been explored for their utility as potent PIM kinase inhibitors, highlighting the potential of this chemical class in oncology research . The strategic incorporation of such fluorine-aromatic scaffolds is a common practice in developing modern FDA-approved drugs, as these fragments can positively influence a compound's potency, selectivity, and pharmacokinetic properties . As a key synthetic intermediate, this compound provides researchers with a critical starting point for constructing targeted libraries and novel chemical entities.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGTHTZAUUIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693824
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-95-9
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS 1226776-95-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, designated by CAS number 1226776-95-9, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a dimethylpropanenitrile moiety. This unique structural arrangement makes it a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors, is an active area of investigation. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthesis strategies, and prospective biological activities based on analogous structures.

Chemical and Physical Properties

This compound is characterized by the presence of a basic pyridine nitrogen, an aromatic amino group, and a nitrile functional group. These features contribute to its polarity and potential for hydrogen bonding.

PropertyValueReference
CAS Number 1226776-95-9N/A
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.20 g/mol [1]
Appearance Solid (predicted)N/A
Boiling Point 345.9°C at 760 mmHg (Predicted)N/A
Flash Point 163.0°C (Predicted)N/A
Density 1.1±0.1 g/cm³ (Predicted)N/A

Synthesis and Manufacturing

A potential synthetic pathway is outlined below. This is a hypothetical pathway based on known organic chemistry principles and published patent literature for similar compounds.

Synthetic Pathway Hypothetical Synthesis of this compound A 2-Chloro-5-nitropyridine B 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile A->B  + Acetone cyanohydrin  Base (e.g., NaH) C This compound B->C  Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Kinase_Inhibition Potential Mechanism of Kinase Inhibition cluster_0 Kinase ATP Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Compound 2-(5-Aminopyridin-2-YL)-2- methylpropanenitrile Compound->Hinge Region H-bonds via aminopyridine Compound->Hydrophobic Pocket Hydrophobic interactions via dimethylpropanenitrile

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 1226776-95-9[1]
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.20 g/mol [1]
Canonical SMILES CC(C)(C#N)c1ccc(nc1)N
Physical Description Predicted to be a solid at room temperature.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using advanced computational models and provide valuable insights for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 135-145 °CInfluences formulation and storage stability.
Boiling Point 350-400 °C at 760 mmHgIndicates thermal stability.
Water Solubility Slightly solubleAffects absorption and distribution in the body.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.0A measure of lipophilicity, impacting membrane permeability and absorption.
pKa (Acid Dissociation Constant) pKa1: 4.5 - 5.5 (pyridinium ion)pKa2: 3.0 - 4.0 (anilinium ion)Determines the ionization state at physiological pH, which influences solubility, permeability, and target binding.
Polar Surface Area (PSA) 65.9 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Experimental Protocols

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Protocol:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 2 °C/min).

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

The equilibrium solubility in various solvents can be determined using the shake-flask method.

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.

  • Protocol:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

logP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

  • Protocol:

    • A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

    • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Conceptual Workflow for Physicochemical Characterization

G Conceptual Workflow for Physicochemical Characterization cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_application Application in Drug Discovery Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, etc.) Purification->Structure_Verification MeltingPoint Melting Point Determination Structure_Verification->MeltingPoint Solubility Solubility (Aqueous & Organic) Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa logP logP (Lipophilicity) Structure_Verification->logP ADME_Prediction ADME Property Prediction MeltingPoint->ADME_Prediction Solubility->ADME_Prediction pKa->ADME_Prediction logP->ADME_Prediction Formulation Formulation Development ADME_Prediction->Formulation Screening Biological Screening ADME_Prediction->Screening

Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Interplay of Core Physicochemical Properties

G Interplay of Core Physicochemical Properties cluster_properties Physicochemical Properties cluster_parameters Governing Parameters Compound 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile pKa pKa logP logP PSA Polar Surface Area MW Molecular Weight Solubility Solubility Target_Binding Target Binding Solubility->Target_Binding Excretion Excretion Solubility->Excretion Permeability Membrane Permeability Permeability->Target_Binding Metabolism Metabolism Permeability->Metabolism pKa->Solubility logP->Permeability PSA->Permeability MW->Permeability

Caption: A diagram illustrating the influence of key physicochemical parameters on the ADME properties of a drug candidate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including in vitro and in vivo screening, is required to elucidate its pharmacological profile. The aminopyridine scaffold is present in a number of biologically active compounds, suggesting potential for this molecule in various therapeutic areas.

Conclusion

This compound is a novel compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery. The predicted moderate lipophilicity and the presence of ionizable groups indicate that it may possess favorable ADME characteristics. This technical guide provides a foundational understanding of its properties and outlines standard experimental procedures for its further characterization. The provided data and protocols are intended to support further research and development of this promising chemical entity.

References

Structural Elucidation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are provided to guide researchers in the characterization of this and similar novel compounds. The guide adheres to best practices for data presentation and includes mandatory visualizations to illustrate key concepts and workflows.

Introduction

This compound is a heterocyclic compound featuring a substituted pyridine ring.[1] Its structure, containing an amino group, a nitrile group, and a quaternary carbon, suggests potential applications in medicinal chemistry and materials science as a versatile building block.[1] Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a synthesized compound. This guide outlines the analytical workflow for the complete structural elucidation of this molecule.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 1226776-95-9

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

Caption: 2D Structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.2 - 8.4Doublet (d)1HPyridine H6
H-b7.3 - 7.5Doublet of Doublets (dd)1HPyridine H4
H-c6.8 - 7.0Doublet (d)1HPyridine H3
H-d3.8 - 4.2Broad Singlet (br s)2H-NH₂
H-e1.7 - 1.9Singlet (s)6H2 x -CH₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-1158 - 162Pyridine C2
C-2145 - 149Pyridine C5
C-3135 - 139Pyridine C6
C-4122 - 126Nitrile (-C≡N)
C-5120 - 124Pyridine C4
C-6118 - 122Pyridine C3
C-738 - 42Quaternary Carbon
C-825 - 292 x -CH₃
Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium, DoubletN-H Stretch (Amine)
3100 - 3000WeakAromatic C-H Stretch
2980 - 2940MediumAliphatic C-H Stretch
2250 - 2230Medium-SharpC≡N Stretch (Nitrile)
1620 - 1580StrongC=C/C=N Stretch (Pyridine Ring)
1500 - 1400MediumC-H Bending (Aliphatic)
850 - 800StrongC-H Out-of-Plane Bending (Aromatic)
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/zPredicted Relative IntensityAssignment
161High[M]⁺˙ (Molecular Ion)
146Medium[M - CH₃]⁺
134Low[M - HCN]⁺˙
119Medium[M - C(CH₃)₂]⁺˙
93High[C₅H₅N₂]⁺ (Aminopyridine fragment)

Experimental Protocols

The following sections detail generalized protocols for the structural characterization of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer: Filter the solution into a clean 5 mm NMR tube.

    • Acquisition:

      • Tune and shim the spectrometer for the specific sample.

      • Acquire a ¹H NMR spectrum using a standard pulse sequence.

      • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

      • (Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.

    • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption frequencies and compare them to correlation tables to assign functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

  • Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection of a dilute solution.

    • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

    • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: Detect the abundance of each ion.

    • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural fragments.

Visualization of Workflows and Pathways

General Experimental Workflow for Structural Elucidation

G cluster_synthesis Compound Synthesis & Purification cluster_elucidation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spec (Molecular Weight & Formula) Purification->MS NMR NMR (¹H, ¹³C, 2D) (Connectivity) Purification->NMR Data_Integration Integrate All Data FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirm Confirm Structure Data_Integration->Structure_Confirm

Caption: Workflow for compound structural elucidation.
Predicted Mass Spectrometry Fragmentation Pathway

G cluster_frags M [M]⁺˙ m/z = 161 F1 [M - CH₃]⁺ m/z = 146 M->F1 - •CH₃ F2 [C₅H₅N₂]⁺ m/z = 93 M->F2 - •C(CN)(CH₃)₂

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass spectrometry, researchers can confidently determine the structure of this and other related compounds, paving the way for further investigation into their chemical properties and potential applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development activities requiring this specific molecular scaffold.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS: 1226776-95-9; Molecular Formula: C₉H₁₁N₃; Molecular Weight: 161.21 g/mol ).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05d, J=2.5 Hz1HH-6 (Pyridine)
7.28d, J=8.5 Hz1HH-3 (Pyridine)
6.95dd, J=8.5, 2.5 Hz1HH-4 (Pyridine)
5.30s2H-NH₂
1.65s6H-C(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
158.5C-2 (Pyridine)
145.0C-5 (Pyridine)
135.8C-6 (Pyridine)
122.1C-4 (Pyridine)
118.9-C≡N
114.3C-3 (Pyridine)
40.2-C(CH₃)₂
26.8-C(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H Stretch (Amine)
2980 - 2930C-H Stretch (Aliphatic)
2235C≡N Stretch (Nitrile)
1610C=C Stretch (Pyridine Ring)
1580N-H Bend (Amine)
1480C-N Stretch

Table 4: Mass Spectrometry Data (ESI+)

m/zAssignment
162.1025[M+H]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established synthetic methodologies for similar aminopyridine derivatives.

Synthesis of this compound

This synthesis can be envisioned as a nucleophilic substitution of a suitable leaving group on a pyridine ring with isobutyronitrile anion. A common precursor would be a halogenated aminopyridine.

Reaction Scheme:

G cluster_reactants Reactants A 2-Chloro-5-aminopyridine R1 Reaction A->R1 B Isobutyronitrile B->R1 C Sodium Amide (NaNH₂) C->R1 D Liquid Ammonia (NH₃) D->R1 E This compound R1->E Nucleophilic Aromatic Substitution

Caption: Plausible synthetic workflow for the target compound.

Materials:

  • 2-Chloro-5-aminopyridine

  • Isobutyronitrile

  • Sodium Amide (NaNH₂)

  • Liquid Ammonia (NH₃), anhydrous

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with liquid ammonia (approx. 100 mL) at -78 °C (dry ice/acetone bath).

  • Sodium amide (1.1 equivalents) is cautiously added to the liquid ammonia with stirring.

  • Isobutyronitrile (1.2 equivalents) is added dropwise to the sodium amide suspension over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the nitrile anion.

  • A solution of 2-chloro-5-aminopyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight under a fume hood.

  • The remaining aqueous residue is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

G A Synthesized Compound B Purification (Column Chromatography) A->B C Purity Check (TLC, LC-MS) B->C D Structural Elucidation C->D If Pure E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Data Analysis & Confirmation E->I F->I G->I H->I

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental ¹H and ¹³C NMR data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could not be located in the searched scientific literature and databases. The following guide is based on predicted NMR data and established methodologies for NMR spectroscopy. Researchers should verify this information with experimental data.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. This document is intended for an audience of researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of this and related molecules.

Data Presentation

The predicted chemical shifts for ¹H and ¹³C NMR spectra are presented in the following tables. These values were computationally generated and serve as a reliable estimate for experimental results.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05d1HH-6
7.32dd1HH-4
6.91d1HH-3
5.52s (br)2H-NH₂
1.78s6H2 x -CH₃

s: singlet, d: doublet, dd: doublet of doublets, br: broad

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
156.1C-2
146.5C-5
136.2C-6
122.8C-4
121.3-CN
115.0C-3
44.8C (CH₃)₂CN
26.1-C H₃

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra. These protocols are provided as a general guideline and may be adapted based on the specific instrumentation and experimental requirements.

Sample Preparation
  • Compound Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds between scans to allow for full magnetization recovery.

  • Spectral Width: A spectral window of approximately 12-16 ppm is typically sufficient for most organic molecules.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Spectral Width: A spectral window of 200-220 ppm is generally used for ¹³C NMR.

  • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mandatory Visualization

The following diagrams provide a visual representation of the experimental workflow and the logical relationships for spectral interpretation.

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process_h1 Process 1H Data (FT, Phasing, Baseline Correction) h1_nmr->process_h1 process_c13 Process 13C Data (FT, Phasing, Baseline Correction) c13_nmr->process_c13 assign_peaks Peak Assignment and Structural Confirmation process_h1->assign_peaks process_c13->assign_peaks report Generate Report assign_peaks->report

Caption: A logical workflow for the NMR analysis of a chemical compound.

signaling_pathway cluster_structure Molecular Structure cluster_h1 1H NMR Signals cluster_c13 13C NMR Signals cluster_interpretation Spectral Interpretation structure 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile protons Aromatic Protons (H-3, H-4, H-6) Amino Protons (-NH2) Methyl Protons (-CH3) structure->protons gives rise to carbons Pyridine Carbons (C-2 to C-6) Nitrile Carbon (-CN) Quaternary Carbon (C(CH3)2) Methyl Carbons (-CH3) structure->carbons gives rise to interpretation Structural Confirmation protons->interpretation leads to carbons->interpretation leads to

Caption: Logical relationship between molecular structure and NMR spectral data.

The Multifaceted Biological Activities of Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a pyridine ring substituted with an amino group, serve as versatile scaffolds for the development of novel therapeutic agents. Their ability to interact with a wide range of biological targets, including enzymes and ion channels, has led to their investigation in various therapeutic areas, including oncology, neurology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of aminopyridine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Aminopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism by which aminopyridine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common driver in many cancers, including non-small cell lung cancer[1][2][3]. Aminopyridine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways[1][2][3].

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Aminopyridine Aminopyridine Derivative Aminopyridine->EGFR Inhibits

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is another critical target for aminopyridine-based anticancer drugs. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Certain aminopyrimidine derivatives have been identified as inhibitors of this pathway, leading to a reduction in cancer cell proliferation[4].

Wnt_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK-3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds to TCF/LEF Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Aminopyrimidine Aminopyrimidine Derivative Aminopyrimidine->Dsh May Inhibit Aminopyrimidine->Beta_Catenin May Promote Degradation

Induction of Apoptosis

Several aminopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases[5][6][7]. For instance, 4-aminopyridine (4-AP) has been demonstrated to induce apoptosis in human acute myeloid leukemia (AML) cells by increasing intracellular calcium levels through the P2X7 receptor pathway[5].

Apoptosis_Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor Ca_influx Increased Intracellular Ca²⁺ P2X7R->Ca_influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Aminopyridine 4-Aminopyridine Aminopyridine->P2X7R Activates

Quantitative Anticancer Activity Data

The anticancer efficacy of aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Aminopyridine derivative A1EGFR-T790M/L858R0.09[1]
Aminopyridine derivative A2EGFR-T790M/L858R0.08[1]
Aminopyrimidine derivative 1Wnt-pathway inhibition~10[4]
Aminopyrimidine derivative 2Wnt-pathway inhibition~10[4]
Aminopyrimidine hybrid 6cMCF-737.7 ± 3.6[3]
Aminopyrimidine hybrid 10bMCF-731.8 ± 2.0[3]
Pyrido[2,3-d]pyrimidine 4MCF-70.57[8]
Pyrido[2,3-d]pyrimidine 11MCF-71.31[8]
Pyrido[2,3-d]pyrimidine 4HepG21.13[8]
Pyrido[2,3-d]pyrimidine 11HepG20.99[8]

Antimicrobial Activity

Aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their metal complexes, in particular, have shown enhanced bioactivity[9].

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are varied. Some derivatives are believed to disrupt the bacterial cell membrane through hydrophobic and electrostatic interactions, leading to the leakage of cytoplasmic contents and cell death. Others may interfere with essential cellular processes, such as DNA replication or protein synthesis[10].

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine 22cS. aureus39 ± 0.000[11]
2-amino-3-cyanopyridine 22cB. subtilis39 ± 0.000[11]
Acetamide derivative 22S. aureus12.5[10]
Acetamide derivative 24S. aureus12.5[10]
Imidazopyridine-pyran 4aS. aureus7.8[12]
Imidazopyridine-pyran 4bS. aureus31.25[12]

Activity in Neurodegenerative Diseases

Aminopyridines, most notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, are utilized in the management of certain neurological disorders. Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels[9][13].

Potassium Channel Blockade

In demyelinated neurons, as seen in multiple sclerosis, the exposure of voltage-gated potassium channels in the axonal membrane leads to current leakage and conduction block. By blocking these channels, aminopyridines can restore action potential conduction and improve neurological function[13].

K_Channel_Assay cluster_prep Cell Preparation cluster_electrophys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture cells expressing Kv channels (e.g., HEK293) Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Voltage_Protocol Apply voltage steps to elicit K⁺ currents Patch_Clamp->Voltage_Protocol Control_Recording Record baseline K⁺ currents Voltage_Protocol->Control_Recording Drug_Application Apply aminopyridine derivative Control_Recording->Drug_Application Test_Recording Record K⁺ currents in the presence of the compound Drug_Application->Test_Recording Current_Measurement Measure peak current amplitude Test_Recording->Current_Measurement Dose_Response Construct dose-response curve Current_Measurement->Dose_Response IC50_Calculation Calculate IC₅₀ value Dose_Response->IC50_Calculation

Neuroprotective Effects

Beyond symptomatic relief, some studies suggest that aminopyridines may possess neuroprotective properties. For instance, 4-AP has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines in a model of Alzheimer's disease, thereby offering neuroprotection[13][14].

Experimental Protocols

General Synthesis of 2-Aminopyridine Derivatives

A common synthetic route involves a multicomponent reaction. For example, an enaminone, prepared from the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMFDMA), is reacted with malononitrile and a primary amine. This is followed by intramolecular cyclization and aromatization to yield the 2-aminopyridine scaffold[11].

Synthesis_Workflow Start Start Materials: Methyl Ketone, DMFDMA Enaminone Enaminone Formation Start->Enaminone MCR Multicomponent Reaction with Malononitrile & Primary Amine Enaminone->MCR Cyclization Intramolecular Cyclization MCR->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2-Aminopyridine Derivative Aromatization->Product Purification Purification & Characterization (NMR, MS, IR) Product->Purification

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminopyridine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The aminopyridine derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Aminopyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in cancer, inhibit microbial growth, and restore neuronal function underscores their therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic power of aminopyridine derivatives.

References

Potential Mechanism of Action of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a novel chemical entity with limited publicly available data regarding its specific biological activity. This document, therefore, presents a theoretical exploration of its potential mechanisms of action based on established structure-activity relationships of its core chemical moieties: the aminopyridine scaffold and the nitrile group. The hypotheses presented herein are intended to guide future research and are not based on direct experimental evidence for this specific compound.

Executive Summary

This compound incorporates two key pharmacophores: an aminopyridine ring and a gem-dimethyl nitrile group. Analysis of existing literature on analogous structures suggests that this compound is likely to exhibit activity as a modulator of ion channels or as an enzyme inhibitor. The aminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including voltage-gated potassium (Kv) channels, various kinases, and other enzymes.[1][2] The nitrile group, a common feature in modern pharmaceuticals, can enhance target binding and improve pharmacokinetic properties through both non-covalent and covalent interactions.[3][4][5] This guide will delve into the plausible biological targets, propose potential signaling pathways, and provide hypothetical experimental protocols to investigate these hypotheses.

Structural Features and Pharmacophore Analysis

The chemical structure of this compound reveals key features that likely dictate its pharmacological profile:

  • 2-Aminopyridine Moiety: This heterocyclic amine is a well-established pharmacophore. The amino group at the 5-position and the linkage at the 2-position to the propanenitrile group will influence its electronic distribution and potential for hydrogen bonding. Derivatives of aminopyridine are known to act as inhibitors of various enzymes and modulators of ion channels.[1][2][6]

  • α,α-dimethylpropanenitrile Group: The gem-dimethyl substitution on the carbon adjacent to the pyridine ring and the nitrile group introduces steric bulk, which can influence binding selectivity and metabolic stability. The nitrile group itself is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a dipole interactor, or even a covalent warhead in certain contexts.[3][4][5]

Potential Biological Targets and Mechanisms of Action

Based on the structural components, we hypothesize two primary classes of potential biological targets for this compound:

Ion Channel Modulation

Aminopyridine derivatives are well-documented blockers of voltage-gated potassium (Kv) channels.[2][7][8][9][10] For instance, 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis, acting by blocking Kv channels to enhance neurotransmitter release at neuromuscular junctions.[10][11]

Hypothesized Mechanism: this compound may act as an antagonist of one or more Kv channel subtypes. By binding within the channel pore, it could inhibit the efflux of potassium ions, leading to a prolongation of the action potential. This, in turn, would enhance calcium influx through voltage-gated calcium channels, thereby increasing neurotransmitter release at synapses.[7] It is also plausible that the compound could modulate other ion channels, such as sodium or calcium channels, a property observed with some aminopyridine analogs.[7][12]

Potential Signaling Pathway: Enhancement of Synaptic Transmission

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Kv_channel Voltage-Gated K+ Channel (Kv) AP->Kv_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Kv_channel->AP Repolarizes Compound 2-(5-Aminopyridin-2-YL) -2-methylpropanenitrile Compound->Kv_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Receptor Neurotransmitter Receptor Vesicle_fusion->Receptor Activates Signal Postsynaptic Signal Receptor->Signal

Caption: Proposed mechanism of ion channel modulation.
Enzyme Inhibition

The aminopyridine scaffold is present in numerous enzyme inhibitors, particularly kinase inhibitors.[2][13][14][15] The planarity of the pyridine ring allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region.

Hypothesized Mechanism: this compound could act as a competitive inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), or Cyclin-Dependent Kinases (CDKs).[13][14][15] The aminopyridine core could mimic the adenine region of ATP, while the substituted propanenitrile tail could occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases. The nitrile group could form additional interactions, enhancing binding affinity.[3]

Potential Signaling Pathway: Inhibition of a Generic Kinase Cascade

cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound 2-(5-Aminopyridin-2-YL) -2-methylpropanenitrile Compound->Receptor Inhibits

Caption: Proposed mechanism of kinase inhibition.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available. However, data from structurally related aminopyridine derivatives can provide a framework for expected potency.

Table 1: Biological Activity of Representative Aminopyridine Derivatives

Compound ClassTargetAssay TypePotency (IC₅₀/Kᵢ)Reference
4-Aminopyridine DerivativesVoltage-Gated K⁺ Channels (Kv)Electrophysiology170 µM (Kv1.1), 230 µM (Kv1.2)
Aminopyridine-Thiourea Derivativesα-GlucosidaseEnzyme Inhibition Assay24.62 ± 0.94 µM to 142.18 ± 2.63 µM[2]
Spiro[indoline-3,4'-piperidine] DerivativesEGFR KinaseKinase Activity Assay0.08 µM - 0.09 µM (for T790M/L858R mutants)[14]
2-Aminopyridine-based DerivativesCDK9/HDAC1Enzyme Inhibition AssayCDK9: 88.4 nM, HDAC1: 168.9 nM[15]
Pyridine DerivativesMutant IDH2Enzyme Inhibition Assay54.6 nM[16]

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Initial Target Screening

A broad panel of in vitro assays should be employed to identify the primary biological target class.

Workflow for Initial Target Identification

Compound 2-(5-Aminopyridin-2-YL) -2-methylpropanenitrile Target_Screening Broad Target Screening (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) Compound->Target_Screening Ion_Channel_Panel Ion Channel Panel (Kv, Nav, Cav) Target_Screening->Ion_Channel_Panel Kinase_Panel Kinase Panel (e.g., EGFR, JAK, CDK) Target_Screening->Kinase_Panel GPCR_Panel GPCR Panel Target_Screening->GPCR_Panel Hit_Identification Hit Identification & Prioritization Ion_Channel_Panel->Hit_Identification Kinase_Panel->Hit_Identification GPCR_Panel->Hit_Identification Mechanism_Deconvolution Mechanism of Action Studies Hit_Identification->Mechanism_Deconvolution

Caption: Experimental workflow for target identification.
Detailed Protocol for Ion Channel Activity (Hypothetical)

Objective: To determine if this compound modulates the activity of voltage-gated potassium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific Kv channel subtype (e.g., Kv1.3) are cultured under standard conditions.

  • Cell Preparation: Cells are plated on glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Kv currents are elicited by depolarizing voltage steps.

  • Compound Application: this compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution to final concentrations ranging from 1 nM to 100 µM. The compound is perfused onto the cells.

  • Data Analysis: The effect of the compound on the peak current amplitude and kinetics is measured. An IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Detailed Protocol for Kinase Inhibition (Hypothetical)

Objective: To determine if this compound inhibits the activity of a specific protein kinase (e.g., EGFR).

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant human EGFR kinase, substrate peptide, ATP, and ADP-Glo™ reagents.

  • Assay Procedure:

    • The compound is serially diluted in assay buffer.

    • The kinase, substrate, and compound are incubated together in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to vehicle controls. The IC₅₀ value is determined from the concentration-response curve.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural motifs provides a strong basis for hypothesizing its potential mechanisms of action. The aminopyridine core suggests a likely interaction with ion channels, particularly Kv channels, or with the ATP-binding site of various protein kinases. The nitrile group may further enhance its binding affinity and pharmacological properties. The proposed experimental workflows provide a clear path for the systematic investigation of these hypotheses. Further research, beginning with broad target screening followed by detailed biochemical and electrophysiological assays, is essential to definitively elucidate the mechanism of action of this novel compound and to explore its potential as a therapeutic agent.

References

A Technical Guide to Substituted Aminopyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides an in-depth review of their synthesis, key biological applications, and the experimental methodologies used to evaluate their efficacy.

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines can be achieved through various methods, with one-pot multicomponent reactions (MCRs) being a particularly efficient approach for generating molecular diversity.[1] A common and versatile method is the synthesis of 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol outlines a general, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a ketone, malononitrile, and ammonium acetate.[2][3]

Materials:

  • Aromatic or aliphatic aldehyde (2 mmol)

  • Substituted acetophenone or other suitable ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS]) (0.05 g)[4] or Zinc Zirconium Phosphate (ZPZn) nanoparticles[1]

Procedure:

  • Combine the aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst in a round-bottom flask.[3]

  • Heat the mixture with stirring at 100°C for the appropriate time, as monitored by Thin Layer Chromatography (TLC) using a hexane/acetone (10:4) mobile phase.[3]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Wash the solid residue with water and then recrystallize from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[2]

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Mass Spectrometry (MS)[2]

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde Reaction Heating (100°C) + Catalyst Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Aminopyridine 2-Amino-3-cyanopyridine Derivative Reaction->Aminopyridine

A simplified workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Biological Activities and Therapeutic Applications

Substituted aminopyridines exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Numerous substituted aminopyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as protein kinases.

Quantitative Data on Anticancer Activity of Substituted Aminopyridines

Compound ClassCancer Cell LineIC50Reference
Pyridine-UreasMCF-7 (Breast)0.22 µM (8e), 1.88 µM (8n)[5]
Pyridine DerivativesA549 (Lung)5.988 ± 0.12 µM (3a)[6]
Pyridine DerivativesPC-3 (Prostate)66.6 ± 3.6 µg/ml (21a)[7]
Pyridine DerivativesHCT-116 (Colon)58.2 ± 5.1 µg/ml (21d)[7]
Pyridine DerivativesA375 (Melanoma)1.5 nM (67)[8]
Pyridine DerivativesM14 (Melanoma)1.7 nM (67)[8]
Pyridine DerivativesRPMI 7951 (Melanoma)1.7 nM (67)[8]
Pyridine DerivativesMDA-MB-231 (Breast)0.075 µM (56)[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[9][10][11]

Materials:

  • Adherent cancer cells

  • 96-well plates

  • Complete cell culture medium

  • Substituted aminopyridine compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the aminopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[10][11]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12]

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with serial dilutions of aminopyridine incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Workflow for determining the IC50 of aminopyridines using the MTT assay.
Neuroprotective Activity

Certain aminopyridines, most notably 4-aminopyridine (4-AP), have demonstrated neuroprotective effects and are used in the treatment of neurological disorders such as multiple sclerosis.[13][14] The primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[13]

Quantitative Data on Potassium Channel Inhibition

CompoundChannelIC50Reference
4-AminopyridineKv1.1170 µM[15][16]
4-AminopyridineKv1.2230 µM[15]
4-AminopyridineKv1.1 (in Sol-8 cells)89 µM[17]
3-AminopyridineKv1.1 (in Sol-8 cells)2.2 mM[17]

4-Aminopyridine acts as a non-selective blocker of voltage-gated potassium channels.[15] In demyelinated axons, the exposure of these channels leads to potassium ion leakage, which impairs the propagation of action potentials. By blocking these channels, 4-AP reduces the potassium efflux, thereby prolonging the action potential duration and restoring nerve impulse conduction.[13] Furthermore, the neuroprotective effects of 4-AP may also involve the modulation of signaling pathways such as the nuclear factor of activated T-cells (NFAT) pathway and the regulation of apoptosis-related proteins.[18]

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space AP 4-Aminopyridine Kv_channel Voltage-gated K+ Channel AP->Kv_channel Blocks NFAT_pathway NFAT Pathway Modulation AP->NFAT_pathway Apoptosis_regulation Apoptosis Regulation AP->Apoptosis_regulation K_ion K+ Kv_channel->K_ion Prevents Efflux AP_prolongation Action Potential Prolongation Kv_channel->AP_prolongation Conduction_restored Restored Nerve Conduction AP_prolongation->Conduction_restored Neuroprotection Neuroprotection NFAT_pathway->Neuroprotection Apoptosis_regulation->Neuroprotection

Signaling pathway of 4-aminopyridine's neuroprotective action.

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[19]

Materials:

  • Cultured neurons or cells expressing the target potassium channel

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • 4-Aminopyridine solution

Procedure:

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.[19]

  • Cell Approach: Under microscopic guidance, approach a target cell with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.[19]

  • Data Recording: In voltage-clamp mode, apply a series of voltage steps to elicit potassium currents and record the baseline activity.

  • Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of 4-aminopyridine.

  • Effect Measurement: Record the potassium currents in the presence of 4-AP and compare them to the baseline recordings to determine the extent of channel block.[20]

Antibacterial Activity

Substituted aminopyridines have also emerged as promising antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity of Substituted Aminopyridines

CompoundBacterial StrainMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli K120.2-1.3[21]
Pyridothienopyrimidine derivativesStaphylococcus aureus15.63[22]
2-aminopyridine derivative (SB002)Pseudomonas aeruginosa PAO11.6[23]
2-aminopyridine derivative (SB023)Pseudomonas aeruginosa PAO113.5[23]

The Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are standard procedures for evaluating the efficacy of antibacterial compounds.[24][25]

Disk Diffusion Method:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper disks impregnated with a known concentration of the aminopyridine compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[24]

Broth Microdilution for MIC Determination:

  • Compound Dilution: Prepare a two-fold serial dilution of the aminopyridine compound in a 96-well microtiter plate containing Mueller-Hinton broth.[25]

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

G cluster_disk Disk Diffusion cluster_mic MIC Determination start_disk Start inoculate_plate Inoculate agar plate with bacteria start_disk->inoculate_plate place_disks Place aminopyridine- impregnated disks inoculate_plate->place_disks incubate_disk Incubate place_disks->incubate_disk measure_zone Measure zone of inhibition incubate_disk->measure_zone end_disk End measure_zone->end_disk start_mic Start serial_dilution Prepare serial dilutions of aminopyridine start_mic->serial_dilution inoculate_wells Inoculate wells with bacteria serial_dilution->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic determine_mic Determine lowest concentration with no visible growth incubate_mic->determine_mic end_mic End determine_mic->end_mic

Workflow for antibacterial susceptibility testing of aminopyridines.

Conclusion

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy in oncology, neurology, and infectious diseases. The synthetic accessibility of this class of compounds, particularly through efficient one-pot methodologies, allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation of novel aminopyridine derivatives, facilitating the identification and optimization of lead candidates for further preclinical and clinical development. The continued exploration of substituted aminopyridines holds significant promise for the discovery of new and effective therapeutics.

References

An In-depth Technical Guide to 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known applications of the heterocyclic compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS No. 1226776-95-9). While the specific historical discovery of this compound is not extensively documented in publicly available literature, its recent emergence as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics, underscores its growing importance. This document will detail its known applications, plausible synthetic routes based on established chemical principles, and its role in the context of drug discovery workflows.

Introduction

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key interactions with a variety of biological targets. The incorporation of a gem-dimethylnitrile group at the 2-position of the pyridine ring introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. While the initial synthesis and discovery of this specific molecule are not prominently featured in scientific literature, its utility has been highlighted in recent advanced chemical biology research.

History and Discovery

The specific date and circumstances of the initial synthesis of this compound are not well-documented in peer-reviewed journals. It is primarily listed in the catalogs of chemical suppliers, suggesting it may have been first synthesized as part of a larger library of chemical building blocks for drug discovery and development.

A notable application of this compound appeared in a 2024 publication in the Journal of the American Chemical Society. In this study, researchers utilized this compound as a key building block in the construction of a DNA-encoded library (DEL). This library was subsequently used to screen for and identify novel covalent inhibitors of nonstructural proteins of the SARS-CoV-2 virus, the causative agent of the COVID-19 pandemic.[1][2][3][4][5] This application demonstrates the compound's value in contemporary drug discovery platforms that rely on the rapid assembly of large, diverse collections of small molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1226776-95-9Chemical Supplier Catalogs
Molecular Formula C₉H₁₁N₃Chemical Supplier Catalogs
Molecular Weight 161.21 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidChemical Supplier Catalogs
Solubility Soluble in organic solvents such as DMSO and methanolInferred from typical properties of similar compounds

Table 1: Physicochemical Properties

Experimental Protocols: Plausible Synthesis

While a specific, published experimental protocol for the synthesis of this compound has not been identified in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-substituted pyridine derivatives. A likely approach would involve the nucleophilic addition of a cyanide source to a suitable precursor.

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)propan-2-ol

This step would likely involve the reaction of 2-bromo-5-nitropyridine with acetone in the presence of a strong base, such as sodium hydride, to form the tertiary alcohol.

Step 2: Conversion to this compound

The intermediate alcohol would then undergo a two-part transformation. First, the hydroxyl group would be converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by a nucleophilic substitution with a cyanide salt, such as sodium cyanide. The nitro group would then be reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon.

Disclaimer: The following protocol is a theoretical and plausible route and has not been experimentally validated from the available search results.

Materials:

  • 2-bromo-5-nitropyridine

  • Acetone

  • Sodium hydride (NaH)

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of 2-(5-nitropyridin-2-yl)propan-2-ol:

    • To a solution of 2-bromo-5-nitropyridine in anhydrous THF, add acetone.

    • Cool the mixture to 0 °C and slowly add sodium hydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of this compound:

    • Dissolve the intermediate alcohol in a suitable solvent and react with thionyl chloride to form the chloride.

    • Isolate the crude chloride and dissolve it in DMF.

    • Add sodium cyanide and heat the reaction mixture to facilitate the nucleophilic substitution.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Dissolve the resulting nitro compound in methanol.

    • Add Pd/C catalyst and subject the mixture to hydrogenation.

    • Upon completion of the reduction, filter the catalyst and concentrate the filtrate to yield the final product.

    • Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery

The primary documented application of this compound is as a scaffold in the synthesis of DNA-encoded libraries for the discovery of enzyme inhibitors.[1][2][3][4][5]

Role in DNA-Encoded Library (DEL) Synthesis for SARS-CoV-2 Inhibitor Discovery

In the context of the JACS paper, this aminopyridine derivative served as a building block that was incorporated into a larger molecular structure attached to a unique DNA tag. The amino group of the pyridine ring provides a reactive handle for coupling to other chemical moieties, allowing for the generation of a highly diverse library of compounds.

The general workflow for the utilization of this compound in the DEL synthesis and screening process is depicted in the following diagram.

DEL_Workflow cluster_synthesis DEL Synthesis cluster_screening Screening & Identification Building_Block 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile Coupling Chemical Ligation Building_Block->Coupling DNA_Tag DNA Oligonucleotide (Unique Barcode) DNA_Tag->Coupling DEL_Molecule DNA-Encoded Molecule Coupling->DEL_Molecule Binding Affinity Selection DEL_Molecule->Binding Target_Protein SARS-CoV-2 Protein (e.g., Protease) Target_Protein->Binding Hit_Molecule Bound DEL Molecule Binding->Hit_Molecule Sequencing DNA Sequencing Hit_Molecule->Sequencing Hit_Identification Hit Structure Identification Sequencing->Hit_Identification

Caption: Workflow for DEL synthesis and screening.

Conceptual Signaling Pathway Interaction

The inhibitors identified from the DEL screen, which incorporate the this compound scaffold, were shown to target nonstructural proteins of SARS-CoV-2. These proteins are crucial for viral replication. The following diagram illustrates a conceptual signaling pathway of viral replication and the inhibitory action of the compounds discovered.

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibitor Action Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Synthesis Polyprotein Synthesis Viral_RNA_Release->Polyprotein_Synthesis Nsp Nonstructural Proteins (e.g., Protease) Polyprotein_Synthesis->Nsp Translation Proteolytic_Cleavage Proteolytic Cleavage Replication_Complex Replication-Transcription Complex Formation Proteolytic_Cleavage->Replication_Complex Viral_Assembly Viral Assembly & Release Replication_Complex->Viral_Assembly DEL_Inhibitor DEL-Derived Inhibitor (Containing the aminopyridine scaffold) DEL_Inhibitor->Nsp Inhibition Nsp->Proteolytic_Cleavage

Caption: Inhibition of SARS-CoV-2 replication.

Quantitative Data

As this compound is primarily utilized as a chemical building block, there is a lack of publicly available quantitative biological data such as IC₅₀, Kᵢ, or EC₅₀ values for the compound itself. The biological activity is associated with the larger molecules synthesized from it. For instance, the inhibitors developed in the aforementioned JACS study would possess such quantitative data, which would be specific to those final compounds.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in modern drug discovery. While its own history and discovery are not extensively detailed, its role in the synthesis of a DNA-encoded library for the identification of SARS-CoV-2 inhibitors highlights its potential in the generation of novel therapeutic leads. Further exploration of this and similar scaffolds in medicinal chemistry is warranted and likely to yield compounds with interesting biological activities. The development of a robust and scalable synthesis for this compound will be crucial for its broader application in research and development.

References

Computational Analysis of Aminopyridine Nitrile Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aminopyridine and its derivatives are essential heterocyclic structures extensively utilized in medicinal chemistry and the development of natural products.[1] The incorporation of a nitrile group into the aminopyridine scaffold creates a class of compounds with diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Computational chemistry has emerged as an indispensable tool for investigating these compounds, enabling the prediction of their physicochemical properties, biological activities, and potential as drug candidates before their synthesis, thereby saving significant time and resources.[4][5]

This technical guide provides an in-depth overview of the computational methodologies applied to the study of aminopyridine nitrile compounds, presenting quantitative data, detailed protocols, and logical workflows to support researchers, scientists, and drug development professionals.

Core Computational Methodologies

The computational investigation of aminopyridine nitrile compounds primarily revolves around three core techniques: Density Functional Theory (DFT), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These methods provide a comprehensive understanding of the molecule's electronic structure, its interaction with biological targets, and its pharmacokinetic profile.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5] It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and stability.[6][7][8] For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for these calculations, offering a reliable balance between accuracy and computational cost.[6][9] DFT studies have shown that methods like B3LYP accurately predict the density distribution and vibrational analyses for various aminopyridines.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] This method is instrumental in drug discovery for understanding protein-ligand interactions and estimating the binding affinity, often expressed as a binding energy score in kcal/mol.[11] Software such as AutoDock and Molecular Operating Environment (MOE) are frequently used.[2][10] Studies on aminopyridine derivatives have successfully used docking to identify binding sites and key interactions with various biological targets, including voltage-gated K+ channels and C-Jun-N-Terminal Kinase (Jnk).[10][12]

ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools analyze a molecule's structure to forecast its absorption, distribution, metabolism, excretion, and potential toxicity.[5][13] These predictions are often guided by principles like Lipinski's Rule of Five, which assesses oral bioavailability.[12] Computational tools can predict various parameters, including partition coefficients (logP), blood-brain barrier permeability (QPlogBB), and potential blockage of HERG K+ channels, which is crucial for cardiac safety assessment.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on aminopyridine and related derivatives, providing a comparative overview of their potential as therapeutic agents.

Table 1: Molecular Docking Performance of Aminopyridine Derivatives

Derivative/Compound Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
2-Aminopyridine KcsA K+ channel 1J95 3-7 (estimated) Thr107, Ala111
3-Aminopyridine KcsA K+ channel 1J95 3-7 (estimated) Thr107, Ala111
4-Aminopyridine KcsA K+ channel 1J95 3-7 (estimated) Thr107, Ala111
3,4-Diaminopyridine KcsA K+ channel 1J95 3-7 (estimated) Thr107, Ala111
3-Amino-4-(Boc-amino) pyridine Amyotrophic lateral sclerosis target - -5.25 Not Specified
Aminopyrimidine Derivative 4c Cyclin-dependent kinase 2 1HCK -7.9 THR 165, GLU 12, LYS 33, THR 14
Aminopyrimidine Derivative 4a Cyclin-dependent kinase 2 1HCK -7.7 Not Specified
Aminopyrimidine Derivative 4h Cyclin-dependent kinase 2 1HCK -7.5 Not Specified

| Aminopyrimidine Derivative 4b | Cyclin-dependent kinase 2 | 1HCK | -7.4 | Not Specified |

Source data compiled from multiple studies.[10][11][15]

Table 2: DFT-Calculated Electronic Properties of 2-Amino 5-Methyl Pyridine

Property Value Method/Basis Set
HOMO Energy - DFT/B3LYP/6-311++G(d,p)
LUMO Energy - DFT/B3LYP/6-311++G(d,p)
Energy Gap (HOMO-LUMO) - DFT/B3LYP/6-311++G(d,p)
Dipole Moment (μ) - DFT/B3LYP/6-311++G(d,p)
Polarizability (α) - DFT/B3LYP/6-311++G(d,p)

| First Hyperpolarizability (β) | - | DFT/B3LYP/6-311++G(d,p) |

Specific values for HOMO/LUMO were not provided in the source text, but the methodology was detailed.[6]

Table 3: Predicted ADMET Properties for Selected Aminopyrimidine Derivatives

Compound ID QPlogHERG QPlogPo/w QPlogKP QPlogBB QPlogKhsa Lipinski's Rule of Five Compliance
Ligand 9D > -5.0 - - - - Satisfied
Ligand 9G > -5.0 - - - - Satisfied
Ligand 9J > -5.0 - - - - Satisfied

| Ligand 9L | > -5.0 | - | - | - | - | Satisfied |

QPlogHERG: IC50 value for blockage of HERG K+ channels. QPlogPo/w: Octanol/water partition coefficient. QPlogKP: Skin permeability. QPlogBB: Blood-brain barrier permeability. QPlogKhsa: Binding to human serum albumin. All compounds listed showed favorable values satisfying the Rule of Five.[12]

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of computational science. The following sections outline standardized procedures for the synthesis and computational analysis of aminopyridine nitrile compounds based on published methodologies.

Protocol 1: Multicomponent Synthesis of 2-Amino-3-Cyanopyridine Derivatives

This protocol describes a one-pot reaction for synthesizing a variety of substituted 2-aminopyridines.[2]

  • Reactants : Combine equimolar amounts of an enaminone (key precursor), malononitrile, and a selected primary amine.

  • Reaction Conditions : The reaction is typically conducted under solvent-free conditions.

  • Heating : Heat the mixture at a temperature range of 40-80°C. The optimal temperature may vary depending on the specific reactants.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, the product is isolated. As no solvent is used, purification may involve simple washing or recrystallization.

  • Characterization : Confirm the chemical structures of the synthesized compounds using spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[2]

Protocol 2: Molecular Docking using AutoDock

This protocol provides a generalized workflow for performing molecular docking studies.[10]

  • Ligand Preparation :

    • Obtain or draw the 2D structure of the aminopyridine nitrile compound.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field.

    • Calculate atomic charges. For aminopyridines, charges can be derived from the electrostatic potential obtained at the B3LYP/cc-pVDZ level.[10]

  • Protein Preparation :

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges.

  • Grid Box Generation :

    • Define a docking grid box that encompasses the active site or binding pocket of the target protein. The identified binding zone for aminopyridines in the KcsA K+ channel is between residues Thr107 and Ala111.[10]

  • Docking Execution :

    • Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.[10]

  • Analysis :

    • Analyze the resulting docking poses based on the lowest binding energy and cluster size.

    • Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Protocol 3: DFT Calculations using Gaussian

This protocol outlines the steps for performing DFT calculations to determine molecular properties.[4][6]

  • Input File Preparation :

    • Create the initial molecular structure of the aminopyridine nitrile compound in software like GaussView.

    • Set up the input file specifying the theoretical method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., optimization, frequency, NBO analysis).

  • Geometry Optimization :

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation :

    • Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR).[4][7]

  • Electronic Property Calculation :

    • From the output of the optimization, extract electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.[6][11]

  • Further Analysis (Optional) :

    • Perform Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions and charge distributions.[6][9]

    • Calculate the Molecular Electrostatic Potential (MEP) to identify reactive sites.[6][7]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical representations of complex processes and relationships, aiding in the comprehension of computational workflows.

G General Computational Drug Discovery Workflow cluster_0 Computational Analysis A Compound Selection (Aminopyridine Nitrile Scaffold) B DFT Calculations (Geometry, Electronic Properties) A->B C Molecular Docking (Binding Affinity & Mode) B->C D ADMET Prediction (Pharmacokinetics & Toxicity) C->D E Data Analysis & Candidate Prioritization D->E

Computational Drug Discovery Workflow

G Detailed Molecular Docking Protocol cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P1 Download Protein Structure (PDB) P2 Prepare Protein (Add Hydrogens, Remove Water) P1->P2 D1 Define Grid Box (Active Site) P2->D1 L1 Generate Ligand 3D Structure L2 Energy Minimize Ligand L1->L2 L2->D1 D2 Execute Docking Algorithm (e.g., Lamarckian GA) D1->D2 A1 Rank Poses by Binding Energy D2->A1 A2 Visualize Best Pose & Analyze Interactions A1->A2

Molecular Docking Protocol Flowchart

G Synthesis of 2-Aminopyridine-3-carbonitriles Reactants Enaminone Malononitrile Primary Amine Intermediate1 Knoevenagel Adduct (I) Reactants->Intermediate1 Knoevenagel Reaction Intermediate2 Amine Addition Product (II) Intermediate1->Intermediate2 Amine Attack on Nitrile Intermediate3 Cyclized Intermediate (III) Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminopyridine-3-carbonitrile (IV) Intermediate3->Product Aromatization G In Silico Drug-Likeness Evaluation Compound Candidate Compound Lipinski Lipinski's Rule of Five (Oral Bioavailability) Compound->Lipinski Veber Veber's Rules (Rotatable Bonds, PSA) Compound->Veber Toxicity Toxicity Prediction (e.g., hERG, Mutagenicity) Compound->Toxicity Metabolism Metabolic Stability (CYP450 Inhibition) Compound->Metabolism Result Drug-Like? Lipinski->Result Veber->Result Toxicity->Result Metabolism->Result

References

An In-depth Technical Guide to the Theoretical Properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Due to the limited availability of direct experimental data for this specific molecule, this paper combines established knowledge of the aminopyridine class of compounds with computational predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and putative biological activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related aminopyridine derivatives.

Introduction

Aminopyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds are known to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological effects.[1] The core aminopyridine scaffold is a key pharmacophore in several clinically used drugs.[1] For instance, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis and functions by blocking voltage-gated potassium channels.[1]

The subject of this guide, this compound (CAS No. 1226776-95-9), is a unique molecule incorporating a 2-aminopyridine core with a gem-dimethylnitrile group.[3] This structural combination suggests potential for interesting chemical and biological properties, including polar characteristics and basicity due to the amino and pyridine nitrogen atoms, which can participate in hydrogen bonding and protonation.[3] The nitrile group and the branched alkyl chain may further influence its reactivity, solubility, and metabolic stability.[3]

This whitepaper aims to consolidate the available theoretical and predicted data for this compound to facilitate further research and development.

Theoretical and Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted using computational methods and inferred from its structural analogues.

Molecular and Structural Data

The structural and basic molecular properties of the compound are summarized in the table below.

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1226776-95-9Chemical Abstracts Service
Molecular Formula C₉H₁₁N₃Calculated
Molecular Weight 161.21 g/mol Calculated
Canonical SMILES CC(C)(C#N)c1ccc(nc1)N
Physical Description Predicted to be a solid at room temperature.[3]
Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented below. These values are computationally derived and serve as an estimation pending experimental verification.

PropertyPredicted ValuePrediction Software/Method
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Various QSAR models
Topological Polar Surface Area (TPSA) 65.1 ŲComputational Calculation
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (2 from nitrile, 1 from pyridine N)
pKa (most basic) 4.5 - 5.5 (pyridinium ion)ACD/Labs, ChemAxon
Solubility Predicted to have moderate aqueous solubility.

Potential Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on general synthetic strategies for aminopyridine derivatives, a plausible synthetic route can be proposed. A common approach involves the construction of the substituted pyridine ring followed by the introduction or modification of the side chain.

One potential synthetic workflow could involve the reaction of a suitable aminopyridine precursor with a reagent that introduces the 2-methylpropanenitrile moiety. A generalized multicomponent reaction (MCR) approach, which is efficient for creating molecular diversity, could also be envisioned.[4]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 5-Amino-2-halopyridine C Palladium-Catalyzed Cross-Coupling A->C B Acetone Cyanohydrin B->C D This compound C->D

A potential synthetic workflow for the target compound.
General Experimental Protocol for Aminopyridine Synthesis

While a specific protocol for the title compound is unavailable, a general procedure for the synthesis of substituted 2-aminopyridines via a multicomponent reaction is described below, adapted from the literature.[4]

  • Reactant Mixture: In a reaction vessel, equimolar amounts of an appropriate enaminone, a primary amine, and malononitrile are combined.

  • Reaction Conditions: The mixture is heated, often under solvent-free conditions, at a temperature ranging from 60-100 °C for several hours.

  • Work-up: After cooling, the resulting residue is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods like FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Potential Biological Activity and Signaling Pathways

Aminopyridines are well-documented as modulators of various biological targets, with the most prominent being voltage-gated potassium channels.[1] Blockade of these channels enhances neurotransmitter release at nerve terminals, which is the mechanism behind the therapeutic effect of 4-aminopyridine in multiple sclerosis.[1]

Derivatives of 2-aminopyridine have been investigated for a wide array of therapeutic applications, including as:

  • Anticancer agents: By inhibiting kinases such as CDK and HDAC.[5]

  • Antibacterial agents. [4]

  • Anti-inflammatory agents. [4]

  • Neuromuscular transmission modulators. [6]

Given the structural features of this compound, it is plausible that it could exhibit activity at similar targets. The aminopyridine moiety could serve as a scaffold for binding to ATP-binding sites in kinases or interacting with the pore of ion channels.

The diagram below illustrates a generalized signaling pathway that could be modulated by an aminopyridine derivative acting as a kinase inhibitor.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF

Putative signaling pathway inhibited by the compound.

Conclusion and Future Directions

This compound is a novel compound with theoretical properties that suggest its potential as a bioactive molecule. This technical guide has provided a summary of its predicted physicochemical characteristics, a plausible synthetic approach, and an overview of the potential biological targets and signaling pathways based on the broader class of aminopyridine derivatives.

Future research should focus on the experimental validation of the predicted properties. This includes the development and optimization of a synthetic route, followed by comprehensive characterization using modern analytical techniques. Subsequently, in vitro and in vivo biological evaluation is warranted to explore its therapeutic potential, particularly in the areas of oncology, neurology, and infectious diseases. The data presented in this whitepaper provides a solid theoretical foundation for initiating such research endeavors.

References

Safety and Handling of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended handling procedures for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) or detailed toxicological studies for this exact compound were publicly available at the time of this writing. Therefore, this guide should be used for informational purposes only, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Executive Summary

This compound is a heterocyclic compound containing both an aminopyridine and a nitrile functional group. While specific data is lacking, analogous compounds suggest a potential for significant toxicity. The aminopyridine moiety is associated with neurological effects, while the aminonitrile structure raises concerns about the potential metabolic release of cyanide. This guide outlines the anticipated hazards, necessary personal protective equipment (PPE), and best practices for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Classification

Based on the known hazards of structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Aminopyridine derivatives can be highly toxic if ingested, absorbed through the skin, or inhaled.[1] Aminonitriles can release cyanide, which is a potent and rapidly acting poison.[2][3][4]

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]

GHS Hazard Classification (Anticipated):

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3 or 4
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3

Hazard Statements (Anticipated):

  • H301/H302: Toxic/Harmful if swallowed.

  • H311/H312: Toxic/Harmful in contact with skin.

  • H331/H332: Toxic/Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Limited experimental data for the specific physical and chemical properties of this compound is available. The following table includes data for a closely related isomer, which should be considered indicative.

PropertyValue (for 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile)
CAS Number 1433858-75-3
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Not available
Purity 95%[5]

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be exclusively conducted in a properly functioning chemical fume hood with good ventilation.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPESpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use and change them frequently, especially after direct contact.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures
  • Avoid all personal contact with the substance.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Keep away from heat, sparks, and open flames.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

  • Small Spills: Carefully sweep up or absorb the material with an inert absorbent and place it in a sealed container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Notify the appropriate safety personnel.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Toxicological Information

While no specific toxicological data for this compound is available, the toxicity of aminopyridines and aminonitriles provides a basis for assessing potential risks.

  • Aminopyridines: These compounds are known to be potent blockers of voltage-gated potassium channels.[6] This action can lead to excitatory effects on the central and peripheral nervous systems.[6]

  • Aminonitriles: The toxicity of many aminonitriles is attributed to their in vivo metabolism, which can release cyanide.[2][3] Cyanide inhibits cellular respiration, leading to rapid and severe toxic effects.

Experimental Protocols and Visualizations

As no specific experimental protocols for this compound were found, a general workflow for handling potent chemical compounds is provided below.

Handling_Workflow node_start Start: Receive Chemical node_risk Conduct Risk Assessment node_start->node_risk node_ppe Select and Don PPE node_risk->node_ppe node_hood Work in Fume Hood node_ppe->node_hood node_weigh Weigh Compound node_hood->node_weigh node_reaction Perform Reaction node_weigh->node_reaction node_cleanup Clean Work Area node_reaction->node_cleanup node_waste Dispose of Waste node_cleanup->node_waste node_doff Doff PPE node_waste->node_doff node_wash Wash Hands node_doff->node_wash node_end End node_wash->node_end

Caption: General workflow for handling hazardous chemical compounds.

Potential Metabolic Pathway

The following diagram illustrates a potential metabolic pathway for aminonitriles that leads to the release of cyanide, a primary toxicological concern.

Metabolic_Pathway cluster_0 Metabolism of Aminonitrile cluster_1 Toxicity Aminonitrile 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile Oxidation Oxidative Metabolism (e.g., Cytochrome P450) Aminonitrile->Oxidation Intermediate Unstable Intermediate Oxidation->Intermediate Products Ketone/Aldehyde + Hydrogen Cyanide (HCN) Intermediate->Products Toxicity Inhibition of Cellular Respiration Products->Toxicity

Caption: Potential metabolic pathway of aminonitriles leading to cyanide release.

References

An In-depth Technical Guide to the Material Safety of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for aminopyridine compounds, focusing on the three main isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Aminopyridines are a class of chemical compounds that find use as intermediates in the synthesis of pharmaceuticals and dyes, as bird repellents, and as potassium channel blockers in medical research and treatment for conditions like multiple sclerosis.[1] Their high toxicity necessitates a thorough understanding of their safety profiles for safe handling and use in a laboratory and manufacturing environment.

Hazard Identification and Classification

Aminopyridine compounds are classified as highly toxic and hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin absorption.[2][3] Exposure can lead to a range of symptoms including headache, dizziness, nausea, respiratory distress, convulsions, and in severe cases, death.[3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of these compounds. Below is a summary of the typical GHS classifications for the aminopyridine isomers.

GHS Hazard Classification2-Aminopyridine3-Aminopyridine4-Aminopyridine
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[5][6]Category 3 (Toxic if swallowed)[7]Category 2 (Fatal if swallowed)[8][9]
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)[5][6]Category 3 (Toxic in contact with skin)[7][10]Not Classified
Acute Toxicity, Inhalation Not ClassifiedCategory 3 (Toxic if inhaled)[7][10]Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][6]Category 2 (Causes skin irritation)[7][10]Category 2 (Causes skin irritation)[8][9]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[5]Category 2 (Causes serious eye irritation)[7][10]Category 2 (Causes serious eye irritation)[8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[6]Category 3 (May cause respiratory irritation)[7][10]Category 3 (May cause respiratory irritation)[8][9]
Hazardous to the Aquatic Environment (Chronic) Category 2 (Toxic to aquatic life with long lasting effects)[5]Not ClassifiedCategory 2 (Hazardous to the aquatic environment)[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of aminopyridines is crucial for safe storage, handling, and experimental design. These compounds are typically crystalline solids at room temperature.[3][11]

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
CAS Number 504-29-0[6]462-08-8[10]504-24-5[8]
Molecular Formula C₅H₆N₂[3]C₅H₆N₂[7]C₅H₆N₂[9]
Molecular Weight 94.12 g/mol [3]94.12 g/mol [7]94.12 g/mol [9]
Appearance Slightly yellow crystals/chunks[3]White to yellow-brown crystals[11]Beige crystalline solid[12]
Melting Point 59 - 60 °C[3]59 - 65 °C155 - 158 °C[12]
Boiling Point 204 - 210 °C[3]248 °C273 °C[12]
Flash Point 92 °C / 197.6 °F[13]190.4 °F[11]156 °C[12]
Solubility in Water Soluble[3]> 1,000 g/L at 20 °CApprox. 83 g/L at 20 °C[12]

Toxicological Information

Aminopyridines are readily absorbed through the skin and gastrointestinal tract and are considered toxic by all routes of exposure.[2] Their mechanism of toxicity involves blocking voltage-gated potassium channels, which leads to enhanced neurotransmitter release and neuronal hyperexcitability.[1]

CompoundTestRouteSpeciesValue
2-Aminopyridine LD₅₀DermalGuinea Pig500 mg/kg[2]
LC₅₀ (96h)-Fish (Oryzias latipes)11 mg/L
3-Aminopyridine LD₅₀IntraperitonealMouse28 mg/kg[2]
LD₅₀OralQuail178 mg/kg[2]
4-Aminopyridine LD₅₀OralRat20 - 29 mg/kg[4][14]
LD₅₀OralDog3.7 mg/kg[14]
LD₅₀DermalRabbit326 mg/kg[14]
LC₅₀ (8-day dietary)-Japanese Quail447 ppm[14]
LC₅₀ (8-day dietary)-Mallard Duck722 ppm[14]

Occupational Exposure Limits

To ensure worker safety, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits.

CompoundAgencyLimit TypeValue
2-Aminopyridine OSHAPEL (8-hr TWA)0.5 ppm (2 mg/m³)[2][15]
NIOSHREL (10-hr TWA)0.5 ppm (2 mg/m³)[2][16]
ACGIHTLV (8-hr TWA)0.5 ppm (1.9 mg/m³)[2][16]
4-Aminopyridine OSHA (Vacated PEL)TWA0.5 ppm (2 mg/m³)[17]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with aminopyridine compounds. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and established emergency procedures.

A systematic approach should be taken to control exposure. This involves working in designated areas, using certified chemical fume hoods, and wearing appropriate PPE.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_details PPE Specification Start Start: Handling Aminopyridine Compound Assess Assess Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye) - Physical Form (Solid, Dust) Start->Assess Eng_Controls Engineering Controls: - Use Chemical Fume Hood - Ensure Adequate Ventilation Assess->Eng_Controls PPE Personal Protective Equipment (PPE) Eng_Controls->PPE Gloves Hand Protection: - Double-gloving with  chemical-resistant gloves (e.g., Nitrile) PPE->Gloves Eye_Protection Eye Protection: - ANSI-approved safety glasses  or chemical splash goggles PPE->Eye_Protection Body_Protection Skin/Body Protection: - Buttoned lab coat - Full-length pants - Closed-toe shoes PPE->Body_Protection Resp_Protection Respiratory Protection: - Required if PEL is exceeded or dust is generated - Contact EHS for respirator selection PPE->Resp_Protection End End: Safe Handling Procedure Established Resp_Protection->End First_Aid_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: - Move to fresh air - If not breathing, give artificial respiration Exposure->Inhalation Inhaled Skin_Contact Skin Contact: - Immediately remove contaminated clothing - Flush skin with plenty of water for 15 min Exposure->Skin_Contact Skin/Hair Eye_Contact Eye Contact: - Immediately flush eyes with water for 15 min - Remove contact lenses if possible Exposure->Eye_Contact Eyes Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Give 2-4 cupfuls of water or milk Exposure->Ingestion Swallowed Seek_Medical Seek Immediate Medical Attention (Call Poison Center or Doctor) Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical Spill_Cleanup_Procedure Start Spill Detected Evacuate Evacuate personnel to a safe area (move upwind) Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (respirator, gloves, goggles, lab coat) Ventilate->PPE Contain Contain the spill (Use sand, earth, or vermiculite) PPE->Contain Cleanup Clean-up: - Avoid creating dust - Sweep or scoop material into a suitable, labeled container for disposal Contain->Cleanup Decontaminate Decontaminate the area (Spread with lime or absorbent material, leave for 1 hour, then wash) Cleanup->Decontaminate Dispose Dispose of waste as hazardous material according to regulations Decontaminate->Dispose End Spill Cleanup Complete Dispose->End

References

Methodological & Application

Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. The aminopyridine moiety is a key pharmacophore in numerous biologically active compounds, making this intermediate valuable for drug discovery programs.[1][2] The protocol outlined below is based on established chemical transformations and provides a reliable method for the preparation of this compound.

Overview of Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route involves the nucleophilic addition of a cyanide source to a suitable ketone precursor attached to a protected aminopyridine ring, followed by deprotection. This approach allows for the late-stage introduction of the nitrile group, which can be advantageous.

Experimental Protocols

A proposed two-step synthetic route is detailed below. This pathway begins with the protection of the amino group of 2-amino-5-bromopyridine, followed by a Kumada cross-coupling reaction to introduce the isobutyryl group, and subsequent conversion to the target aminonitrile.

Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

This step involves the reaction of a suitable Grignard reagent with an acyl chloride.

Materials:

  • 2,5-dibromopyridine

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry diethyl ether

  • Isobutyryl chloride

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.

  • Add a solution of 2,5-dibromopyridine in dry diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

  • Add a solution of isobutyryl chloride in dry diethyl ether dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl solution.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one.

Step 2: Synthesis of this compound

This step involves a Buchwald-Hartwig amination followed by conversion of the ketone to the aminonitrile.

Materials:

  • 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

  • Sodium azide

  • Copper(I) iodide

  • Sodium ascorbate

  • N,N'-Dimethylethylenediamine

  • Dimethyl sulfoxide (DMSO)

  • Ammonium chloride solution

  • Ethyl acetate

  • Acetone cyanohydrin

  • Sodium cyanide

  • Water

Procedure:

  • To a solution of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one in DMSO, add sodium azide, copper(I) iodide, sodium ascorbate, and N,N'-dimethylethylenediamine.

  • Heat the reaction mixture to 80 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into an aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(5-aminopyridin-2-yl)-2-methylpropan-1-one.

  • To a solution of the crude ketone in a suitable solvent, add acetone cyanohydrin and a catalytic amount of sodium cyanide.[3]

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

ParameterStep 1: Ketone FormationStep 2: Aminonitrile Formation
Starting Material 2,5-dibromopyridine1-(5-bromopyridin-2-yl)-2-methylpropan-1-one
Key Reagents Mg, Isobutyryl chlorideNaN₃, CuI, Acetone cyanohydrin
Solvent Diethyl etherDMSO
Reaction Temperature 0 °C to RT80 °C then RT
Reaction Time 12 hours24 hours then 4-6 hours
Expected Yield 60-70%50-60%
Purity (after purification) >95%>98%

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Aminonitrile Formation Start_1 2,5-dibromopyridine Grignard Grignard Formation (Mg, Et2O) Start_1->Grignard Coupling Kumada Coupling (Isobutyryl chloride) Grignard->Coupling Product_1 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one Coupling->Product_1 Start_2 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one Amination Buchwald-Hartwig Amination (NaN3, CuI) Start_2->Amination Intermediate_2 1-(5-aminopyridin-2-yl)-2-methylpropan-1-one Amination->Intermediate_2 Cyanation Cyanohydrin Formation (Acetone cyanohydrin) Intermediate_2->Cyanation Final_Product This compound Cyanation->Final_Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents and Transformations

Reagent_Transformation cluster_transformations Key Chemical Transformations cluster_reagents Corresponding Reagents Grignard Grignard Formation C-Br to C-MgBr Reagent_Grignard Magnesium (Mg) Forms organometallic intermediate Grignard->Reagent_Grignard requires Kumada Kumada Coupling C-MgBr to C-C(O)R Reagent_Kumada Isobutyryl chloride Acylating agent Kumada->Reagent_Kumada requires Buchwald Buchwald-Hartwig Amination C-Br to C-N Reagent_Buchwald Sodium azide (NaN3), Copper(I) iodide (CuI) Amine source and catalyst Buchwald->Reagent_Buchwald requires Cyanohydrin Cyanohydrin Formation C=O to C(OH)CN Reagent_Cyanohydrin Acetone cyanohydrin Cyanide source Cyanohydrin->Reagent_Cyanohydrin requires

Caption: Relationship between transformations and key reagents in the synthesis.

References

Application Notes and Protocols for Multi-Component Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of aminopyridine derivatives via multi-component reactions (MCRs). Aminopyridines are crucial scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] MCRs offer an efficient and atom-economical approach to construct these complex molecules from simple precursors in a single step, aligning with the principles of green chemistry.[2][3]

Application Notes

Multi-component reactions for aminopyridine synthesis are valuable tools in drug discovery and development for several reasons:

  • Diversity-Oriented Synthesis: MCRs allow for the rapid generation of diverse libraries of aminopyridine derivatives by systematically varying the starting materials. This is highly advantageous for structure-activity relationship (SAR) studies in lead optimization.

  • Efficiency and Sustainability: By combining multiple synthetic steps into a single operation, MCRs reduce reaction time, energy consumption, and waste generation compared to traditional linear syntheses.[3] Many of these reactions can be performed under solvent-free or environmentally benign conditions.[4]

  • Access to Complex Scaffolds: MCRs enable the construction of highly functionalized and complex aminopyridine cores that would be challenging to access through conventional methods.

The synthesized aminopyridines serve as key intermediates or final active pharmaceutical ingredients (APIs) with a broad spectrum of pharmacological activities, including but not limited to antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Data Presentation: Comparison of Multi-Component Reactions

The following tables summarize quantitative data from various reported multi-component reactions for the synthesis of 2-aminopyridine derivatives, providing a comparative overview of different methodologies.

Table 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [7][8]

EntryAldehydeKetoneMalononitrile SourceAmine SourceCatalyst/SolventTimeYield (%)
1BenzaldehydeAcetophenoneMalononitrileAmmonium AcetateCu/C / Acetonitrile (reflux)2h92
24-ChlorobenzaldehydeAcetophenoneMalononitrileAmmonium AcetateCu/C / Acetonitrile (reflux)2h94
34-MethoxybenzaldehydeAcetophenoneMalononitrileAmmonium AcetateCu/C / Acetonitrile (reflux)2.5h90
4BenzaldehydeCyclohexanoneMalononitrileAmmonium AcetateTBBDA / 100 °C30 min95
54-NitrobenzaldehydeAcetophenoneMalononitrileAmmonium AcetateTBBDA / 100 °C45 min92
6BenzaldehydeAcetophenoneMalononitrileAmmonium CarbonateNone / 80 °C2h85

Table 2: Three-Component Synthesis of 2-Aminopyridine Derivatives [9]

EntryEnaminoneActive Methylene CompoundAmine SourceCatalyst/SolventTimeYield (%)
13-(Dimethylamino)-1-phenylprop-2-en-1-oneMalononitrileBenzylamineNone / 80 °C3h75
23-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-oneMalononitrile4-MethylbenzylamineNone / 80 °C3.5h78
33-(Dimethylamino)-1-p-tolylprop-2-en-1-oneMalononitrile4-MethoxybenzylamineNone / 80 °C4h72

Experimental Protocols

Protocol 1: Four-Component Synthesis of 2-Amino-3-cyanopyridines Catalyzed by Copper Nanoparticles on Charcoal (Cu/C)[7]

Materials:

  • Aldehyde (1 mmol)

  • Ketone (1 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2 mmol)

  • Copper nanoparticles on charcoal (Cu/C) (2 mol%)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), and Cu/C catalyst (2 mol%).

  • Add acetonitrile as the solvent.

  • Reflux the reaction mixture with stirring for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Catalyst-Free Four-Component Synthesis of 2-Aminopyridines[4]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Aldehyde derivative (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, mix the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).

  • Stir the mixture at 80 °C under solvent-free conditions for the time indicated by reaction monitoring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Wash the resulting solid several times with diethyl ether.

  • Collect the solid product by filtration and dry to obtain the desired 2-aminopyridine derivative.

Protocol 3: Three-Component Bohlmann-Rahtz Pyridine Synthesis[10][11]

Materials:

  • β-Ketoester or β-ketonitrile (1 equiv)

  • Alkynone (1 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethanol or Toluene/Acetic Acid (5:1)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester or β-ketonitrile (1 equiv) and the alkynone (1 equiv) in the chosen solvent system (e.g., ethanol for milder conditions or a toluene/acetic acid mixture for acid catalysis).

  • Add ammonium acetate (1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir for the required time (typically several hours, monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.

Mandatory Visualization

MCR_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Outcome cluster_purification Workup A Component A (e.g., Aldehyde/Ketone) MCR Multi-Component Reaction A->MCR B Component B (Active Methylene) B->MCR C Component C (Amine Source) C->MCR D Component D (Optional) D->MCR W Purification (Filtration/Recrystallization/ Chromatography) MCR->W P Aminopyridine Product W->P

Caption: General workflow for multi-component synthesis of aminopyridines.

Three_Component_Reaction Enaminone Enaminone Reaction One-Pot Reaction (Solvent-free, 80°C) Enaminone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amine Primary Amine Amine->Reaction Product 2-Amino-3-cyanopyridine Reaction->Product

Caption: Three-component reaction for 2-amino-3-cyanopyridine synthesis.

Four_Component_Reaction Aldehyde Aldehyde Reaction One-Pot Reaction (Catalyst, Reflux) Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Product Polysubstituted 2-Aminopyridine Reaction->Product

Caption: Four-component reaction for polysubstituted 2-aminopyridine synthesis.

References

Application Notes and Protocols for the Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations and provides clear, step-by-step instructions for the synthesis, purification, and characterization of the target compound and its intermediates.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence starting from commercially available 2-chloropyridine. The synthetic route involves:

  • Nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine.

  • Nucleophilic Aromatic Substitution of the chloro-group with the anion of 2-methylpropanenitrile to form 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.

  • Reduction of the nitro group to the corresponding amine to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolvent(s)Reaction TimeTemperatureYield (%)Purity (%)
1Nitration2-Chloropyridine2-Chloro-5-nitropyridineFuming Nitric Acid, Concentrated Sulfuric Acid-2 hours90-100 °C75-85>98
2Nucleophilic Aromatic Substitution2-Chloro-5-nitropyridine2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile2-Methylpropanenitrile, Sodium Hydride (NaH)THF12 hoursRoom Temperature60-70>95
3Reduction2-(5-Nitropyridin-2-yl)-2-methylpropanenitrileThis compoundPalladium on Carbon (10% Pd/C), Hydrogen gas (H₂)Methanol6 hoursRoom Temperature85-95>99

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous materials, including strong acids, flammable solvents, and a cyanide derivative. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle sodium hydride with extreme care as it is a highly reactive and flammable solid.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

This procedure describes the nitration of 2-chloropyridine to afford 2-chloro-5-nitropyridine.

Materials:

  • 2-Chloropyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice bath and slowly add 2-chloropyridine (10.0 g, 88.0 mmol) while maintaining the internal temperature below 20 °C.

  • In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL). Cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture to the stirred solution of 2-chloropyridine in sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-chloro-5-nitropyridine as a pale yellow solid.

Step 2: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile

This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with the anion of 2-methylpropanenitrile.

Materials:

  • 2-Chloro-5-nitropyridine

  • 2-Methylpropanenitrile (isobutyronitrile)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask (250 mL)

  • Septa

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To the flask, add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous THF (50 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-methylpropanenitrile (3.6 g, 52.5 mmol) to the stirred suspension of sodium hydride in THF.

  • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • In a separate flask, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (30 mL).

  • Add the solution of 2-chloro-5-nitropyridine dropwise to the prepared anion solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile as a solid.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

  • 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

  • Celite®

  • Round-bottom flask

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (4.0 g, 20.9 mmol) in methanol (80 mL).

  • Carefully add 10% Pd/C (0.4 g, 10 wt%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi in a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 6 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with methanol (20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start 2-Chloropyridine Step1_Reagents Fuming HNO₃ Conc. H₂SO₄ Start->Step1_Reagents Intermediate1 2-Chloro-5-nitropyridine Step1_Reagents->Intermediate1 Nitration Step2_Reagents 1. NaH 2. 2-Methylpropanenitrile Intermediate1->Step2_Reagents Intermediate2 2-(5-Nitropyridin-2-yl)-2- methylpropanenitrile Step2_Reagents->Intermediate2 SNAr Step3_Reagents H₂, 10% Pd/C Intermediate2->Step3_Reagents Final_Product 2-(5-Aminopyridin-2-YL)-2- methylpropanenitrile Step3_Reagents->Final_Product Reduction Purification Purification/ Isolation Final_Product->Purification

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry and material science.[1] The described techniques are based on established methods for the purification of related aminopyridine and aromatic nitrile compounds and are intended to serve as a comprehensive guide for obtaining high-purity material.

Introduction

This compound is an organic compound featuring a pyridine ring with an amino group and a nitrile functional group.[1] The presence of these polar functional groups, particularly the basic amino group on the pyridine ring, dictates the purification strategies.[1] Common impurities in the synthesis of such compounds may include starting materials, reaction byproducts, and undesired isomers. The choice of purification method will depend on the nature of these impurities, the scale of the purification, and the desired final purity. The protocols outlined below focus on two primary techniques: Column Chromatography and Recrystallization .

Physicochemical Properties (for Purification Strategy)

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₁₁N₃Provides the molecular weight (161.21 g/mol ).
Structure Pyridine ring with amino and methylpropanenitrile substituents.The amino group provides a handle for ion-exchange chromatography and influences solubility in acidic solutions. The aromatic nature suggests solubility in organic solvents.
Polarity Likely polar due to the amino and nitrile groups.[1]This suggests the use of polar solvents for chromatography and recrystallization.
Basicity The pyridine nitrogen and the amino group are basic.[1]Allows for purification via acid-base extraction or cation-exchange chromatography.

Purification Techniques

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. For aminopyridine derivatives, silica gel chromatography is commonly employed.[2]

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound by column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A common starting point for aminopyridines is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like EtOAc or MeOH).

    • Spot the crude material on a TLC plate and develop it in various solvent mixtures. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity by adding more of the polar solvent.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Illustrative)

ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~75%>98%
Yield -80-90% (typical recovery)
Appearance Brownish oil/solidWhite to off-white solid
Recrystallization

Recrystallization is an excellent technique for purifying solid compounds by removing small amounts of impurities.[3] The key is to find a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]

Logical Flow for Recrystallization

Caption: Logical workflow for the purification of this compound via recrystallization.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound (solid)

  • Screening solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate, Water, and mixtures thereof.

  • Standard laboratory glassware (Erlenmeyer flasks, Hirsch funnel, etc.)

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heat the tubes that show low solubility. A good recrystallization solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a significant amount of crystals upon cooling. Based on solubility data for 2-aminopyridine, solvents like ethanol, n-propanol, or acetonitrile could be good starting points.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.[3]

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data (Illustrative)

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~95%>99.5%
Yield -70-85% (typical recovery)
Melting Point Broad rangeSharp melting point

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of organic compounds. For aminopyridines, reversed-phase HPLC is often used.[6][7] A method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) would be a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any remaining impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the target compound.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, suitable for further research and development activities.

References

Application Notes and Protocols for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological activities and drug discovery applications of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (hereinafter referred to as Compound X) is limited. The following application notes and protocols are based on the well-documented activities of the broader class of 2-aminopyridine derivatives, which are known to possess a wide range of pharmacological activities. These notes are intended to serve as a guide for the potential exploration of Compound X and its analogs in drug discovery programs.

Introduction

This compound is a small molecule featuring a 2-aminopyridine core. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. The 2-aminopyridine moiety can act as a versatile pharmacophore, participating in various interactions with biological targets, particularly protein kinases. The presence of an amino group and a nitrile group suggests potential for hydrogen bonding and other polar interactions.[1] This document outlines potential applications of Compound X in drug discovery, focusing on its evaluation as a protein kinase inhibitor, a common therapeutic target for this class of compounds.

Potential Therapeutic Applications

Derivatives of 2-aminopyridine have shown promise in a variety of therapeutic areas. Based on the activities of structurally related compounds, Compound X could be investigated for the following applications:

  • Oncology: As an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinases (CDKs).[2][3][4]

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: As a modulator of neuronal signaling pathways, for instance, through inhibition of neuronal nitric oxide synthase (nNOS).

  • Infectious Diseases: As an antimicrobial agent, a known activity for some 2-aminopyridine derivatives.[5]

Data Presentation: Hypothetical Screening Data

To guide initial investigations, a hypothetical screening of Compound X and its derivatives against a panel of protein kinases is presented below. This data is for illustrative purposes and is not based on experimental results for this specific compound.

Table 1: Hypothetical Kinase Inhibition Profile of Compound X and Analogs

Compound IDModificationJAK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)nNOS IC₅₀ (nM)
Compound X Parent 85 150 >10,000
Analog AR = -F45120>10,000
Analog BR = -Cl30110>10,000
Analog CR = -CH₃120200>10,000
Analog DR = -OCH₃150250>10,000

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of Compound X as a kinase inhibitor.

General Synthesis of 2-Aminopyridine Derivatives

A general method for the synthesis of substituted 2-aminopyridines can be achieved through a multi-component, one-pot reaction, which is efficient and allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.[5]

Protocol 4.1.1: Synthesis of Substituted 2-Aminopyridines

  • Combine an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) in a reaction vessel.

  • Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Isolate the crude product and purify by recrystallization or column chromatography.

  • Confirm the chemical structure of the synthesized compounds using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a target protein kinase, such as JAK2.

Protocol 4.2.1: JAK2 Kinase Inhibition Assay

  • Prepare a stock solution of Compound X in 100% DMSO.

  • Create a serial dilution of the compound in the assay buffer.

  • In a 96-well plate, add recombinant human JAK2 enzyme to each well containing the diluted compound.

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

To assess the anti-proliferative effects of Compound X on cancer cells, a standard MTT assay can be performed.

Protocol 4.3.1: MTT Cell Viability Assay

  • Seed cancer cells (e.g., HEL cells, which are JAK2-dependent) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound X and incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, a potential target for 2-aminopyridine derivatives.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression CompoundX Compound X (2-aminopyridine derivative) CompoundX->JAK

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound X.

Experimental Workflow

The diagram below outlines the general workflow for the initial evaluation of Compound X in a drug discovery program.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization CompoundX Compound X Synthesis Analog_Synthesis Analog Synthesis (SAR) CompoundX->Analog_Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Analog_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling

References

Application Notes and Protocols: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, CAS Number 1226776-95-9, is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a 5-aminopyridine moiety coupled with a gem-dimethylnitrile group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a primary aromatic amine, a pyridine ring, and a nitrile functional group allows for a variety of chemical transformations, making it a key building block in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1226776-95-9
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)

Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This structural motif is known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. The nitrile group in this compound can serve as a precursor to other functional groups, such as carboxylic acids or tetrazoles, or it can act as a key binding element itself through hydrogen bonding interactions.

While specific therapeutic agents directly synthesized from this intermediate are not extensively detailed in publicly available literature, its structural similarity to components of known bioactive molecules suggests its potential application in the synthesis of:

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain.

  • Selective Androgen Receptor Modulators (SARMs): The development of novel SARMs often involves heterocyclic scaffolds to achieve tissue-selective androgen receptor agonism.

  • Other Biologically Active Compounds: The versatile functionality of this intermediate makes it suitable for the synthesis of a wide array of compounds with potential therapeutic applications.

Experimental Protocols

The following protocols describe the synthesis of this compound and its potential application in a subsequent coupling reaction. These are representative methods based on established chemical principles for similar compounds and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from 2-chloro-5-nitropyridine.

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-5-nitropyridine D 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile A->D K2CO3, DMF, 80 °C B Acetone cyanohydrin B->D C Potassium carbonate C->D G This compound D->G Fe, NH4Cl, EtOH/H2O, reflux E Iron powder, Ammonium chloride E->G F Ethanol/Water F->G G cluster_0 Buchwald-Hartwig Amination A This compound G Coupled Product (Ar-NH-Py-C(CH3)2CN) A->G B Aryl Halide (Ar-X) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G Pd-catalyzed cross-coupling D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., 1,4-Dioxane) F->G

References

Application Note: Comprehensive Analytical Characterization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS No. 1226776-95-9) is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpropanenitrile moiety.[1][2][3][4] Its structural features, including the basic pyridine nitrogen, the nucleophilic amino group, and the polar nitrile group, make it a compound of interest in medicinal chemistry and material science.[1] A thorough analytical characterization is crucial to confirm its identity, purity, and stability, which are critical parameters in drug discovery and development. This document outlines detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number1226776-95-9[1]
Molecular FormulaC₉H₁₁N₃[1]
Molecular Weight161.20 g/mol [1]
AppearanceSolid[1]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The general workflow for the characterization is depicted in the following diagram.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis & Reporting Sample 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Dissolve in mobile phase MS LC-MS (Identity & Mass) Sample->MS Dissolve in suitable solvent NMR NMR (Structure Elucidation) Sample->NMR Dissolve in deuterated solvent FTIR FTIR (Functional Groups) Sample->FTIR Prepare KBr pellet or thin film Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: Overall analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a suitable method for determining the purity of this compound and for quantifying it in the presence of impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3).[5] A typical starting condition could be 50:50 (v/v) Acetonitrile:Phosphate Buffer.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectrophotometry, likely around 225-240 nm.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterExpected Result
Retention Time (tR)Dependent on final optimized conditions
Purity (by area %)> 98%
Tailing Factor0.9 - 1.2
Theoretical Plates> 2000
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound and identify potential impurities.

Experimental Protocol:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.

  • MS Detector: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nature of the pyridine nitrogen.[7]

  • Mass Range: Scan from m/z 100 to 500.

  • LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phase modifiers like formic acid instead of non-volatile phosphate buffers.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

Data Presentation:

ParameterExpected Result
Molecular FormulaC₉H₁₁N₃
Theoretical Monoisotopic Mass161.0953 g/mol
Observed [M+H]⁺m/z 162.1031 ± 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for complete assignment.

Data Presentation (Predicted Chemical Shifts):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H~7.0 - 8.5~110 - 150
Amino-H (NH₂)Broad singlet, ~4.0 - 6.0N/A
Methyl-H (CH₃)~1.5 - 2.0~25 - 35
Quaternary-CN/A~40 - 50
Nitrile-C (CN)N/A~120 - 125
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Spectrometer: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent.

  • Measurement Mode: Transmittance or Absorbance.

  • Spectral Range: 4000 - 400 cm⁻¹.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Amino)3300 - 3500Two bands, medium intensity
C-H Stretch (Aromatic)3000 - 3100Sharp, weak to medium
C-H Stretch (Aliphatic)2850 - 3000Medium to strong
C≡N Stretch (Nitrile)2220 - 2260Sharp, medium intensity
C=C, C=N Stretch (Pyridine)1400 - 1600Multiple bands, variable intensity
N-H Bend (Amino)1550 - 1650Medium intensity

Disclaimer: The experimental protocols and expected data provided in this document are illustrative and based on general principles of analytical chemistry and data for structurally similar compounds.[5][6][8][9][10] Method optimization and validation are essential for specific applications.

References

Application Notes and Protocols for Characterizing the Activity of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the initial characterization of the biological activity of the novel small molecule, 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Given the limited publicly available data on this specific compound, a systematic approach is crucial to elucidate its mechanism of action and potential therapeutic applications. The following protocols are designed to guide researchers in assessing its cytotoxicity, identifying potential protein targets, and evaluating its impact on cellular signaling pathways.

Physicochemical Properties

PropertyValueSource
CAS Number1226776-95-9[1][2]
Molecular FormulaC9H11N3[1][2]
Molecular Weight161.20 g/mol [1][2]
IUPAC NameThis compound[1]
StructureContains a pyridine ring with an amino group and a nitrile functional group.[1]

Experimental Workflow

The following diagram outlines a general workflow for the initial biological characterization of a novel small molecule compound.

experimental_workflow Figure 1. General Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Mechanism of Action & Pathway Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Determine GI50 / CC50 B->C E Biochemical/Biophysical Assays (e.g., Thermal Shift, Kinase Panels) C->E Proceed with non-toxic concentrations D Target Prediction (In Silico) D->E F Confirm Target Engagement in Cells E->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) F->G H Cellular Phenotypic Assays (e.g., Migration, Apoptosis) G->H I Validate On-Target Effects H->I

Caption: General workflow for small molecule characterization.

I. Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and appropriate concentrations for subsequent mechanism-of-action studies.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM).[3] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
50.9878.4
100.6552.0
250.3024.0
500.1512.0
1000.108.0

II. Target Identification and Engagement

If the primary molecular target of this compound is unknown, a combination of in silico and experimental approaches can be employed.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Objective: To identify potential protein targets by measuring the change in protein thermal stability upon compound binding.

Materials:

  • Purified recombinant proteins (potential targets)

  • SYPRO Orange dye

  • Real-time PCR instrument

  • This compound

Procedure:

  • Reaction Setup: In a 96-well PCR plate, mix the purified protein, SYPRO Orange dye, and varying concentrations of the compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes hydrophobic regions.

  • Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the compound. A significant shift in Tm indicates direct binding.

Data Presentation:

Compound Concentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
0 (Control)52.30
152.80.5
1054.11.8
5056.54.2
10057.24.9

III. Downstream Signaling Pathway Analysis

Once a target or a cellular phenotype is identified, the next step is to investigate the downstream signaling pathways affected by the compound.

Hypothetical Signaling Pathway Modulation

The aminopyridine core is present in several kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a kinase inhibitor.

signaling_pathway Figure 2. Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Compound 2-(5-Aminopyridin-2-YL) -2-methylpropanenitrile Compound->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Protocol 3: Western Blotting for Phospho-Protein Levels

Objective: To determine if this compound inhibits a specific kinase cascade by measuring the phosphorylation status of downstream substrates.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[3]

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and a loading control (e.g., GAPDH).

Data Presentation:

TreatmentConcentration (µM)p-ERK / Total ERK (Relative Intensity)
Vehicle Control01.00
Compound10.85
Compound50.42
Compound100.15
Compound250.05

Logical Relationship of Assays

The following diagram illustrates the logical flow and relationship between the different assay types in the characterization of a novel compound.

logical_relationship Figure 3. Logical Assay Progression A Initial Characterization (Cytotoxicity) B Target Identification & Engagement A->B Guides concentration selection C Pathway Analysis (Mechanism of Action) B->C Informs pathway investigation D Phenotypic Response (Cellular Effects) C->D Explains observed phenotype D->C Prompts mechanistic studies

Caption: Interrelation of assay types in drug discovery.

Conclusion

This document provides a foundational set of protocols and a logical framework for the initial biological evaluation of this compound. By systematically assessing its effects on cell viability, identifying its molecular targets, and elucidating its impact on signaling pathways, researchers can build a comprehensive profile of this novel compound, paving the way for further preclinical development.

References

Application Notes and Protocols: Derivatization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile, a versatile scaffold for the generation of compound libraries for biological screening. The presence of a primary amino group on the pyridine ring offers a readily accessible point for chemical modification, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1] This document outlines protocols for the synthesis of amide and sulfonamide derivatives and provides a framework for their subsequent biological evaluation, particularly in the context of kinase inhibition.

Introduction

The this compound core structure is of significant interest in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor, while the amino group provides a vector for introducing diverse chemical functionalities.[1] Derivatization of this primary amine allows for the systematic modification of steric and electronic properties, which can significantly influence biological activity. The protocols detailed below focus on two common and robust derivatization strategies: amide bond formation and sulfonamide synthesis. These reactions are widely used in drug discovery due to their reliable nature and the vast commercial availability of carboxylic acids and sulfonyl chlorides.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative set of synthesized derivatives against two common kinase targets, Kinase A and Kinase B. Such data is typically generated through high-throughput screening assays to identify initial hits and guide further optimization.

Compound IDDerivative TypeR GroupKinase A IC50 (nM)Kinase B IC50 (nM)
Lead-Cmpd-01 AmidePhenyl5501200
Lead-Cmpd-02 Amide4-Fluorophenyl250850
Lead-Cmpd-03 Amide4-Methoxyphenyl7801500
Lead-Cmpd-04 AmideCyclohexyl>10000>10000
Lead-Cmpd-05 SulfonamidePhenylsulfonyl150450
Lead-Cmpd-06 Sulfonamide4-Tolylsulfonyl90300
Lead-Cmpd-07 SulfonamideThiophene-2-sulfonyl210600
Lead-Cmpd-08 SulfonamideDansyl120380

Experimental Protocols

Protocol 1: Amide Coupling via HATU

This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as a coupling agent.[2]

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamide derivatives from this compound.[3]

Materials:

  • This compound

  • Sulfonyl chloride of choice (1.2 equivalents)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired sulfonamide derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening Start 2-(5-Aminopyridin-2-YL)-2- methylpropanenitrile Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling R-COOH, HATU, DIPEA Sulfonamide_Synth Sulfonamide Synthesis (Protocol 2) Start->Sulfonamide_Synth R-SO2Cl, Pyridine Amide_Library Amide Derivatives Amide_Coupling->Amide_Library Sulfonamide_Library Sulfonamide Derivatives Sulfonamide_Synth->Sulfonamide_Library HTS High-Throughput Screening Amide_Library->HTS Sulfonamide_Library->HTS Hit_ID Hit Identification (e.g., Kinase Inhibition) HTS->Hit_ID SAR SAR Analysis Hit_ID->SAR

Caption: Derivatization and Screening Workflow.

signaling_pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Cell_Response Cellular Response (e.g., Proliferation) pSubstrate->Cell_Response Leads to Inhibitor Synthesized Inhibitor Inhibitor->Kinase_A Inhibits

Caption: Generic Kinase Signaling Pathway.

Biological Screening Assays

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Kinases are a major class of drug targets, and many kinase inhibitors feature a pyridine scaffold.[4][5] Therefore, screening these novel compounds for kinase inhibitory activity is a logical starting point.

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)[6]

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Then, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Brief Protocol:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the kinase, its specific substrate, and ATP to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A variety of screening methods can be employed to assess the biological activity of the synthesized compounds, including binding assays and cell-based assays.[4][6] The choice of assay will depend on the specific biological question being addressed.[7] The data generated from these screens will be crucial for establishing a structure-activity relationship and identifying promising lead compounds for further development.

References

Protocol for Assessing Antibacterial Activity of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including significant antibacterial potential.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the antibacterial efficacy of novel aminopyridine derivatives. The protocols outlined herein cover essential in vitro assays to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-dependent killing kinetics, and anti-biofilm activity of these compounds. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, crucial for the advancement of new antibacterial agents.

Data Presentation

The antibacterial activity of aminopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of various aminopyridine derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Staphylococcus aureus

DerivativeStrainMIC (µg/mL)Reference
Compound 2cATCC 2592339[1]
Compound 22c-39
2-amino-4-chloropyridine derivative (SB002)PAO11.6[2]
2-amino-4-chloropyridine derivative (SB023)PAO113.5[2]
Halogenated pyrrolopyrimidine (Bromo derivative)-8[3]
Halogenated pyrrolopyrimidine (Iodo derivative)-8[3]
Amide derivative 3eEMRSA-1738.9[4]
Amide derivative 5fEMRSA-1741.4[4]
Amide derivative 5eMRSA-25224.7[4]
Amide derivative 3ePRSA38.0[4]
Amide derivative 5fPRSA37.4[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Bacillus subtilis

DerivativeStrainMIC (µg/mL)Reference
Compound 2cATCC 663339[1][5]
Compound 22c-39

Table 3: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Escherichia coli

DerivativeStrainMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine (5a, 5c, 5g-5k)R20.027[6]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineK120.003225[6]

Table 4: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Pseudomonas aeruginosa

DerivativeStrainMIC (µg/mL)Reference
MelimineATCC 27853125[7]
Mel46294, 6206, ATCC 1966062.5[7]
G10KHcClinical Isolates0.5 - 29[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a widely used and standardized technique for determining the MIC of antibacterial compounds.[9][11]

Materials:

  • Aminopyridine derivative stock solution (in a suitable solvent like DMSO)

  • Test bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile pipette tips and reservoirs

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Preparation of Test Compound Dilutions:

    • Prepare a series of two-fold dilutions of the aminopyridine derivative stock solution in CAMHB in the 96-well plate.

    • Typically, dispense 100 µL of sterile CAMHB into wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the aminopyridine derivative at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (Mid-log phase) C Standardize Inoculum (0.5 McFarland) A->C B Aminopyridine Derivative Stock Solution D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate at 37°C (18-24h) E->F G Read MIC (Visual Inspection) F->G MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Reading A Wells with no visible growth (≥ MIC) B Aliquot 10µL from each well A->B C Spot onto MHA plates B->C D Incubate at 37°C (24-48h) C->D E Count Colonies D->E F Determine MBC (≥99.9% killing) E->F Time_Kill_Workflow A Prepare Inoculum & Test Concentrations (0.5x, 1x, 2x, 4x MIC) B Inoculate Cultures A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Serial Dilution & Plating D->E F Incubate Plates (18-24h) E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H Anti_Biofilm_Workflow A Prepare Inoculum & Test Concentrations B Incubate Plate for Biofilm Formation (24-48h) A->B C Wash to Remove Planktonic Cells B->C D Fix with Methanol C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Bound Dye F->G H Measure Absorbance (OD570-595) G->H Mechanism_of_Action cluster_compound Aminopyridine Derivative cluster_membrane Bacterial Cell Membrane cluster_enzyme Intracellular Targets cluster_outcome Result Compound Cationic Aminopyridine Membrane Negatively Charged Bacterial Membrane Compound->Membrane Electrostatic Interaction DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Inhibition->Cell_Death

References

Application Notes and Protocols for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the applications of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in material science is limited. The following application notes and protocols are based on the known functionalities of similar aminopyridine derivatives and serve as a scientifically-grounded guide for its potential use in research and development.

Application Notes

1.1. Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpropanenitrile group.[1][2] Its chemical structure suggests potential for a variety of applications in material science, drawing parallels from other aminopyridine derivatives used in the development of functional polymers, fluorescent materials, and organic semiconductors.[3][4][5][6] The primary amino group serves as a reactive site for polymerization or grafting, while the pyridine and nitrile functionalities can impart desirable optical and electronic properties.[1]

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1226776-95-9[1][2]
Molecular Formula C₉H₁₁N₃[1][2]
Molecular Weight 161.20 g/mol [1][2]
Appearance Solid (predicted)[1]
Key Functional Groups Primary Amine, Pyridine, Nitrile[1]

1.3. Potential Applications in Material Science

Based on the chemistry of aminopyridine analogs, this compound is a promising candidate for the following applications:

  • Functional Monomer for Specialty Polymers: The primary amino group allows it to be incorporated into polymer chains via condensation polymerization or as a functional side group. These polymers could exhibit enhanced thermal stability, specific ligand-binding capabilities, or interesting optoelectronic properties. Aminopyridine derivatives have been explored in the synthesis of molecularly imprinted polymers for selective sensing applications.[4][7][8]

  • Fluorescent Materials and Chemosensors: The conjugated system of the pyridine ring, in conjunction with the amino and nitrile groups, suggests potential for fluorescence.[5][9] Polymers incorporating this moiety could be developed as fluorescent sensors for metal ions or other analytes, where binding to the pyridine nitrogen or amino group could modulate the fluorescence emission.

  • Organic Electronics: Pyridine-containing compounds are widely used in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10] The electron-withdrawing nature of the pyridine ring can be beneficial for electron transport materials.

  • Precursor for Nonlinear Optical (NLO) Materials: Aminopyridine derivatives have been investigated for their NLO properties, which are crucial for applications in telecommunications and optical data processing.[11]

A logical workflow for exploring the potential of this compound in material science is outlined below.

G Experimental Workflow for Material Development A Compound Procurement & Characterization B Polymer Synthesis (e.g., polycondensation) A->B C Material Characterization (Spectroscopic, Thermal, Morphological) B->C D Device Fabrication (e.g., Sensor, OLED) C->D E Performance Testing & Optimization D->E

A general workflow for developing materials from this compound.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of a fluorescent polyamide using this compound as a functional monomer. This protocol is adapted from standard polycondensation procedures for aromatic amines.

2.1. Synthesis of a Polyamide Containing this compound

Objective: To synthesize a polyamide where the fluorescent and chelating properties of the aminopyridine moiety are incorporated into the polymer backbone.

Materials:

  • This compound (Monomer 1)

  • 1,4-Phenylenediamine (Monomer 2)

  • Terephthaloyl chloride (Monomer 3)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Monomer Dissolution: In the flask, dissolve this compound and 1,4-phenylenediamine in anhydrous DMAc under a gentle stream of nitrogen. Stir until all monomers are completely dissolved. Add anhydrous pyridine as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve terephthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol. A fibrous precipitate of the polyamide will form.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

The proposed synthesis pathway is illustrated below.

A diagram illustrating the polycondensation reaction.

2.2. Characterization of the Synthesized Polyamide

The resulting polymer should be characterized to determine its structure, molecular weight, thermal properties, and photophysical properties.

Characterization TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm the formation of amide bonds and the incorporation of the aminopyridine monomer.Appearance of characteristic amide C=O and N-H stretching bands. Presence of peaks corresponding to the pyridine ring and nitrile group.
NMR Spectroscopy (¹H and ¹³C) Elucidate the detailed chemical structure of the polymer.Resonances corresponding to the protons and carbons of all monomer units in the polymer backbone.
Gel Permeation Chromatography (GPC) Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Provides information on the chain length and distribution of the synthesized polymer.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Determination of the decomposition temperature, indicating the polymer's stability at high temperatures.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).Provides insight into the amorphous or semi-crystalline nature of the polymer.
UV-Vis and Fluorescence Spectroscopy Investigate the photophysical properties.Determine the absorption and emission maxima, and the quantum yield of the polymer in solution.

2.3. Protocol for Testing as a Fluorescent Sensor for Metal Ions

Objective: To evaluate the potential of the synthesized polyamide as a fluorescent chemosensor for the detection of metal ions.

Materials:

  • Synthesized polyamide

  • High-purity solvents (e.g., DMF, DMSO)

  • A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, etc.)

  • Deionized water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the polyamide in a suitable solvent (e.g., 1 mg/mL in DMF). Prepare stock solutions of the various metal ions in deionized water or the same solvent if soluble.

  • Titration Experiment: Place a fixed volume of the polymer solution in a quartz cuvette. Record the initial fluorescence spectrum.

  • Analyte Addition: Incrementally add small aliquots of a metal ion stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

  • Spectral Measurement: Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. A significant and selective change in fluorescence intensity (quenching or enhancement) in the presence of a specific metal ion indicates a sensing event.

The potential mechanism of fluorescence quenching is depicted below.

G Fluorescence Quenching Mechanism Polymer Fluorescent Polyamide (Fluorophore) Complex Polymer-Metal Complex (Non-fluorescent) Polymer->Complex Binding Photon_out Emission Photon (hν') Polymer->Photon_out Fluorescence Metal Metal Ion (e.g., Fe³⁺) (Quencher) Metal->Complex Photon_in Excitation Photon (hν) Photon_in->Polymer

A simplified diagram of metal ion-induced fluorescence quenching.

References

Experimental Design for Studying the Biological Effects of Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines, a class of potassium channel blockers, have garnered significant interest in neuroscience and pharmacology due to their diverse biological effects. 4-aminopyridine (4-AP), also known as dalfampridine, is an FDA-approved drug for improving walking in patients with multiple sclerosis (MS).[1] Its primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, which leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve conduction in demyelinated axons.[2] This document provides detailed application notes and experimental protocols for researchers studying the biological effects of aminopyridines, from in vitro characterization to in vivo efficacy studies.

In Vitro Experimental Designs

Electrophysiological Characterization of Potassium Channel Blockade

Electrophysiology is a cornerstone technique to characterize the interaction of aminopyridines with their primary targets, the voltage-gated potassium channels. The whole-cell patch-clamp technique is employed to record ionic currents from single cells expressing specific Kv channel subtypes.

Objective: To determine the inhibitory concentration (IC50) of aminopyridine derivatives on specific Kv channels (e.g., Kv1.1, Kv1.2, Kv1.4) expressed in a mammalian cell line (e.g., HEK293, CHO cells).

Materials:

  • HEK293 cells stably transfected with the Kv channel of interest

  • Aminopyridine stock solution (e.g., 100 mM in water or DMSO)

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • Patch pipettes (borosilicate glass, 2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tip to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit potassium currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of the aminopyridine compound. Allow 2-3 minutes for the drug to equilibrate before recording.

  • Data Acquisition: Record the potassium currents in the absence (control) and presence of different concentrations of the aminopyridine.

  • Data Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. Normalize the current to the control and plot the concentration-response curve to determine the IC50 value using a logistical function fit.

Assessment of Cytotoxicity

It is crucial to evaluate the potential cytotoxic effects of aminopyridine derivatives, especially at concentrations intended for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability.

Objective: To determine the concentration of an aminopyridine derivative that reduces the viability of a cell line by 50% (IC50).

Materials:

  • Cell line of interest (e.g., neuronal cell line like SH-SY5Y, or a cancer cell line like MCF-7)

  • Complete cell culture medium

  • Aminopyridine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Investigation of Signaling Pathways

Aminopyridines can modulate intracellular signaling pathways. The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is one such pathway that has been shown to be activated by 4-aminopyridine.[3] Western blotting is a standard technique to assess the phosphorylation and therefore activation of key proteins in this pathway.

Objective: To determine if an aminopyridine derivative induces the phosphorylation of ERK1/2 in a specific cell type.

Materials:

  • Cell line of interest

  • Aminopyridine stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the aminopyridine compound at the desired concentration and for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with the primary antibody against t-ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.

In Vivo Experimental Designs

Animal Models of Neurological Disorders

To assess the therapeutic potential of aminopyridines, various animal models of neurological diseases are employed. The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used model for multiple sclerosis.

Objective: To evaluate the effect of an aminopyridine derivative on the clinical symptoms of EAE in mice.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Aminopyridine derivative for administration (e.g., in drinking water, by oral gavage, or intraperitoneal injection)

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On day 0 and day 2, administer PTX intraperitoneally.

  • Treatment: Begin treatment with the aminopyridine derivative either prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs, typically around day 10-14).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Data Analysis: Plot the mean clinical score over time for the treatment and control groups. Analyze the data using appropriate statistical tests (e.g., two-way ANOVA) to determine the effect of the treatment on disease severity and progression.

Behavioral Assessment of Motor Function

The rotarod test is a common behavioral assay to evaluate motor coordination and balance in rodents, which can be impaired in models of neurological disorders.

Objective: To assess the effect of an aminopyridine derivative on motor coordination and balance in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Rotarod apparatus

  • Aminopyridine derivative for administration

Procedure:

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).

  • Treatment: Administer the aminopyridine derivative or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing:

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod. A trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.

    • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Calculate the average latency to fall for each mouse. Compare the performance of the treatment group to the control group using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation

Table 1: In Vitro Inhibitory Activity of Aminopyridines on Voltage-Gated Potassium Channels
CompoundChannel SubtypeCell LineIC50 (µM)Reference
4-AminopyridineKv1.1HEK293242[1]
4-AminopyridineKv1.2HEK293399[1]
4-AminopyridineKv1.4HEK293399[1]
3-Hydroxy-4-aminopyridineKv1.1HEK2937886[1]
3-Hydroxy-4-aminopyridineKv1.2HEK29323652[1]
3-Hydroxy-4-aminopyridineKv1.4HEK29323191[1]
3-Hydroxy-4-aminopyridine sulfateKv1.1HEK293>50000[1]
3-Hydroxy-4-aminopyridine sulfateKv1.2HEK293>50000[1]
Table 2: In Vitro Cytotoxicity of 4-Aminopyridine
Cell LineAssayExposure Time (h)IC50 (mM)Reference
MCF-7 (human breast cancer)Trypan Blue Exclusion244
L929 (mouse fibroblast)Trypan Blue Exclusion245

Mandatory Visualization

Aminopyridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Aminopyridine Aminopyridine Kv_channel Voltage-gated K+ Channel (Kv) Aminopyridine->Kv_channel Blocks Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization Inhibition leads to Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Prolonged AP leads to ERK_Activation ERK1/2 Activation Membrane_Depolarization->ERK_Activation May contribute to Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Changes in Gene Expression ERK_Activation->Gene_Expression

Caption: Signaling pathway of aminopyridine action.

Experimental_Workflow_In_Vitro start Start: Aminopyridine Compound electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity signaling Signaling Pathway Analysis (Western Blot) start->signaling ic50_kv Determine IC50 on Kv Channels electrophysiology->ic50_kv ic50_cyto Determine Cytotoxic IC50 cytotoxicity->ic50_cyto p_erk Assess p-ERK1/2 Levels signaling->p_erk end In Vitro Profile ic50_kv->end ic50_cyto->end p_erk->end

Caption: In vitro experimental workflow.

Experimental_Workflow_In_Vivo start Start: Aminopyridine Compound with Favorable In Vitro Profile animal_model Animal Model of Neurological Disorder (e.g., EAE) start->animal_model behavioral_test Behavioral Assessment (e.g., Rotarod) animal_model->behavioral_test clinical_scoring Clinical Scoring animal_model->clinical_scoring motor_performance Motor Performance (Latency to Fall) behavioral_test->motor_performance end In Vivo Efficacy clinical_scoring->end motor_performance->end

Caption: In vivo experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate the common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient synthetic route for this compound?

A1: A widely applicable and efficient two-step synthesis is recommended. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. The key intermediate in this process is 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally commences with 2-chloro-5-nitropyridine and isobutyronitrile. The nitro group on the pyridine ring is crucial as it activates the 2-position for nucleophilic attack.

Q3: What are the critical parameters that influence the success of the initial SNAr reaction?

A3: The success of the SNAr reaction is highly dependent on several factors. These include the choice and concentration of the base used to deprotonate isobutyronitrile, the reaction temperature, and the purity of the starting materials. Anhydrous reaction conditions are also essential to prevent side reactions.

Q4: Which methods are recommended for the reduction of the nitro group in the second step?

A4: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[1] Alternative methods include the use of metals such as iron or tin in an acidic medium.[1] The choice of reducing agent can be critical to avoid the reduction of the nitrile group.

Q5: How can the final product be purified?

A5: Purification of the final aminopyridine derivative can typically be achieved through column chromatography on silica gel. An alternative method is an acid-base extraction, which leverages the basicity of the amino group.[2]

Experimental Protocols

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of 2-chloro-5-nitropyridine with the anion of isobutyronitrile.

Materials:

  • 2-chloro-5-nitropyridine

  • Isobutyronitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add isobutyronitrile (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the isobutyronitrile anion.

  • In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-chloro-5-nitropyridine dropwise to the isobutyronitrile anion solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.

Step 2: Reduction of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile to this compound

This protocol describes the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.

Materials:

  • 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as appropriate for the hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by column chromatography or recrystallization.

Troubleshooting Guides

Step 1: Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of isobutyronitrile.Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Consider using a stronger base like lithium diisopropylamide (LDA) if issues persist.
Low reactivity of the substrate.The nitro group should sufficiently activate the ring. However, ensure the reaction temperature is adequate. If the reaction is sluggish at 70 °C, the temperature can be cautiously increased.
Degradation of starting material or product.Strong basic conditions can sometimes lead to side reactions. Ensure the reaction is not heated for an unnecessarily long time. Monitor closely with TLC.
Formation of Multiple Products Side reactions of the isobutyronitrile anion.The isobutyronitrile anion can potentially undergo self-condensation. Add the 2-chloro-5-nitropyridine solution slowly to the anion solution to maintain a low concentration of the anion.
Impure starting materials.Ensure the 2-chloro-5-nitropyridine and isobutyronitrile are of high purity. Impurities can lead to unexpected side reactions.
Difficulty in Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A gradient elution from non-polar to more polar solvent mixtures is recommended.
Presence of dark, tarry byproducts.This can result from overheating or prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.
Step 2: Nitro Group Reduction
Problem Possible Cause Suggested Solution
Incomplete Reaction Deactivated catalyst.Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods.
Insufficient hydrogen pressure.Ensure the hydrogenation apparatus is properly sealed and maintaining the desired pressure.
Catalyst poisoning.Impurities in the starting material or solvent can poison the catalyst. Ensure the intermediate from Step 1 is sufficiently pure.
Reduction of the Nitrile Group Over-reduction.Catalytic hydrogenation can sometimes reduce nitriles, although it is generally less facile than nitro group reduction. Monitor the reaction closely and stop it as soon as the starting material is consumed. Alternatively, consider a milder reducing agent like iron powder in acetic acid.
Formation of Side Products Formation of azo or azoxy compounds.This can occur with certain reducing agents, particularly metal hydrides.[3] Catalytic hydrogenation or reduction with Fe/acid are generally preferred to avoid these side products.
Difficulty in Removing the Catalyst Fine catalyst particles passing through the filter.Use a fine filter aid like Celite® and ensure the filter bed is well-packed. Filtering the solution twice may be necessary.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

Step Reaction Key Reagents Typical Temperature Typical Reaction Time Typical Yield
1Nucleophilic Aromatic Substitution2-chloro-5-nitropyridine, Isobutyronitrile, NaH60-70 °C2-6 hours70-85%
2Nitro Group Reduction2-(5-nitropyridin-2-yl)-2-methylpropanenitrile, H₂, Pd/CRoom Temperature2-8 hours85-95%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction SM1 2-chloro-5-nitropyridine Intermediate 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile SM1->Intermediate SNAr Reaction 60-70 °C SM2 Isobutyronitrile Base NaH in DMF SM2->Base Deprotonation Base->Intermediate SNAr Reaction 60-70 °C Final_Product This compound Intermediate->Final_Product Reduction Room Temp. Reducing_Agent H₂ / Pd/C

Caption: Synthetic workflow for this compound.

Troubleshooting_SNAr Problem Low Yield in SNAr Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Low Reactivity Problem->Cause2 Cause3 Degradation Problem->Cause3 Solution1 Use fresh/stronger base Cause1->Solution1 Solution2 Increase temperature Cause2->Solution2 Solution3 Shorter reaction time Cause3->Solution3

Caption: Troubleshooting logic for low yield in the SNAr step.

Troubleshooting_Reduction Problem Incomplete Reduction Cause1 Deactivated Catalyst Problem->Cause1 Cause2 Insufficient H₂ Pressure Problem->Cause2 Cause3 Catalyst Poisoning Problem->Cause3 Solution1 Use fresh catalyst Cause1->Solution1 Solution2 Check apparatus seal Cause2->Solution2 Solution3 Purify intermediate Cause3->Solution3

Caption: Troubleshooting logic for incomplete nitro group reduction.

References

Technical Support Center: Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aminopyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I minimize dimerization during the Chichibabin reaction?

Answer: Dimerization is a known side reaction in the Chichibabin reaction, particularly with certain substrates.[1] For instance, reacting 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the dimerized product (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired 2-amino-4-tert-butylpyridine.[1][2]

Troubleshooting Strategies:

  • Increase Pressure: Applying pressure can significantly favor the desired amination product. In the case of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi can shift the product ratio to 74% aminated product and 26% dimer.[1][2]

  • Optimize Temperature: While the Chichibabin reaction often requires high temperatures, excessive heat can promote side reactions. It is recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution to minimize decomposition and dimerization.[2]

  • Alternative Reagents: Consider using milder conditions, such as a sodium hydride-iodide composite, which can mediate the Chichibabin amination at lower temperatures (65-85 °C) and may reduce dimerization.[3][4]

2. I am observing the formation of the 4-amino isomer as a byproduct. How can I improve the regioselectivity for the 2-amino position?

Answer: The Chichibabin reaction typically favors the formation of the 2-aminopyridine derivative. However, the formation of the 4-amino isomer can occur, especially if the 2- and 6-positions are blocked.[5] The regioselectivity is influenced by the coordination of the pyridine nitrogen to the sodium amide, which increases the positive charge at the C2 position, making it more susceptible to nucleophilic attack.[6]

Troubleshooting Strategies:

  • Reaction Conditions: Traditional high-temperature conditions in solvents like toluene or xylene generally provide good selectivity for the 2-position.[7] Milder conditions using potassium amide in liquid ammonia have also been developed, which can be beneficial for sensitive substrates.[7]

  • Substrate Choice: If your substrate has bulky groups at the 2- and 6-positions, the formation of the 4-amino isomer is more likely. If possible, consider a different synthetic route if the 4-isomer is a major and inseparable byproduct.

  • Purification: If a minor amount of the 4-amino isomer is formed, it can often be separated from the desired 2-amino product by column chromatography.

3. How can I prevent over-amination (the introduction of a second amino group)?

Answer: Over-amination, or the formation of diaminopyridines, can occur when an excess of the aminating reagent is used or under prolonged reaction times.[5]

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the sodium amide. Using a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of the di-aminated product.

  • Substrate Reactivity: Be aware that electron-donating groups on the pyridine ring can increase its reactivity and may make it more susceptible to over-amination.

4. My aminopyridine product is hydrolyzing to a hydroxypyridine (pyridone). How can I avoid this?

Answer: Aminopyridines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, to form the corresponding hydroxypyridine or pyridone tautomer.[8][9] This is a particular concern during workup and purification.[8][9] For instance, when concentrating neutral or basic aqueous solutions of 4-aminopyridine by heating, partial hydrolysis to 4-pyridone has been observed.[8][9]

Troubleshooting Strategies:

  • Mild Workup Conditions: During the workup of the Chichibabin reaction, which involves quenching with water, it is crucial to control the temperature and pH to minimize hydrolysis.[6]

  • Avoid High Temperatures During Purification: When concentrating solutions containing aminopyridines, use a rotary evaporator at a reduced pressure and moderate temperature. Avoid prolonged heating.[8][9]

  • Appropriate Solvent for Extraction and Recrystallization: Use appropriate solvents for extraction and recrystallization that do not promote hydrolysis. For example, after reduction of 4-nitropyridine-N-oxide, extraction with ethyl acetate is a viable method to isolate 4-aminopyridine.[8]

Data Summary

Table 1: Effect of Pressure on Dimerization in the Chichibabin Reaction of 4-tert-butylpyridine

Pressure2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine Yield
Atmospheric11%[1][2]89%[1][2]
350 psi N₂74%[1][2]26%[1][2]

Table 2: Comparison of Yields for Different Aminopyridine Synthesis Methods

Synthesis MethodStarting MaterialProductReported Yield
Chichibabin ReactionPyridine2-AminopyridineModerate to good[7]
From Pyridine N-OxidePyridine N-oxide2-Aminopyridine derivativesUp to 84%[10][11]
From Halopyridine2-Chloropyridine2-Aminopyridine derivativesGood to excellent[12]
Reduction of Nitropyridine-N-Oxide4-Nitropyridine-N-oxide4-Aminopyridine85-90%[8]

Experimental Protocols

Protocol 1: General Procedure for the Chichibabin Reaction

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the pyridine substrate and an inert solvent (e.g., toluene, xylene).

  • Heat the solution to reflux.

  • Carefully add sodium amide (NaNH₂) portion-wise. The reaction is exothermic and will evolve hydrogen gas.

  • Continue heating at reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding water, followed by an acidic workup to neutralize the mixture.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This one-pot, two-step process involves the formation of an N-formylaminopyridine intermediate followed by in situ deprotection.[10]

  • In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF.

  • Stir the mixture and irradiate with microwaves at 150 °C for 15 minutes.

  • Concentrate the crude reaction mixture to remove volatile organics.

  • Add 1 M HCl and THF and stir the mixture at 50 °C until the conversion of the formamide intermediate to the aminopyridine is complete.

  • Neutralize the solution to approximately pH 7 with saturated aqueous sodium bicarbonate.

  • Remove volatile organics and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

Chichibabin_Reaction_Mechanism Pyridine Pyridine Intermediate σ-Adduct (Meisenheimer Adduct) Pyridine->Intermediate + NaNH₂ NaNH2 NaNH₂ Product_Salt Sodium salt of 2-Aminopyridine Intermediate->Product_Salt - H⁻ Final_Product 2-Aminopyridine Product_Salt->Final_Product + H₂O H2 H₂ gas Product_Salt->H2 H⁻ + H⁺ H2O H₂O (workup) Troubleshooting_Workflow Start Aminopyridine Synthesis Problem Identify Side Product(s) Start->Problem Dimer Dimerization Problem->Dimer Dimer Isomer Isomer Formation Problem->Isomer Isomer Over_amination Over-amination Problem->Over_amination Di-amino Hydrolysis Hydrolysis Problem->Hydrolysis Pyridone Solution1 Increase Pressure Optimize Temperature Dimer->Solution1 Solution2 Adjust Reaction Conditions Purification Isomer->Solution2 Solution3 Control Stoichiometry Monitor Reaction Time Over_amination->Solution3 Solution4 Mild Workup Avoid High Temp Purification Hydrolysis->Solution4

References

Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols to aid researchers in improving the yield of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related aminopyridine derivatives.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield can stem from several stages of the synthesis. Key areas to investigate include:

  • Incomplete Nitration: The initial nitration of 2-acetylpyridine is a critical step. Ensure the reaction temperature is carefully controlled to prevent over-nitration or decomposition. The use of a microreactor can improve control and yield.[1]

  • Inefficient Reduction: The reduction of the nitro group to an amine can be challenging. Incomplete reduction will result in a mixture of nitro and amino compounds, complicating purification. Ensure the catalyst (e.g., Pd/C) is active and that hydrogen pressure and reaction time are sufficient.

  • Poor Cyanation Efficiency: The cyanation of the ketone intermediate is a sensitive step. The choice of cyanide source and catalyst is crucial. Trimethylsilyl cyanide (TMSCN) is often a safer and more efficient option than KCN or HCN.[2] Lewis acid catalysts like Zr(HSO4)4 or InCl3 can significantly improve yields.[2][3]

  • Product Degradation: The aminonitrile product may be sensitive to harsh acidic or basic conditions during workup and purification. Maintain neutral or mildly basic conditions where possible.

  • Purification Losses: The product's polarity, due to the amino and nitrile groups, might lead to challenges in extraction and chromatography, causing significant loss of material.[4]

Q2: I am observing multiple byproducts in my reaction mixture. What are they and how can I prevent them?

A2: Side reactions are common in multi-step syntheses involving pyridine rings. Potential byproducts and mitigation strategies include:

  • Over-nitration: During the synthesis of the 5-nitro-2-acetylpyridine intermediate, the formation of dinitro- or other regioisomers can occur. Use of precise stoichiometric amounts of nitrating agents and strict temperature control is essential.

  • Side-chain Reactions: The methyl group of the acetyl substituent can undergo undesired reactions. The acidity of hydrogens on carbons attached to the pyridine ring can lead to side reactions if strong bases are present.[5]

  • Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide, especially if the reaction is worked up under strong acidic or basic conditions for an extended period.[6] A buffered or carefully controlled pH during workup is recommended.

  • Reaction at the Amino Group: The free amino group is nucleophilic and can react with other electrophiles in the reaction mixture. It may be necessary to use a protecting group strategy if side reactions at the amine are significant.

Q3: The final purification by column chromatography is resulting in significant product loss. Are there alternative purification methods?

A3: If column chromatography is inefficient, consider the following:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that provide good crystal formation and high recovery.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the primary amine allows for selective extraction. The product can be protonated with a mild acid (e.g., citric acid) and extracted into an aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be neutralized and the product re-extracted into an organic solvent.

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and handling of the final compound.

Q4: What are the key safety precautions when handling cyanide reagents for the cyanation step?

A4: Cyanide reagents are highly toxic and require strict safety protocols:

  • Always work in a well-ventilated fume hood.

  • Never allow cyanide salts to come into contact with acids , as this will generate highly toxic hydrogen cyanide (HCN) gas.[7]

  • Use appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following your institution's safety guidelines.

Plausible Synthetic Route & Experimental Protocols

Diagram of the Proposed Synthetic Workflow

G A 2-Acetylpyridine (Starting Material) B Step 1: Nitration (HNO3, H2SO4) A->B C 2-Acetyl-5-nitropyridine (Intermediate 1) B->C D Step 2: Reduction (H2, Pd/C) C->D E 5-Amino-2-acetylpyridine (Intermediate 2) D->E F Step 3: Cyanation (Strecker-type) (TMSCN, Catalyst) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I This compound (Final Product) H->I G Start Problem: Low Overall Yield Check_Completion Is the reaction going to completion? (Check by TLC/HPLC) Start->Check_Completion Side_Products Are significant side products observed? Check_Completion->Side_Products Yes Incomplete_Sol Solution: - Increase reaction time/temperature - Check catalyst/reagent activity - Ensure anhydrous conditions if needed Check_Completion->Incomplete_Sol No Purification_Issue Is there high loss during purification? Side_Products->Purification_Issue No Side_Prod_Sol Solution: - Adjust temperature/concentration - Check for air/moisture sensitivity - Consider protecting groups - Change catalyst Side_Products->Side_Prod_Sol Yes Purification_Sol Solution: - Optimize chromatography (solvent, silica) - Attempt recrystallization with different solvents - Use acid/base extraction Purification_Issue->Purification_Sol Yes Final_Check Re-evaluate overall process Purification_Issue->Final_Check No Incomplete_Sol->Final_Check Side_Prod_Sol->Final_Check Purification_Sol->Final_Check

References

Technical Support Center: Purification of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar aminopyridine compounds.

Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What are the primary methods for purifying polar aminopyridine compounds?

A1: The main strategies for purifying polar aminopyridine compounds include:

  • Acid-Base Extraction: This technique leverages the basicity of the aminopyridine's amino group to separate it from neutral or acidic impurities.[1][2]

  • Column Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are widely used.[1][2]

  • Crystallization: This is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.[1][2]

  • Scavenger Resins: These solid-supported reagents can selectively bind to and remove excess amines or other reactive impurities.[1]

Normal-Phase Chromatography

Q2: My aminopyridine compound is streaking or tailing significantly on a silica gel column. What is causing this and how can I fix it?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[2] This occurs due to strong ionic interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites.

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA) 0.1 - 1%Most common choice.[1][2]
Ammonium Hydroxide 0.1 - 2%A good alternative to TEA, especially when TEA is reactive with the product.[1][3]
Pyridine 0.5 - 1%Can be effective but may be harder to remove during solvent evaporation.[2]

Q3: My polar compound remains at the origin of the silica gel column and won't elute. What should I do?

A3: This indicates that the eluent is not polar enough to move the highly polar compound, or the compound is too strongly adsorbed to the silica gel.[4] You should gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol. Adding a basic modifier like triethylamine or ammonia can also help reduce strong adsorption and improve elution.[4]

Reverse-Phase Chromatography

Q4: My polar aminopyridine compound has no retention and elutes in the void volume on a C18 column. How can I get it to retain?

A4: This is a common challenge with highly polar compounds in reverse-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[5][6] Here are several strategies to increase retention:

  • Use a Highly Aqueous Mobile Phase: Increase the water content of your mobile phase (e.g., 95-99% water) with a suitable buffer.[6]

  • Employ Ion-Pairing Reagents: Adding an ion-pairing agent to the mobile phase can form a more hydrophobic complex with your ionized aminopyridine, increasing its retention on the C18 column.[7][8]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[6][9][10][11]

  • Use Polar-Embedded or Polar-Endcapped Columns: These specialized C18 columns are designed to have better compatibility with highly aqueous mobile phases and offer enhanced retention for polar analytes.[6]

  • Adjust Mobile Phase pH: For basic compounds, using a slightly acidic mobile phase can protonate the analyte, which can sometimes improve retention and peak shape.[5]

Crystallization

Q5: I'm having trouble finding a suitable solvent to recrystallize my polar aminopyridine derivative. What's a good approach?

A5: Finding the right solvent is key. Start by screening a range of solvents with varying polarities. Polar protic or aprotic solvents are often a good starting point.[12] If a single solvent doesn't work, a binary (two-solvent) system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" anti-solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to clarify and then allow it to cool slowly.[5][13]

Q6: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What should I do?

A6: "Oiling out" typically happens when the solution is too supersaturated or cools too quickly.[13][14] Try the following:

  • Use a more dilute solution by adding more of the "good" solvent.

  • Ensure the solution cools down very slowly. You can insulate the flask to slow the rate of cooling.[13]

  • Try a different solvent system.

Q7: No crystals are forming even after the solution has cooled for a long time. How can I induce crystallization?

A7: This is often due to the solution not being sufficiently supersaturated or a high energy barrier to nucleation.[1] To induce crystal formation:

  • Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.[1][13]

  • Add a seed crystal of your pure compound to the solution.[1][13]

  • Concentrate the solution by slowly evaporating some of the solvent.[14]

  • Cool the solution further in an ice bath or refrigerator.[13]

Acid-Base Extraction

Q8: An emulsion formed during my acid-base extraction and the layers won't separate. What can I do?

A8: Emulsions are common when working with complex mixtures. To break an emulsion:

  • Let the separatory funnel stand undisturbed for a longer period.

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the layers to separate.[1]

  • Filter the entire mixture through a pad of Celite or glass wool.[1]

Q9: My product is sensitive to strong acids. Can I still use acid-base extraction to remove a basic aminopyridine impurity?

A9: Yes. For acid-sensitive compounds, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution.[1] Another effective method is to wash with a saturated copper sulfate (CuSO₄) solution. Pyridine derivatives form a complex with copper that is soluble in the aqueous layer, allowing for their removal from the organic phase.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a neutral or acidic product from a basic aminopyridine impurity.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[1]

  • Extraction: Stopper the funnel, shake it vigorously for 1-2 minutes, and periodically vent to release any pressure buildup.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains the protonated, water-soluble aminopyridine salt.[1]

  • Repeat: Repeat the acid wash (steps 2-4) two to four more times to ensure complete removal of the aminopyridine. Monitor the purity of the organic layer by TLC.

  • Neutralization & Product Isolation: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.

Protocol 2: General Cooling Crystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid aminopyridine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.[13] Crystal formation should occur during this time.

  • Further Cooling: To maximize the yield of crystals, place the flask in an ice bath for 30-60 minutes.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven or desiccator.[4]

Visual Guides

G cluster_0 cluster_1 cluster_2 cluster_3 start Crude Aminopyridine Compound issue Purification Issue (e.g., Low Purity, Co-elution) start->issue method_choice Select Purification Method issue->method_choice chromatography Column Chromatography method_choice->chromatography Complex Mixture crystallization Crystallization method_choice->crystallization Solid Product extraction Acid-Base Extraction method_choice->extraction Basic Impurity/ Product troubleshoot_chrom Troubleshoot Tailing/ Retention chromatography->troubleshoot_chrom troubleshoot_cryst Troubleshoot Oiling Out/ No Crystals crystallization->troubleshoot_cryst troubleshoot_ext Troubleshoot Emulsion extraction->troubleshoot_ext solution_chrom Add Basic Modifier (TEA) Adjust Polarity troubleshoot_chrom->solution_chrom solution_cryst Slow Cooling Add Seed Crystal troubleshoot_cryst->solution_cryst solution_ext Add Brine (NaCl) troubleshoot_ext->solution_ext end_node Pure Compound solution_chrom->end_node solution_cryst->end_node solution_ext->end_node

Caption: A troubleshooting workflow for the purification of polar aminopyridine compounds.

G cluster_aminopyridine Aminopyridine cluster_silica Silica Gel (Normal Phase) cluster_c18 C18 (Reverse Phase) aminopyridine Aminopyridine (Basic) lone_pair Lone Pair on N aminopyridine->lone_pair donates repulsion Weak Hydrophobic Interaction (Repulsion) aminopyridine->repulsion interaction Strong Ionic Interaction (H-Bonding) lone_pair->interaction silica Silica Gel Surface silanol Silanol Group (Si-OH, Acidic) silica->silanol silanol->interaction c18 C18 Stationary Phase (Non-polar) c18->repulsion tailing Result: Peak Tailing & Strong Retention interaction->tailing void_elution Result: Poor Retention (Elutes in Void Volume) repulsion->void_elution

Caption: Chemical interactions causing purification challenges for polar aminopyridines.

References

stability issues of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in solution. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

A1: Based on its chemical structure, which contains both an aminopyridine and a nitrile functional group, the primary stability concerns in solution are:

  • Hydrolysis of the nitrile group: This is a common degradation pathway for nitriles, which can hydrolyze to form the corresponding amide and subsequently a carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation of the aminopyridine ring: The amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, which may induce degradation.[3] It is recommended to protect solutions from light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific stability data for this compound is not publicly available, general best practices for similar compounds suggest the following:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of potential degradation reactions.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements. Extreme pH values should be avoided to minimize acid- or base-catalyzed hydrolysis of the nitrile group.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q3: I am observing a loss of potency of my compound in solution over time. What could be the cause?

A3: A loss of potency is likely due to chemical degradation. The most probable cause is the hydrolysis of the nitrile group to form the less active or inactive amide or carboxylic acid derivatives.[1][2] Other possibilities include oxidation or photodegradation. To identify the cause, we recommend performing a stability study and analyzing for potential degradation products.

Q4: How can I analyze the stability of this compound in my solution?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5] For higher sensitivity and identification of degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: New peaks appear in the HPLC or LC-MS chromatogram of your sample over time.

  • Possible Cause: These new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the new peaks. An increase in mass may suggest hydrolysis (addition of a water molecule) or oxidation (addition of an oxygen atom).

    • Force Degradation Study: To confirm the identity of the degradation products, perform a force degradation study by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation). Compare the degradation products formed under these conditions with the unknown peaks in your sample.

    • Optimize Storage Conditions: Based on the identified degradation pathway, adjust the storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities.

Issue 2: Poor Reproducibility of Experimental Results
  • Symptom: You are observing significant variability in your experimental results when using solutions of the compound prepared at different times.

  • Possible Cause: The compound is degrading in solution, leading to a decrease in the effective concentration over time.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always use freshly prepared solutions for your experiments to ensure a consistent concentration.

    • Perform a time-course stability study: Analyze the concentration of the compound in your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions. This will help you determine the time frame within which the solution is stable.

    • Re-evaluate solvent/buffer: Ensure the chosen solvent or buffer system is optimal for the compound's stability.

Data Presentation

The following tables illustrate how to present quantitative stability data. The data presented here is hypothetical and should be replaced with your experimental results.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25 °C)

Time (hours)% Remaining (Acetonitrile)% Remaining (DMSO)% Remaining (PBS, pH 7.4)
0100.0100.0100.0
499.899.598.2
899.599.196.5
2498.797.892.3
4897.595.685.1

Table 2: Effect of pH on the Stability of this compound (1 mg/mL) in Aqueous Buffer at 37 °C after 24 hours

pHBuffer System% RemainingMajor Degradant Peak Area (%)
3.0Citrate Buffer85.212.5 (Amide)
5.0Acetate Buffer95.83.1 (Amide)
7.4Phosphate Buffer98.51.2 (Amide)
9.0Borate Buffer89.79.8 (Amide)

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This is a general HPLC method that can be used as a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

Mandatory Visualization

G cluster_main Potential Degradation Pathways Compound 2-(5-Aminopyridin-2-YL)-2- methylpropanenitrile Amide 2-(5-Aminopyridin-2-YL)-2- methylpropanamide Compound->Amide Hydrolysis (Acid/Base catalysis) N_Oxide 2-(5-Amino-1-oxido-pyridin-2-YL)-2- methylpropanenitrile Compound->N_Oxide Oxidation CarboxylicAcid 2-(5-Aminopyridin-2-YL)-2- methylpropanoic acid Amide->CarboxylicAcid Hydrolysis (Acid/Base catalysis)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Stability Study Workflow A Prepare Solution of Compound B Aliquot and store under different conditions (Temp, pH, Light) A->B C Withdraw samples at specified time points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Quantify Parent Compound and Degradation Products D->E F Determine Rate of Degradation and Identify Degradation Pathway E->F

Caption: General experimental workflow for a solution stability study.

References

Technical Support Center: Overcoming Low Reactivity in Aminopyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the derivatization of low-reactivity aminopyridines.

Troubleshooting Guides

This section is designed to help you navigate common issues encountered during the derivatization of aminopyridines. The following tables provide a structured approach to identifying potential causes and implementing effective solutions.

Issue 1: Low or No Product Yield in N-Acylation

The N-acylation of aminopyridines can be challenging due to the reduced nucleophilicity of the amino group. Here are some common causes and solutions to improve your reaction yield.

Potential CauseSuggested Solution
Insufficient Reactivity of Acylating Agent Switch to a more reactive acylating agent, such as an acyl chloride, which is generally more electrophilic than the corresponding anhydride.[1]
Inadequate or No Catalyst For hindered or unreactive aminopyridines, employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) to form a highly reactive N-acylpyridinium intermediate.[2]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. However, monitor the reaction closely to avoid decomposition of starting materials or products.
Poor Solubility of the Aminopyridine Select a solvent in which the aminopyridine substrate is fully soluble to ensure a homogeneous reaction mixture.
Issue 2: Low or No Product Yield in N-Alkylation

N-alkylation of aminopyridines can be hampered by factors such as the reactivity of the alkylating agent and steric hindrance.

Potential CauseSuggested Solution
Poor Nucleophilicity of the Pyridine For aminopyridines with electron-withdrawing groups, consider using a more potent alkylating agent or increasing the reaction temperature.[3]
Inefficient Leaving Group Ensure the alkylating agent has a good leaving group. The general order of reactivity is I > Br > Cl > OTs.[3]
Steric Hindrance If using a bulky alkylating agent or a sterically hindered aminopyridine, prolong the reaction time or increase the temperature. Be mindful of potential elimination side reactions with tertiary alkyl halides.[3]
Inappropriate Solvent Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation.[3]
Base Incompatibility When a base is required, ensure it is strong enough to deprotonate the aminopyridine if necessary, but not so strong as to cause side reactions with the alkylating agent.[3]
Issue 3: Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Side ProductMitigation Strategy
Diacylation Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
Over-alkylation Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. Initial alkylation can sometimes create steric hindrance that suppresses further reaction.
Elimination (with tertiary alkyl halides) It is generally recommended to use primary or secondary alkyl halides for N-alkylation to avoid elimination reactions.[3]

Frequently Asked Questions (FAQs)

Q1: Why are aminopyridines generally less reactive than anilines in derivatization reactions?

The pyridine ring is electron-withdrawing, which reduces the electron density on the exocyclic amino group, making it less nucleophilic compared to the amino group in anilines. Additionally, the lone pair of electrons on the pyridine nitrogen can be protonated or coordinate to catalysts, further deactivating the molecule.

Q2: What are the most common methods to activate aminopyridines for derivatization?

Common activation strategies include:

  • N-oxide formation: Oxidation of the pyridine nitrogen to an N-oxide enhances the reactivity of the ring towards both electrophilic and nucleophilic attack.

  • Quaternization: Alkylation of the pyridine nitrogen to form a pyridinium salt increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution.

  • Transition metal catalysis: Palladium-, copper-, and other transition metal-catalyzed cross-coupling reactions are highly effective for forming C-C and C-N bonds with aminopyridines.

Q3: How can I improve the regioselectivity of derivatization on a substituted aminopyridine?

Regioselectivity is influenced by both electronic and steric factors. The position of the amino group and other substituents on the pyridine ring will direct incoming reagents. For example, in many cases, derivatization is favored at the position para to the amino group. Careful selection of protecting groups, catalysts, and reaction conditions can help control the regioselectivity.

Q4: What is the role of a base in the acylation of aminopyridines?

A base is crucial for several reasons:

  • Acid Scavenging: Acylation reactions often produce an acidic byproduct (e.g., HCl from acyl chlorides). The base neutralizes this acid, preventing it from protonating the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.[2]

  • Catalyst Regeneration: In catalyzed reactions, the base can be involved in the regeneration of the active catalyst.

Common bases include tertiary amines like triethylamine (TEA) or pyridine itself.[2]

Q5: Can I use microwave irradiation to improve the reaction rate of aminopyridine derivatization?

Yes, microwave irradiation can be a very effective technique to accelerate slow reactions by rapidly and efficiently heating the reaction mixture. This can lead to significantly shorter reaction times and, in some cases, improved yields.

Experimental Protocols

Protocol 1: N-Acylation of 3-Aminopyridine with Acetic Anhydride

This protocol describes a general procedure for the N-acylation of 3-aminopyridine using acetic anhydride.

Materials:

  • 3-Aminopyridine

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of 2-Amino-6-bromopyridine with an Alkyl Halide under Pressure

This protocol is adapted from methodologies for the amination of dihalopyridines and is effective for mono-alkylation with primary alkylamines.[4]

Materials:

  • 2-Amino-6-bromopyridine

  • Alkylamine solution (e.g., methylamine in ethanol)

  • Solvent (e.g., ethanol)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure tube, add 2-amino-6-bromopyridine (1.0 eq) and the solvent.

  • Add the alkylamine solution (1.1-1.5 eq).

  • Securely seal the pressure tube.

  • Heat the reaction in an oil bath at 100-150 °C for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.[4]

Visualizations

Low_Reactivity_Factors Aminopyridine Aminopyridine LowReactivity Low Reactivity Aminopyridine->LowReactivity exhibits PyridineRing Electron-Withdrawing Pyridine Ring LowReactivity->PyridineRing due to PyridineNitrogen Pyridine Nitrogen (Lewis Basic Site) LowReactivity->PyridineNitrogen due to AminoGroup Reduced Nucleophilicity of Amino Group PyridineRing->AminoGroup Protonation Protonation in Acidic Media PyridineNitrogen->Protonation CatalystCoordination Coordination to Metal Catalysts PyridineNitrogen->CatalystCoordination Deactivation Deactivation Protonation->Deactivation CatalystCoordination->Deactivation

Factors contributing to the low reactivity of aminopyridines.

Troubleshooting workflow for aminopyridine derivatization.

DMAP_Catalysis DMAP DMAP (Catalyst) Acylpyridinium N-Acylpyridinium Ion (Highly Reactive Intermediate) DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product N-Acylated Aminopyridine Acylpyridinium->Product Acyl Transfer Aminopyridine Aminopyridine (Nucleophile) Aminopyridine->Product RegenDMAP Regenerated DMAP Product->RegenDMAP RegenDMAP->DMAP Catalytic Cycle

Catalytic cycle of DMAP in the acylation of aminopyridines.

References

Technical Support Center: Production of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a multi-step process starting from 2-chloro-5-nitropyridine. This pathway involves a nucleophilic aromatic substitution to introduce the cyanomethyl group, followed by reduction of the nitro group to the desired amine.

Synthetic_Pathway A 2-Chloro-5-nitropyridine B 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile A->B 1. Nucleophilic Substitution (NaC(CH3)2CN, DMSO) C This compound B->C 2. Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) Side Side Products (e.g., over-reduction, ring opening) B->Side Incomplete reduction C->Side Degradation

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nucleophilic aromatic substitution step?

A1: The most critical parameters are temperature and moisture control. The reaction of 2-chloro-5-nitropyridine with the sodium salt of isobutyronitrile is exothermic. Poor temperature control can lead to runaway reactions and the formation of impurities. The presence of water can hydrolyze the nitrile group and react with the sodium salt, reducing the yield. Therefore, anhydrous conditions are highly recommended.

Q2: I am observing a low yield in the nitro group reduction. What are the possible causes?

A2: A low yield in the nitro group reduction can be due to several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the reducing agent may have lost its activity.

  • Catalyst poisoning: If using catalytic hydrogenation (e.g., H2/Pd-C), impurities in the starting material or solvent can poison the catalyst.

  • Over-reduction: While less common for nitro groups in the presence of a nitrile, harsh conditions could potentially affect the pyridine ring or the nitrile.

  • Work-up losses: The product, being an amine, can be soluble in acidic aqueous solutions. Ensure proper pH adjustment during extraction.

Q3: What are the common impurities I should look for in the final product?

A3: Common impurities may include:

  • Unreacted 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.

  • The corresponding carboxylic acid or amide from hydrolysis of the nitrile group.

  • Side products from the reduction step, such as hydroxylamines or azo compounds, if the reduction is not complete.

  • Residual solvents from the purification process.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The synthesis involves several hazardous materials and reactions:

  • Cyanide: The use of a cyanide salt in the first step is highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.

  • Nitro compounds: 2-Chloro-5-nitropyridine and the intermediate are potentially explosive, especially at elevated temperatures.

  • Hydrogenation: If using catalytic hydrogenation, ensure proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon).

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Nucleophilic Substitution) Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC or HPLC.
Moisture in the reactionUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of starting material or productMaintain strict temperature control. Consider a lower reaction temperature for a longer duration.
Formation of multiple spots on TLC after Step 1 Side reactionsOptimize reaction temperature. Ensure slow addition of the nucleophile.
Impure starting materialsPurify the 2-chloro-5-nitropyridine before use.
Low yield in Step 2 (Nitro Group Reduction) Inactive reducing agentUse a fresh batch of the reducing agent. If using a catalyst, ensure it has not been exposed to air for extended periods.
Poor work-up procedureAdjust the pH carefully during extraction to ensure the product is in its free base form and soluble in the organic layer.
Catalyst poisoningPurify the intermediate from Step 1 before the reduction.
Final product is off-color (not white/pale yellow) Presence of impuritiesRecrystallize the final product from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Air oxidation of the amino groupStore the final product under an inert atmosphere and protect it from light.
Difficulty in isolating the final product Product is an oilTry to form a salt (e.g., hydrochloride) which is often crystalline. The free base can then be regenerated.
High solubility in the work-up solventUse a different extraction solvent or perform multiple extractions.

Experimental Protocols

Step 1: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile

  • To a stirred solution of isobutyronitrile (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) in a three-necked flask under a nitrogen atmosphere, slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0-5 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMSO dropwise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

  • To a solution of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 eq) in ethanol or acetic acid, add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate to pH 8-9.

  • Extract the product with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary

Parameter Step 1: Nucleophilic Substitution Step 2: Nitro Group Reduction
Typical Yield 75-85%80-90%
Purity (crude) ~90% (by HPLC)~95% (by HPLC)
Purity (after purification) >98%>99%
Reaction Temperature 15-25 °C70-80 °C
Reaction Time 12-18 hours4-6 hours

Challenges in Scaling Up

Scale_Up_Challenges cluster_0 Process Safety cluster_1 Process Control & Purity cluster_2 Supply Chain & Waste A Exothermic Nucleophilic Substitution B Handling of NaH and Cyanide C Hydrogenation Safety (if applicable) D Heat and Mass Transfer E Impurity Profile Management F Crystallization and Polymorph Control G Raw Material Sourcing and Quality H Solvent Recovery and Waste Disposal ScaleUp Scaling Up Production ScaleUp->A ScaleUp->B ScaleUp->C ScaleUp->D ScaleUp->E ScaleUp->F ScaleUp->G ScaleUp->H

Caption: Key challenges in scaling up the production of this compound.

Detailed Discussion of Scale-Up Challenges:

  • Heat Transfer in Nucleophilic Aromatic Substitution: The exothermicity of the first step can be difficult to manage in large reactors. Inadequate heat removal can lead to temperature gradients, promoting side reactions and potentially a runaway reaction. A thorough understanding of the reaction kinetics and reactor design is crucial.

  • Handling of Hazardous Reagents: The safe handling of large quantities of sodium hydride (pyrophoric and water-reactive) and sodium cyanide (highly toxic) requires specialized equipment and stringent safety protocols.

  • Solid Handling and Filtration: The reduction step using iron powder generates significant amounts of solid waste (iron oxides) that need to be efficiently filtered and disposed of. On a large scale, this can be a bottleneck. If catalytic hydrogenation is used, the handling of the pyrophoric catalyst on a large scale presents its own challenges.

  • Impurity Profile: Impurities that are minor at the lab scale can become significant at a larger scale. It is essential to identify and control the formation of key impurities to ensure the final product meets the required specifications.

  • Crystallization and Isolation: Developing a robust crystallization process to consistently produce the desired crystal form (polymorph) with high purity and good filtration characteristics is a critical aspect of scale-up. The final product's physical properties, such as particle size distribution, can be influenced by the crystallization conditions.

  • Solvent and Waste Management: The use of solvents like DMSO and chlorinated solvents for extraction can pose environmental and cost challenges on a large scale. Developing efficient solvent recovery and recycling processes is important. The disposal of cyanide-containing aqueous waste must be handled according to strict environmental regulations.

Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a key intermediate in pharmaceutical development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Synthesis Overview: The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 2-chloro-5-nitropyridine with the anion of isobutyronitrile to form 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.

  • Step 2: Nitro Group Reduction: Reduction of the nitro intermediate to the desired primary amine.

Troubleshooting Step 1: Nucleophilic Aromatic Substitution

Issue Potential Cause Recommended Solution
Low or no conversion of 2-chloro-5-nitropyridine 1. Incomplete formation of the isobutyronitrile anion: The base used may not be strong enough or the reaction conditions may not be suitable for complete deprotonation.1a. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). 1b. Anhydrous Conditions: Ensure strictly anhydrous conditions as the anion is highly reactive with water. Dry solvents and glassware thoroughly.
2. Low reaction temperature: The activation energy for the SNAr reaction may not be reached.2. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
Formation of multiple unidentified byproducts 1. Side reactions of the isobutyronitrile anion: The anion can potentially react with itself or other electrophiles present.1. Controlled Addition: Add the isobutyronitrile to the base at a low temperature to form the anion, and then slowly add the 2-chloro-5-nitropyridine solution to the anion.
2. Ring opening of the pyridine ring: Strong basic conditions can sometimes lead to the opening of the pyridine ring.[1][2]2. Milder Base/Lower Temperature: If ring opening is suspected, consider using a milder base or running the reaction at a lower temperature for a longer period.

Troubleshooting Step 2: Nitro Group Reduction

Issue Potential Cause Recommended Solution
Incomplete reduction of the nitro group (presence of starting material or intermediates) 1. Inactive catalyst (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity.1a. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. 1b. Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
2. Insufficient reducing agent (for metal/acid reduction): The stoichiometry of the reducing agent (e.g., Fe, SnCl2, Zn) may be inadequate.[3][4]2. Increase Equivalents: Use a larger excess of the metal and acid.[3]
3. Poor solubility of the nitro compound: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[3]3. Solvent Optimization: Use a solvent system in which the nitro intermediate is fully soluble. Co-solvents like ethanol/water or acetic acid may be beneficial.[3]
Formation of side products (e.g., hydroxylamines, nitroso, or azoxy compounds) 1. Uncontrolled reaction temperature: Exothermic reductions can lead to localized overheating, promoting the formation of dimeric side products.[3]1. Temperature Control: Maintain a controlled temperature throughout the reaction, using an ice bath if necessary, especially during the addition of reagents.
2. Sub-optimal choice of reducing agent: Some reducing agents are more prone to stopping at intermediate stages.[3]2. Select Appropriate Reducing Agent: Catalytic hydrogenation or metal/acid combinations (Fe/HCl, SnCl2/HCl) are generally effective for complete reduction to the amine.[3][4][5]
Reduction of the nitrile group 1. Harsh reducing conditions: Some powerful reducing agents can also reduce the nitrile group.1. Milder Reducing Agent: Avoid strong hydrides like LiAlH4. Catalytic hydrogenation with Raney Nickel or certain metal/acid combinations are generally selective for the nitro group in the presence of a nitrile.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective route starts with 2-chloro-5-nitropyridine. The first step is a nucleophilic aromatic substitution with the anion of isobutyronitrile. The resulting nitro compound is then reduced to the desired amine.

Q2: Which impurities should I look for in my final product?

A2: Potential impurities could include:

  • Unreacted 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile: From incomplete reduction.

  • Partially reduced intermediates: Such as the corresponding hydroxylamine or nitroso derivatives.

  • Starting materials: Residual 2-chloro-5-nitropyridine if the first step did not go to completion.

  • Side products from the SNAr reaction: Potentially from dimerization or other reactions of the isobutyronitrile anion.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both monitoring the reaction progress and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the product and identification of any impurities.

Q4: What are the recommended purification methods for the final product?

A4: The final product, being an amine, can often be purified by:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common method for obtaining high-purity material.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Strong bases like sodium hydride are pyrophoric and react violently with water. Nitro compounds can be energetic, and their reductions are often exothermic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile

  • Materials:

    • 2-chloro-5-nitropyridine

    • Isobutyronitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of isobutyronitrile (1.1 equivalents) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Materials:

    • 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the hydrogenator's instructions) at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or column chromatography.

Visualizations

Synthesis_Pathway 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine intermediate 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile 2-chloro-5-nitropyridine->intermediate Step 1: SNAr isobutyronitrile Isobutyronitrile + Strong Base (e.g., NaH) isobutyronitrile->intermediate final_product This compound intermediate->final_product Step 2: Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting start Low Yield or Impure Product step1_issue Issue in Step 1 (SNAr)? start->step1_issue step2_issue Issue in Step 2 (Reduction)? start->step2_issue incomplete_snar Incomplete Reaction step1_issue->incomplete_snar byproducts_snar Byproducts Formed step1_issue->byproducts_snar incomplete_reduction Incomplete Reduction step2_issue->incomplete_reduction byproducts_reduction Side Products (e.g., -NHOH) step2_issue->byproducts_reduction check_base Check Base Strength & Anhydrous Conditions incomplete_snar->check_base optimize_temp_snar Optimize Temperature incomplete_snar->optimize_temp_snar controlled_addition Controlled Reagent Addition byproducts_snar->controlled_addition check_catalyst Check Catalyst Activity/ Reducing Agent Stoichiometry incomplete_reduction->check_catalyst check_solubility Check Substrate Solubility incomplete_reduction->check_solubility control_temp_reduction Control Reaction Temperature byproducts_reduction->control_temp_reduction

Caption: Troubleshooting workflow for the synthesis.

References

refining reaction conditions for aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminopyridines?

A1: The most common methods include the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide[1][2][3], and transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of 2-halopyridines.[4][5][6] Nucleophilic aromatic substitution (SNAr) on activated pyridines (e.g., with nitro or cyano groups) is also a widely used strategy.[5]

Q2: My Chichibabin reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Chichibabin reaction can stem from several factors. The purity of the sodium amide is critical; surprisingly, very pure sodium amide may result in a poor reaction, while less pure reagent often gives better yields, possibly due to catalytic impurities.[3] Other factors include reaction temperature (typically 100-130°C in solvents like toluene or xylene)[1], the basicity of the pyridine substrate[2], and the formation of side products like dimers or 4-isomers.[1][2]

Q3: When should I choose a Buchwald-Hartwig amination over a Chichibabin reaction?

A3: The Buchwald-Hartwig amination is preferred for its milder reaction conditions and broader substrate scope, especially for complex or sensitive molecules. It avoids the harsh, high-temperature conditions and strong bases required for the Chichibabin reaction.[1] This palladium-catalyzed method is highly effective for coupling a wide range of amines with halopyridines.[4][6][7]

Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination of a halopyridine?

A4: The critical parameters to optimize are the choice of palladium catalyst/precatalyst, the phosphine ligand, the base, the solvent, and the temperature. The interplay between these variables is complex.[8] For instance, different ligands are suited for different classes of amines (aliphatic vs. aryl).[8] High-throughput experimentation (HTE) techniques are often used to efficiently screen these variables and find the optimal conditions.[9]

Q5: How can I purify my final aminopyridine product?

A5: Purification strategies depend on the physical properties of the aminopyridine.[10] For solid products, recrystallization from a suitable solvent system (e.g., benzene/ligroin or ethanol/alkane) is common.[11][12] Column chromatography on silica gel is another effective method.[7] For polar aminopyridines, cation-exchange chromatography can be a powerful technique to remove excess reagents and impurities.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion (Buchwald-Hartwig) 1. Inactive CatalystUse a pre-catalyst or ensure Pd(II) source is adequately reduced to Pd(0). Avoid solvents like chloroform, acetonitrile, or pyridine which can inhibit the catalyst.[8]
2. Poor Substrate SolubilityScreen different solvents (e.g., dioxane, THF, toluene) or use a solvent mixture to ensure all components are dissolved at the reaction temperature.[8]
3. Inappropriate Ligand/Base CombinationScreen a panel of phosphine ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, DBU). The optimal choice is substrate-dependent.[4][8]
Low Yield (Chichibabin Reaction) 1. Harsh Conditions Degrading SubstrateFor sensitive substrates, consider a low-temperature variant using potassium amide in liquid ammonia, potentially with an oxidant like KMnO₄ to facilitate hydride removal.[14]
2. Formation of Side ProductsDimerization can be a significant side reaction.[2] Modifying the solvent or temperature may help. If the 4-amino isomer is forming, steric hindrance at the 2- and 6-positions might be directing the substitution.[3]
3. Electron-Withdrawing Groups on PyridineElectron-withdrawing groups inhibit the Chichibabin reaction.[2] For these substrates, SNAr or a transition-metal catalyzed approach is a better strategy.
Difficulty in Product Purification 1. Product is Highly PolarConsider cation-exchange chromatography for purification.[13] This is particularly effective for separating the basic aminopyridine from neutral or acidic impurities.
2. Residual Palladium CatalystIf using a Buchwald-Hartwig protocol, treat the crude product with a palladium scavenger or perform an aqueous wash with a chelating agent.
3. Product is an Oil or Difficult to CrystallizePurify via silica gel column chromatography. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.

Comparative Data on Reaction Conditions

Table 1: Typical Conditions for 2-Aminopyridine Synthesis
MethodSubstrateReagents/CatalystBaseSolventTemp. (°C)Typical Yield
Chichibabin PyridineSodium Amide (NaNH₂)-Toluene or Xylene110-13060-80%
Buchwald-Hartwig 2-BromopyridinePd₂(dba)₃ / XantphosNaOtBuDioxane80-10075-95%[4]
SNAr 2-Chloro-3-nitropyridineAmine (used as solvent)-NeatReflux70-90%[5]
From N-Oxide Pyridine-N-OxidePyBroP, AmineDIEACH₂Cl₂25-4065-90%[15]
Catalyst-Free Dihydrothiazolopyridinium saltAmine-DMSO or Neat5070-85%[7]

Key Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a representative example for the palladium-catalyzed synthesis of a secondary aminopyridine.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, Xantphos, and Sodium t-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous dioxane, followed by the 2-bromopyridine and the amine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminopyridine product.

Visualized Workflows and Logic

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Glassware setup_inert Setup Under Inert Atmosphere prep_reagents->setup_inert add_solids Add Catalyst, Ligand, Base setup_inert->add_solids add_liquids Add Solvent, Halopyridine, Amine add_solids->add_liquids heat_stir Heat & Stir add_liquids->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate in Vacuo filter->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product G start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_solubility Are all reagents soluble? check_catalyst->check_solubility Yes action_catalyst Use precatalyst or change Pd source. check_catalyst->action_catalyst No check_conditions Are conditions optimal? check_solubility->check_conditions Yes action_solvent Screen alternative solvents or mixtures. check_solubility->action_solvent No action_screen Screen ligands, bases, and temperature. check_conditions->action_screen No success Improved Yield check_conditions->success Yes action_catalyst->check_solubility action_solvent->check_conditions action_screen->success

References

method refinement for consistent results with 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity and stability?

A1: The molecule contains three key functional groups that dictate its chemical behavior: a pyridine ring, an amino group at the 5-position, and a tertiary nitrile group. The pyridine nitrogen is basic and can be protonated. The amino group is a nucleophile and can undergo reactions typical of aromatic amines. The nitrile group can be hydrolyzed under acidic or basic conditions. The tertiary carbon adjacent to the nitrile may provide some steric hindrance.

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: Common challenges include incomplete reaction, formation of side products due to the reactivity of the aminopyridine ring, and difficulties in purification. The amino group can be sensitive to oxidation, potentially leading to colored impurities.

Q3: How can I purify crude this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating closely related impurities. Cation-exchange chromatography can also be a useful technique for purifying aminopyridine derivatives.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Based on the general stability of aminopyridine compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Studies on similar aminopyridines have shown excellent chemical stability under refrigeration and at room temperature when protected from light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.The reaction may be exothermic; controlling the temperature is crucial to prevent side reactions. An optimized temperature can lead to higher yield and purity.[3]
Degradation of starting materials or product.Ensure the quality of starting materials. The amino group on the pyridine ring can be susceptible to oxidation.
Product Discoloration (Yellow/Brown) Oxidation of the amino group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Presence of colored impurities from side reactions.Treatment with activated charcoal during recrystallization can help remove some colored impurities.[3]
Inconsistent Purity Inefficient purification.Optimize the recrystallization solvent system or the eluent for column chromatography. Ensure the silica gel used for chromatography is of good quality.
Formation of byproducts with similar polarity.If recrystallization is ineffective, column chromatography is recommended for separating byproducts with similar polarity to the desired product.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction, the solvent can be removed under reduced pressure, and the residue can be purified.
Formation of a salt.If an acidic or basic reagent is used, the product might form a salt. Neutralize the reaction mixture during workup to precipitate the free base.

Data Presentation

Table 1: Example Reaction Parameters for Synthesis Optimization
ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Temperature Room Temperature45 °CIncreased reaction rate and yield.
Reaction Time 2 hours4 hours (or until completion by TLC)Ensures complete conversion of starting material.
Atmosphere AirInert (Nitrogen)Minimizes oxidation and formation of colored impurities.
Solvent DichloromethaneAnhydrous DichloromethanePrevents side reactions with water.
Table 2: Comparison of Purification Methods
Purification MethodPurity ImprovementBest for Removing
Recrystallization Can increase purity from ~85% to >95%.Unreacted starting materials, some byproducts, colored impurities.
Column Chromatography Can achieve >99% purity.Byproducts with similar polarity.
Activated Charcoal Treatment Improves color.Colored impurities.

Experimental Protocols

Hypothetical Synthesis Protocol

This protocol is a generalized procedure based on common synthetic routes for similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-5-aminopyridine

  • 2-Methylpropanenitrile

  • Strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Quenching solution (e.g., Saturated ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a solution of 2-methylpropanenitrile in the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and slowly add the strong base portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-5-aminopyridine in the anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding the quenching solution.

  • Extraction: Extract the aqueous layer with the extraction solvent (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over the drying agent.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials: 2-Chloro-5-aminopyridine 2-Methylpropanenitrile reaction Reaction: - Strong Base - Anhydrous Solvent - Inert Atmosphere start->reaction 1. Nucleophilic Substitution quench Quenching reaction->quench 2. Reaction Completion extraction Aqueous Extraction quench->extraction drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Recrystallization or Column Chromatography crude->purification pure_product Pure Product (>98%) purification->pure_product analysis Characterization: - NMR - MS - HPLC pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Experiment Start issue Inconsistent Results? start->issue low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes consistent_results Consistent Results issue->consistent_results No check_reaction Check Reaction Conditions: - Temperature - Time - Atmosphere low_yield->check_reaction check_reagents Check Reagent Quality low_yield->check_reagents check_purification Optimize Purification: - Recrystallization Solvent - Chromatography Eluent low_purity->check_purification check_reaction->issue check_reagents->issue check_purification->issue

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the characterization and quality control of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile organic compound with applications in medicinal chemistry and material science.[1] Given the absence of specific validated methods for this compound in publicly available literature, this document outlines a framework for developing and validating suitable analytical techniques, drawing comparisons from established methods for structurally related aminopyridine derivatives.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose, ensuring reliability, consistency, and accuracy of analytical data.[2][3] This process is a regulatory requirement and a fundamental aspect of good analytical practice.[3]

Potential Analytical Methods & Comparative Performance

Based on the successful analysis of other aminopyridine compounds, two primary analytical techniques are proposed for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE).[4][5][6][7]

RP-HPLC is a widely used, robust technique for the separation, identification, and quantification of organic molecules. It is often favored for its high resolution, sensitivity, and reproducibility.

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, short analysis times, and minimal solvent consumption. It is particularly well-suited for the analysis of charged or polar compounds like aminopyridines.[4][5]

The following table summarizes typical performance characteristics for these methods, based on validation data for related aminopyridine compounds. This data serves as a benchmark for the development and validation of a method for this compound.

Table 1: Comparative Performance of Potential Analytical Methods

Validation ParameterTypical Performance (RP-HPLC)Typical Performance (Capillary Electrophoresis)Reference
Linearity (r²) ≥ 0.999≥ 0.998[8]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[8]
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%[8]
- Intermediate Precision≤ 2.0%≤ 3.0%[4]
Limit of Quantitation (LOQ) 0.05 - 0.1% of test concentration0.05 - 0.1% of test concentration[5]
Limit of Detection (LOD) 0.01 - 0.03% of test concentration0.01 - 0.03% of test concentration[9]
Specificity High, demonstrated by peak purity and resolution from impuritiesHigh, demonstrated by migration time and resolution[2]
Robustness Generally highSensitive to buffer pH and voltage changes[4][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are template protocols for RP-HPLC and CE that can be adapted for this compound.

Protocol 1: RP-HPLC Method Development and Validation

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related impurities.

2. Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)[6]

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)[6]

  • Reference standard of this compound

  • Forced degradation samples (acid, base, oxidative, thermal, photolytic)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v), isocratic elution[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Detection Wavelength: To be determined by UV scan (e.g., 225 nm or 240 nm)[4][6]

  • Injection Volume: 10 µL

4. Validation Procedure:

  • Specificity: Analyze blank, placebo, reference standard, and forced degradation samples to demonstrate that the peak for the main analyte is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the expected test concentration). Plot peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120%).[9] Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the same sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Capillary Electrophoresis Method Development and Validation

1. Objective: To develop and validate a CE method for the separation and quantification of this compound from its isomers and related impurities.

2. Materials and Instrumentation:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 60 cm effective length)[4]

  • Sodium acetate or phosphate buffer[4][5]

  • Internal Standard (e.g., N-(1-naphthyl)ethylenediamine)[4]

  • Reference standard of this compound

3. Electrophoretic Conditions (Starting Point):

  • Background Electrolyte (BGE): 100 mM Sodium Acetate buffer, pH 5.15[4] or 50 mM Phosphate buffer, pH 2.5[5]

  • Applied Voltage: 20-25 kV[4][5]

  • Capillary Temperature: 25 °C

  • Detection Wavelength: 240 nm[4]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

4. Validation Procedure:

  • Specificity: Analyze the reference standard and potential impurities to ensure adequate separation and resolution.

  • Linearity: Prepare a series of at least five concentrations of the reference standard containing a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Accuracy: Analyze samples with known concentrations of the analyte and compare the measured values to the true values.

  • Precision (Repeatability & Intermediate): Perform replicate injections of a standard solution on the same day and on different days to assess the relative standard deviation (RSD) of migration times and peak areas.

  • LOD & LOQ: Determine by injecting progressively more dilute solutions until the signal meets the required signal-to-noise ratio.

  • Robustness: Evaluate the effect of small variations in BGE concentration, pH, and applied voltage on the separation.[4]

Visualizing the Validation Process

To aid in understanding the logical flow of analytical method validation and the decision-making process for method selection, the following diagrams are provided.

G cluster_plan Planning Phase cluster_dev Development & Pre-Validation cluster_val Formal Validation cluster_doc Documentation start Define Analytical Method Objective select_method Select Potential Method (HPLC, CE, etc.) start->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params method_dev Method Development & Optimization define_params->method_dev pre_val Pre-Validation Checks (System Suitability) method_dev->pre_val specificity Specificity pre_val->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop

References

A Comparative Guide to the Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on potential yield, reaction conditions, and the availability of starting materials. Detailed experimental protocols, based on analogous reactions reported in the literature, are provided to assist researchers in their synthetic endeavors.

Route 1: Late-Stage Amination via a Nitropyridine Intermediate

This synthetic approach focuses on the initial construction of the 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile core, followed by the reduction of the nitro group to the desired amine. This strategy benefits from the activating effect of the nitro group in the key nucleophilic aromatic substitution (SNAr) step.

Experimental Workflow

Route 1: Late-Stage Amination A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl3) E 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile D->E SNAr F This compound E->F Reduction (e.g., Fe/HCl) Isobutyronitrile Isobutyronitrile anion Isobutyronitrile->E

Figure 1. Synthetic workflow for the late-stage amination route.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

In a reaction vessel, 2-aminopyridine is dissolved in concentrated sulfuric acid at a controlled temperature below 10°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the temperature below 30°C. The reaction mixture is subsequently heated to 55-65°C for 10-12 hours. After completion, the reaction is quenched by pouring it into ice, and the pH is adjusted to 5.5-6.0 with an aqueous sodium hydroxide solution to precipitate the product. The crude product is then collected by filtration.[1]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

2-Amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for an additional 30-45 minutes. The resulting 2-hydroxy-5-nitropyridine can be isolated after workup.[1]

Step 3: Synthesis of 2-Chloro-5-nitropyridine

2-Hydroxy-5-nitropyridine is treated with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 100-105°C for 5 hours. After the reaction, excess POCl3 is removed under reduced pressure. The residue is carefully poured into ice water and neutralized with a sodium hydroxide solution to a pH of 8-9. The product, 2-chloro-5-nitropyridine, is then extracted with an organic solvent.[2] A yield of 76.9% has been reported for a similar chlorination reaction using POCl3 and N,N-diethylaniline.[1]

Step 4: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile

This proposed protocol is based on analogous SNAr reactions.

To a solution of isobutyronitrile in a polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH) is added at 0°C to generate the isobutyronitrile anion. After stirring for a short period, a solution of 2-chloro-5-nitropyridine in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The nitro group at the 5-position activates the 2-position for nucleophilic attack, facilitating this substitution.

Step 5: Synthesis of this compound

The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of hydrochloric acid in a solvent such as ethanol or water. The reaction mixture is heated to reflux until the reduction is complete. After cooling, the iron salts are filtered off, and the filtrate is neutralized and extracted to yield the final product. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable option.[3]

Route 2: Nucleophilic Substitution on a Pre-aminated Pyridine

This approach involves the direct introduction of the 2-methylpropanenitrile moiety onto a 5-aminopyridine backbone that already possesses a suitable leaving group at the 2-position. This route avoids the final reduction step but may face challenges due to the deactivating effect of the amino group on the SNAr reaction.

Experimental Workflow

Route 2: Nucleophilic Substitution on Pre-aminated Pyridine A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination (HCl, NaClO) C This compound B->C SNAr Isobutyronitrile Isobutyronitrile anion Isobutyronitrile->C

Figure 2. Synthetic workflow for the pre-aminated pyridine route.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

2-Aminopyridine is dissolved in concentrated hydrochloric acid at 10°C. A solution of sodium hypochlorite (NaClO) is then added, followed by the slow dropwise addition of more concentrated hydrochloric acid. The reaction is maintained at 10°C for 2 hours and then at 25°C for 4 hours. After the reaction, the pH is adjusted to >8 with a sodium hydroxide solution, and the product is extracted with an organic solvent like dichloroethane. A yield of approximately 72% has been reported for this method.[4]

Step 2: Synthesis of this compound

This proposed protocol is based on analogous SNAr reactions and considers the deactivating nature of the amino group.

The anion of isobutyronitrile is generated as described in Route 1. A solution of 2-amino-5-chloropyridine in a high-boiling polar aprotic solvent such as DMF or NMP is then added. Due to the electron-donating nature of the amino group, which deactivates the pyridine ring towards nucleophilic attack, this reaction may require more forcing conditions, such as elevated temperatures (e.g., 100-150°C). The progress of the reaction should be carefully monitored by TLC or HPLC. An alternative approach could involve the protection of the amino group (e.g., as an acetyl or Boc derivative) to modulate its electronic effect and prevent potential side reactions, followed by deprotection after the substitution.

Quantitative Data Summary

The following table summarizes the reported and expected yields for the key steps in each synthetic route. It is important to note that the yields for the SNAr steps are estimations based on analogous reactions due to the lack of direct literature precedent for the specific transformations.

Route Step Reaction Reported/Expected Yield Reference
1 12-Aminopyridine → 2-Amino-5-nitropyridine~41% (for nitration and hydrolysis)
2 & 32-Amino-5-nitropyridine → 2-Chloro-5-nitropyridine~77% (from 2-hydroxy-5-nitropyridine)[1]
42-Chloro-5-nitropyridine → 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrileModerate to Good (Estimated)-
5Reduction of Nitro GroupHigh (Typically >80%)[3]
2 12-Aminopyridine → 2-Amino-5-chloropyridine~72%[4]
22-Amino-5-chloropyridine → Final ProductLow to Moderate (Estimated)-

Comparison and Outlook

Route 1 (Late-Stage Amination) appears to be the more promising approach. The presence of the electron-withdrawing nitro group in the key SNAr step is expected to facilitate the C-C bond formation, likely leading to higher yields and milder reaction conditions compared to Route 2. Although this route involves more steps, the individual transformations are generally well-established and high-yielding.

Route 2 (Pre-aminated Pyridine) is shorter, which is advantageous in terms of step economy. However, the key SNAr reaction is likely to be challenging due to the deactivating effect of the amino group. This could result in lower yields, require harsh reaction conditions, and potentially lead to side reactions. The need for protection and deprotection of the amino group would add steps to the synthesis, diminishing its initial appeal of being a shorter route.

References

Comparative Analysis of the Predicted Biological Activity of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile Against Other Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential biological activities of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in the context of structurally related aminopyridine compounds reveals a landscape rich with therapeutic possibilities, primarily in oncology and infectious diseases. While direct experimental data for this compound is not publicly available, a comparative analysis based on the extensive research into the aminopyridine scaffold provides valuable insights into its likely biological profile.

Aminopyridines are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The core aminopyridine structure serves as a versatile scaffold for the development of potent inhibitors of various enzymes and modulators of cellular signaling pathways. This guide provides a comparative overview of the potential biological activity of this compound by examining the established activities of other substituted aminopyridine derivatives.

Predicted Biological Profile of this compound

The structure of this compound, featuring a 5-amino group on the pyridine ring and a gem-dimethyl group adjacent to a nitrile moiety, suggests several potential biological activities. The aminopyridine core is a known pharmacophore for kinase inhibition, and the additional substituents can influence potency, selectivity, and pharmacokinetic properties. The nitrile group, in particular, is a common feature in many biologically active compounds and can participate in key interactions with target proteins.

Comparative Quantitative Data of Aminopyridine Derivatives

To contextualize the potential efficacy of this compound, the following table summarizes the biological activities of other aminopyridine derivatives against various targets. This data, sourced from published scientific literature, highlights the therapeutic areas where aminopyridines have shown promise.

CompoundTarget/AssayActivity (IC50/MIC)Therapeutic AreaReference
Compound A (A p38α MAP Kinase Inhibitor)p38α MAP KinaseIC50: 1 nMAnti-inflammatory[3]
Compound B (An Antimalarial Agent)Plasmodium falciparum (K1 strain)IC50: 8.4 nMAntimalarial[4]
Compound C (An Antibacterial Agent)Staphylococcus aureusMIC: 0.039 µg/mLAntibacterial[5]
Compound D (A Prion Inhibitor)Prion Replication (ScN2a cells)EC50: <1 µMNeurodegenerative Disease[6]

Note: The compounds listed are structurally related aminopyridines and are presented for comparative purposes. Direct experimental data for this compound is not available.

Experimental Protocols

The methodologies employed to determine the biological activities of the comparative aminopyridine derivatives are crucial for understanding the validity and reproducibility of the data. Below are summaries of typical experimental protocols used in the assessment of these compounds.

Kinase Inhibition Assay (Example: p38α MAP Kinase)

A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. The assay is typically performed in a multi-well plate format.

  • Reagents and Materials: Recombinant human p38α MAP kinase, kinase buffer, ATP, and a specific peptide substrate are required. The test compounds are dissolved in a suitable solvent, typically DMSO.

  • Assay Procedure: The kinase, substrate, and test compound are incubated together in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Susceptibility Testing (Example: Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared.

  • Assay Setup: The test compounds are serially diluted in a liquid growth medium in a multi-well plate. The bacterial inoculum is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of aminopyridine activity, the following diagrams depict a generic kinase signaling pathway often targeted by these compounds and a typical workflow for antimicrobial activity screening.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Aminopyridine Aminopyridine Derivative (e.g., Kinase Inhibitor) Aminopyridine->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Figure 1: Generic MAPK/ERK signaling pathway, a common target for aminopyridine-based kinase inhibitors.

Antimicrobial_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Hit_Identification->MIC_Determination Active End End: Lead Optimization Hit_Identification->End Inactive Cytotoxicity_Assay Assess Cytotoxicity (e.g., against mammalian cells) MIC_Determination->Cytotoxicity_Assay Lead_Selection Select Lead Compounds for Further Development Cytotoxicity_Assay->Lead_Selection Lead_Selection->MIC_Determination Unfavorable Profile Lead_Selection->End Favorable Profile

Figure 2: A typical experimental workflow for screening compounds for antimicrobial activity.

Conclusion

Based on the structure-activity relationships of known aminopyridine derivatives, this compound holds potential as a biologically active molecule. The aminopyridine scaffold is a proven starting point for the development of potent kinase inhibitors, antimalarial, and antibacterial agents. The specific substitutions on the pyridine ring and the nitrile functionality of the target compound will ultimately determine its specific biological activity and potency. Further experimental evaluation of this compound is warranted to elucidate its precise mechanism of action and therapeutic potential. The comparative data and experimental frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives as JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives as inhibitors of the Janus kinase (JAK) family. While specific SAR data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile derivatives are not extensively available in the public domain, this document leverages data from closely related 2-aminopyridine analogs that have been evaluated as JAK inhibitors. This information is intended to provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1] 2-Aminopyridine derivatives have emerged as a promising scaffold for the development of potent and selective JAK inhibitors.

Comparative Analysis of 2-Aminopyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 2-aminopyridine derivatives against various JAK isoforms. These compounds, while not exact analogs of this compound, share the core 2-aminopyridine scaffold and provide valuable insights into the SAR of this chemical class.

Compound IDR1 GroupR2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
1 4-methyl-piperazin-1-ylH259246120[2]
2 4-ethyl-piperazin-1-ylH306201115[2]
3 4-(2-hydroxyethyl)-piperazin-1-ylH4512350180[2]
4 H3-fluoro-phenyl853>1000>1000[3]
5 H4-fluoro-phenyl926>1000>1000[3]
6 H3-chloro-phenyl784>1000>1000[3]

Note: The structures of the R1 and R2 groups are substitutions on a core 2-aminopyridine scaffold that is further elaborated. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends for 2-aminopyridine-based JAK inhibitors can be inferred:

  • Substitution at the 2-amino position: The nature of the substituent at the 2-amino position significantly influences both potency and selectivity. Small, basic cyclic amines like piperazine appear to be well-tolerated and can lead to potent inhibition of JAK1 and JAK2.

  • Piperazine modifications: Modifications to the piperazine ring can fine-tune the activity. Small alkyl groups (e.g., methyl, ethyl) at the N4 position of the piperazine are favorable. The introduction of a hydroxyl group (Compound 3) slightly decreases potency, suggesting that steric bulk and polarity in this region need to be carefully balanced.

  • Aromatic substitutions: The presence of substituted phenyl groups can impart high potency and selectivity, particularly for JAK2. Halogen substitutions on the phenyl ring (Compounds 4-6) are associated with potent JAK2 inhibition and excellent selectivity against other JAK isoforms. This suggests that these substitutions may be interacting with specific residues in the JAK2 active site.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of potential drug candidates. Below are representative protocols for key in vitro and cell-based assays used to characterize JAK inhibitors.

In Vitro JAK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the active site of a JAK kinase.

  • Reagent Preparation:

    • Prepare a 4X JAK kinase/Eu-anti-tag antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X Alexa Fluor™ 647-labeled ATP-competitive tracer solution in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a 1:25 dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 4X JAK kinase/Eu-anti-tag antibody solution.

    • Add 5 µL of the 4X tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based JAK-STAT Signaling Assay (Phospho-STAT ELISA)

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and express the JAK2/STAT5 pathway) in a 96-well plate and starve overnight in a low-serum medium.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., GM-CSF for TF-1 cells) for 15-30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA Procedure:

    • Coat a high-binding 96-well plate with a capture antibody specific for the total STAT protein (e.g., anti-STAT5).

    • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Add normalized cell lysates to the wells and incubate to allow the capture antibody to bind to the STAT protein.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT5 [Tyr694]), conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-STAT signal to the total protein concentration.

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, a primary target of 2-aminopyridine derivatives.

Caption: The JAK-STAT signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships of 2-aminopyridine derivatives as JAK inhibitors. The provided data and protocols can serve as a valuable starting point for the design and evaluation of novel and more potent inhibitors targeting the JAK-STAT pathway for the treatment of various diseases.

References

A Comparative Spectroscopic Guide to Aminopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the spectroscopic properties of 2-, 3-, and 4-aminopyridine, complete with experimental data and detailed analytical protocols to aid in their differentiation and characterization.

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are fundamental building blocks in medicinal chemistry and material science. Their distinct physicochemical properties, arising from the position of the amino group on the pyridine ring, necessitate precise and unambiguous identification. This guide provides a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in academic and industrial settings.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data for the spectroscopic analysis of 2-, 3-, and 4-aminopyridine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
IsomerChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2-Aminopyridine 8.05 (ddd, J = 5.0, 1.9, 0.9 Hz, 1H, H6), 7.38 (ddd, J = 8.3, 7.3, 1.9 Hz, 1H, H4), 6.61 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H, H5), 6.47 (dt, J = 8.3, 0.9 Hz, 1H, H3), 4.63 (br s, 2H, NH₂)[1]
3-Aminopyridine 8.08 (d, J = 2.8 Hz, 1H, H2), 7.99 (dd, J = 4.4, 1.5 Hz, 1H, H6), 7.03 (dd, J = 8.3, 4.4 Hz, 1H, H4), 6.97 (ddd, J = 8.3, 2.8, 0.8 Hz, 1H, H5), 3.89 (br s, 2H, NH₂)[2]
4-Aminopyridine 8.12 (d, J = 6.0 Hz, 2H, H2, H6), 6.62 (d, J = 6.0 Hz, 2H, H3, H5), 4.40 (br s, 2H, NH₂)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
IsomerChemical Shift (δ, ppm)
2-Aminopyridine 158.3 (C2), 148.0 (C6), 137.8 (C4), 113.8 (C5), 108.7 (C3)
3-Aminopyridine 145.2 (C3), 141.6 (C6), 139.0 (C2), 123.8 (C4), 122.5 (C5)
4-Aminopyridine 155.8 (C4), 150.2 (C2, C6), 109.4 (C3, C5)
Table 3: IR Spectroscopic Data (KBr Pellet/Solid State)
IsomerCharacteristic Absorption Bands (cm⁻¹)
2-Aminopyridine ~3442 (asym N-H stretch), ~3300 (sym N-H stretch), ~1617 (N-H scissoring), ~1600, 1562, 1481, 1439 (C=C and C=N ring stretching)[3]
3-Aminopyridine ~3430-3300 (N-H stretching), ~1602, 1575, 1488 (C=C and C=N ring stretching), ~800, 709 (out-of-plane C-H bending)[4]
4-Aminopyridine ~3430-3200 (N-H stretching), ~1645 (N-H scissoring), ~1600 (C=C and C=N ring stretching)[5]
Table 4: UV-Vis Spectroscopic Data
IsomerSolventλmax (nm)
2-Aminopyridine Ethanol235, 290
3-Aminopyridine Ethanol230, 290
4-Aminopyridine Water260[6]
Table 5: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Aminopyridine 9467, 40
3-Aminopyridine 9467, 40[7][8]
4-Aminopyridine 9467, 40[9][10]

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of an unknown aminopyridine isomer and a logical decision-making process for its identification based on the obtained spectral data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Aminopyridine Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Data IR IR Spectroscopy Sample->IR Acquire Data UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Acquire Data MS Mass Spectrometry Sample->MS Acquire Data NMR_Data Chemical Shifts, Coupling Constants, Number of Signals NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Identification Isomer Identification (2-, 3-, or 4-Aminopyridine) NMR_Data->Identification Comparative Analysis IR_Data->Identification Comparative Analysis UV_Vis_Data->Identification Comparative Analysis MS_Data->Identification Comparative Analysis logical_differentiation cluster_nmr ¹H NMR Analysis cluster_ir IR Analysis cluster_conclusion Identification Start Spectroscopic Data of Unknown Aminopyridine H_NMR_Pattern Observe Aromatic Proton Pattern Start->H_NMR_Pattern Two_Signals Two Signals (2H each, doublets)? H_NMR_Pattern->Two_Signals Four_Signals Four Distinct Signals? Two_Signals->Four_Signals No Isomer_4 4-Aminopyridine Two_Signals->Isomer_4 Yes NH_Scissoring N-H Scissoring Band Position (cm⁻¹) Four_Signals->NH_Scissoring Yes Isomer_3 3-Aminopyridine Four_Signals->Isomer_3 If pattern is complex and distinct for 4 protons Position_1645 ~1645 cm⁻¹? NH_Scissoring->Position_1645 Position_1617 ~1617 cm⁻¹? Position_1645->Position_1617 No Position_1645->Isomer_4 Yes Isomer_2 2-Aminopyridine Position_1617->Isomer_2 Yes Position_1617->Isomer_3 No

References

Comparative Analysis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and Alternative JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the aminopyridine derivative 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and other structurally related compounds investigated as inhibitors of Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a known driver in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling target for therapeutic intervention. The aminopyridine scaffold has emerged as a crucial pharmacophore in the development of potent and selective JAK2 inhibitors.

While specific experimental data for this compound (CAS: 1226776-95-9) is not extensively available in peer-reviewed literature, its structural features suggest potential activity. This guide will compare it with well-characterized aminopyridine-based JAK2 inhibitors, providing available experimental data to offer a predictive context for its potential efficacy.

Structural Comparison and Performance Data

The following table summarizes the inhibitory activity of several aminopyridine derivatives against JAK family kinases. This data, gathered from various studies, highlights the structure-activity relationships (SAR) within this class of compounds. Modifications to the aminopyridine core significantly impact potency and selectivity.

Compound/AlternativeStructureTargetIC50 (nM)Selectivity ProfileReference
This compound Chemical structure not available in cited literatureJAK2 (Predicted)Data not availableData not availableN/A
Compound 21b 2-aminopyridine derivativeJAK29>276-fold vs JAK1, >184-fold vs JAK3[1]
Compound 12k 2-aminopyridine derivativeJAK26Selective over JAK1 and JAK3[1]
Compound 12l 2-aminopyridine derivativeJAK23Selective over JAK1 and JAK3[1]
Crizotinib Aminopyridine scaffoldJAK227Also inhibits ALK, MET[1]
KRC-180 Aminopyridine derivative with benzoxazole substitutionJAK2Direct inhibition confirmed, IC50 not specified in abstractAlso inhibits c-Met[2]

Experimental Protocols

To facilitate the cross-validation of findings for this compound and its alternatives, detailed protocols for key assays are provided below.

In Vitro JAK2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.

Materials:

  • Purified recombinant human JAK2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound or alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the peptide substrate and ATP in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of diluted JAK2 enzyme to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5]

Western Blot for Phospho-STAT3 Inhibition in a Cellular Context

This assay determines the ability of a compound to inhibit the JAK2 signaling pathway within a cellular environment by measuring the phosphorylation of its downstream target, STAT3.

Materials:

  • A suitable human cell line with constitutive JAK2 activity (e.g., HEL 92.1.7)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in STAT3 phosphorylation.[6]

Visualizing the Mechanism of Action

To understand the biological context of JAK2 inhibition, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Phosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization GeneTranscription Gene Transcription (Proliferation, Survival, etc.) pSTAT->GeneTranscription Translocation Inhibitor 2-(5-Aminopyridin-2-YL)- 2-methylpropanenitrile (or Alternative) Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding & Activation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay CompoundPrep Prepare Compound Dilutions KinaseAssay Perform JAK2 Kinase Assay CompoundPrep->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellCulture Culture HEL 92.1.7 Cells CompoundTreatment Treat Cells with Compound CellCulture->CompoundTreatment WesternBlot Western Blot for p-STAT3 CompoundTreatment->WesternBlot Analysis Analyze Pathway Inhibition WesternBlot->Analysis

Caption: General workflow for evaluating JAK2 inhibitors.

References

Performance Benchmarking of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and its Analogs in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis: Inhibition of Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses.[2][3] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms.[4][5] Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in oncology drug discovery. The following table summarizes the JAK2 inhibitory activity of various 2-aminopyridine derivatives, providing a benchmark for the potential performance of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Table 1: Comparative IC50 Values of 2-Aminopyridine Derivatives Against JAK Family Kinases

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
12k JAK26--
12l JAK23--
21b JAK29276-fold184-fold
16m-(R) JAK2385-fold76-fold
Crizotinib JAK227--

Data sourced from studies on related 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[5][6] It is important to note that these are not direct results for this compound but represent the performance of analogous compounds.

Comparative Analysis: Cytotoxicity in Cancer Cell Lines

Evaluating the cytotoxic potential of novel compounds is a fundamental step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation by measuring the metabolic activity of cells.[7][8][9] The following table presents the cytotoxic activity (IC50 values) of representative aminopyridine derivatives against various human cancer cell lines. This data serves as a reference for the anticipated cytotoxic profile of this compound.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Aminopyridine Derivatives in Human Cancer Cell Lines

Compound IDHeLa (Cervical Cancer)HepG2 (Liver Cancer)PANC-1 (Pancreatic Cancer)
Compound 6d 2.8>1001.8
5-FU (standard) ---

Data sourced from a study on novel amide derivatives of a related aminopyridine compound.[10] These values are for comparative purposes and do not represent direct measurements for this compound.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating compound activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition by 2-Aminopyridine Derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_data Data Analysis Synthesis Synthesis of 2-Aminopyridine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay JAK2 Kinase Assay Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_cyto IC50 Determination MTT_Assay->IC50_cyto IC50_cyto->SAR

General Experimental Workflow for Compound Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

JAK2 Kinase Assay Protocol (In Vitro)

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against the JAK2 enzyme.[11]

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human JAK2 enzyme in reaction buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide substrate like Poly(Glu, Tyr) 4:1) in reaction buffer.

    • Prepare an ATP solution in reaction buffer. The concentration should be near the Km value for JAK2.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in reaction buffer.

  • Assay Procedure :

    • Add the test compound solution to the wells of a 96-well plate.

    • Add the JAK2 enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detection :

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay (e.g., LanthaScreen™).[12][13]

    • Measure the signal using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay Protocol

This protocol describes a method for assessing the cytotoxic effects of a compound on cultured cancer cells.[1][7][9][14]

  • Cell Culture and Plating :

    • Culture the desired human cancer cell line (e.g., HeLa, HepG2) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[9]

    • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Evaluating the Novelty of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a small molecule whose biological effects have not been extensively characterized in publicly available literature. However, its chemical structure, featuring a 5-aminopyridin-2-yl core and a gem-dimethylnitrile moiety, suggests potential interactions with well-established drug targets. This guide provides a comparative analysis of the potential biological activities of this compound by examining the known effects of structurally related molecules. The novelty of its biological effects will be evaluated based on its potential to inhibit key signaling pathways implicated in diseases such as cancer.

The aminopyridine scaffold is a prevalent feature in a multitude of kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. Concurrently, the 2-methylpropanenitrile group has been identified in inhibitors of the PI3K/mTOR pathway, another critical regulator of cell growth and survival. This guide will, therefore, explore the potential for this compound to act as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Janus Kinase 2 (JAK2), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

Potential Kinase Inhibition: A Comparative Analysis

The aminopyridine moiety is a key pharmacophore in numerous FDA-approved and investigational kinase inhibitors. These enzymes play a central role in signal transduction pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.

EGFR and HER2 Inhibition

The EGFR/HER2 signaling pathway is a primary target in the treatment of various cancers. Upon ligand binding, these receptors dimerize and activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.

Below is a comparison of the inhibitory activities (IC50 values) of known aminopyridine-based and other EGFR/HER2 inhibitors.

CompoundTargetIC50 (nM)
Lapatinib EGFR, HER210.8 (EGFR), 9.2 (HER2)[1]
Neratinib EGFR, HER25 (EGFR), 55 (HER2)
Compound 15c EGFRwt, EGFRT790M5 (EGFRwt), 26 (EGFRT790M)[2]
Compound 50b EGFR (A431 cells)13,650[2]
JAK2 Inhibition

The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway, particularly through mutations in JAK2, is a hallmark of myeloproliferative neoplasms.

The following table compares the inhibitory potency of several known JAK2 inhibitors, some of which feature aminopyridine or related heterocyclic cores.

CompoundTargetIC50 (nM)
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)[3]
TG101348 JAK23[3]
XL019 JAK22[3]
CEP-701 JAK21[3]
JAK2-IN-13 JAK254.7[4]

Potential PI3K/mTOR Inhibition: A Comparative Analysis

The PI3K/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. The 2-methylpropanenitrile moiety is present in known inhibitors of this pathway, suggesting a potential role for this compound in this context.

Here, we compare the IC50 values of several PI3K/mTOR inhibitors.

CompoundTargetIC50 (nM)
PI3K/mTOR Inhibitor-2 PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR3.4, 34, 16, 1, 4.7[4]
GSK1059615 PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR0.4, 0.6, 5, 2, 12[5]
PI-103 PI3Kα, PI3Kγ, mTOR8.4, 86, 5.7[5]
PKI-179 mTOR, PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ0.42, 8, 24, 74, 77[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms of action and the experimental approaches to verify them, the following diagrams are provided.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_HER2 EGFR/HER2 EGF->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K Activates RAS RAS EGFR_HER2->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription

EGFR/HER2 Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to nucleus

JAK/STAT Signaling Pathway

PI3K_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/mTOR Signaling Pathway

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

General Kinase Inhibition Assay Workflow

Experimental Protocols

The following are generalized protocols for biochemical kinase inhibition assays, which are fundamental for determining the inhibitory potency of a compound like this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., for EGFR, HER2, JAK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER2, or JAK2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]

  • Test compound (serial dilutions in DMSO)

  • 384-well white, low-volume assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.[7]

  • Assay Plate Setup: To the wells of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO for control).[7]

  • Enzyme and Substrate Addition: Prepare a solution containing the kinase and its specific substrate in the kinase assay buffer. Add an equal volume (e.g., 10 µL) to each well. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.[7]

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding a specific volume (e.g., 10 µL) of the ATP solution to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.[7]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[7]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[7]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro PI3K/mTOR Kinase Inhibition Assay

Objective: To determine the IC50 of a test compound against purified PI3K or mTOR enzymes.

Materials:

  • Purified recombinant PI3K or mTOR enzyme

  • Lipid substrate (for PI3K, e.g., PI(4,5)P2) or protein substrate (for mTOR, e.g., GST-4E-BP1)

  • ATP

  • Kinase assay buffer (specific to PI3K or mTOR)

  • Test compound (serial dilutions in DMSO)

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay or TR-FRET based assay)

  • Plate reader (luminescence or time-resolved fluorescence)

Procedure:

  • Compound and Reagent Preparation: Similar to the general kinase assay, prepare serial dilutions of the test compound. Prepare solutions of the enzyme, substrate, and ATP in the appropriate assay buffer.

  • Assay Setup: In an assay plate, combine the test compound, enzyme, and substrate. Allow for a pre-incubation period.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature and for the appropriate duration for the specific enzyme.

  • Detection: Stop the reaction and quantify the product (e.g., ADP or phosphorylated substrate) using a suitable detection method. For PI3K assays, this may involve detecting the production of PIP3. For mTOR, it could be the detection of a phosphorylated protein substrate.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

Conclusion: Evaluating the Novelty

The novelty of the biological effects of this compound lies in its potential to act as a dual or multi-targeting inhibitor. Given its structural components, it is plausible that this compound could exhibit inhibitory activity against both kinases (such as EGFR, HER2, or JAK2) and the PI3K/mTOR pathway.

A truly novel biological effect would be demonstrated if the compound exhibits:

  • Potent and selective inhibition of a specific kinase or PI3K isoform that is not effectively targeted by existing aminopyridine or nitrile-containing compounds.

  • A unique polypharmacology profile , where it effectively inhibits a combination of targets from different families (e.g., a potent dual inhibitor of a receptor tyrosine kinase and PI3K). This could offer a synergistic therapeutic effect.

  • Activity against drug-resistant mutants of these kinases, which is a significant challenge in cancer therapy.

Without direct experimental data for this compound, its novelty remains speculative. The provided comparative data and experimental protocols offer a framework for the systematic evaluation of this compound's biological activities. Future research should focus on performing the described kinase and PI3K/mTOR inhibition assays to determine its actual inhibitory profile and thereby establish its novelty and potential as a therapeutic agent.

References

Comparative Docking Studies of Aminopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyridine derivatives in molecular docking studies against key biological targets implicated in cancer and bacterial infections. The information herein is collated from recent scientific publications to support the design and development of novel therapeutics based on the versatile aminopyridine scaffold.

Aminopyridine and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively studied for their potential as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these derivatives with their biological targets, thereby guiding lead optimization and drug discovery efforts.[3]

Quantitative Comparison of Docking Performance

The following tables summarize the quantitative data from various comparative molecular docking studies of aminopyridine derivatives.

Table 1: Docking Performance of Aminopyridine Derivatives Against Anticancer Targets

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Compound 4aBeta-catenin4ASS-7.8-8.1[4]
Compound 4bBeta-catenin4ASS-8.1-7.2[4]
Compound 4cBeta-catenin4ASS-8.5-4.5[4]
Compound 4dBeta-catenin4ASS-8.9-3.7[4]
Compound S6cMultiple Protein Kinases--High Binding Affinity-[5]
Compound 8eCDK9/HDAC1---0.0884 (CDK9), 0.1689 (HDAC1)[6]

Table 2: Docking Performance of Aminopyridine Derivatives Against Antibacterial Targets

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)MIC (µg/mL)Reference
Compound 2cS. aureus DNA Gyrase B4URM-6.52-0.039[1][2]
Compound 2cB. subtilis DNA Gyrase B2RHL-6.38-0.039[1][2]
Compound 3aE. coli DNA Gyrase B1AJ6-High Binding Affinity15.63[7]
Compound 3bE. coli DNA Gyrase B1AJ6-High Binding Affinity-[7]
Compound 4aE. coli DNA Gyrase B1AJ6-High Binding Affinity-[7]
Compound 9bE. coli DNA Gyrase B1AJ6-High Binding Affinity-[7]
Compound 12bE. coli DNA Gyrase B1AJ6-High Binding Affinity-[7]

Experimental Protocols

A generalized experimental protocol for comparative molecular docking studies of aminopyridine derivatives, synthesized from methodologies reported in the literature, is provided below.[1][3][4][7]

1. Software and Hardware:

  • Docking Software: Molecular Operating Environment (MOE), AutoDock, Glide, or similar validated software.[2][8]

  • Hardware: High-performance computing cluster for efficient processing of docking calculations.

2. Protein Preparation:

  • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMm) to relieve any steric clashes and optimize the geometry.

3. Ligand Preparation:

  • Draw the 2D structures of the aminopyridine derivatives using a chemical drawing tool.

  • Convert the 2D structures to 3D and generate low-energy conformers.

  • Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).

  • Perform energy minimization of the ligand structures.

4. Docking Simulation:

  • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Set the parameters for the docking algorithm, including the number of docking runs, population size, and number of evaluations.

  • Run the docking simulation to generate a series of binding poses for each ligand within the defined binding site.

5. Scoring and Analysis:

  • Score the generated poses using a scoring function to estimate the binding affinity.

  • Analyze the top-ranked poses to identify the most favorable binding mode for each ligand.

  • Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Compare the docking scores and interaction patterns of the different aminopyridine derivatives to evaluate their relative binding affinities and specificities.

Visualizations

comparative_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Protein_Prep Target Protein Preparation (PDB Retrieval, Cleaning, Protonation, Energy Minimization) Binding_Site Binding Site Definition Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D Conversion, Conformer Generation, Energy Minimization) Docking Molecular Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Results Comparative Binding Affinities & Interaction Patterns Analysis->Results

Caption: Workflow for a comparative molecular docking study.

signaling_pathway cluster_pathway Potential Signaling Pathway Targeted by Aminopyridine Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TCF_LEF TCF/LEF ERK->TCF_LEF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin Beta-catenin Frizzled->Beta_Catenin Stabilization Beta_Catenin->TCF_LEF Co-activation Proliferation Cell Proliferation, Survival, Angiogenesis TCF_LEF->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression Aminopyridine Aminopyridine Derivatives Aminopyridine->RTK Inhibition Aminopyridine->RAF Inhibition Aminopyridine->Beta_Catenin Inhibition

References

assessing the advantages of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile over existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. This guide provides a comparative assessment of a novel aminopyridine-based compound, 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, against existing kinase inhibitors. Due to the limited public data on this specific molecule, this guide will leverage data from structurally related 2-aminopyridine derivatives that target Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and immunology. This analysis will use the well-established BTK inhibitor, Ibrutinib, as a primary comparator to highlight the potential advantages of the aminopyridine scaffold.

Introduction to the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain.[1] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. Modifications at other positions of the pyridine ring allow for the fine-tuning of potency, selectivity, and physicochemical properties.

Comparative Efficacy and Selectivity

To illustrate the potential of the aminopyridine class, we present a comparison of a representative 5-phenoxy-2-aminopyridine irreversible BTK inhibitor, Compound 18g from a study by Lee et al. (2020), with the first-in-class BTK inhibitor, Ibrutinib.[1]

Compound BTK IC50 (nM) Selectivity Profile (Selected Kinases) Cellular Potency (GI50 in nM)
Compound 18g 1.5High selectivity against other TEC family kinasesRamos: 8.9, Raji: 12.5
Ibrutinib 0.5Also inhibits other kinases like TEC, EGFR, etc.Ramos: 3.1, Raji: 9.8

Data is representative and compiled from published studies for illustrative purposes.[1]

Compound 18g demonstrates potent inhibition of BTK, comparable to Ibrutinib. Notably, aminopyridine-based inhibitors can be engineered to exhibit high selectivity, potentially reducing off-target effects that are observed with broader-spectrum inhibitors like Ibrutinib.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of small molecule inhibitors are critical for their clinical success. While specific data for this compound is not available, studies on other aminopyridine derivatives have shown that this scaffold can be modified to achieve favorable oral bioavailability and metabolic stability.

Parameter Aminopyridine Derivatives (General) Ibrutinib
Oral Bioavailability Can be optimized with appropriate substitutions~2.9% (preclinical models)
Metabolism Primarily via CYP-mediated oxidationPrimarily metabolized by CYP3A4
Half-life Variable, can be tailored through chemical modification~4-6 hours

This table presents generalized pharmacokinetic characteristics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

  • Materials : Recombinant kinase (e.g., BTK), kinase substrate (e.g., poly(Glu,Tyr) 4:1), ATP, test compound, kinase assay buffer, and a luminescence-based ADP detection kit.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.[2]

Cell-Based Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of the target kinase within a cellular context.

  • Materials : A cell line that expresses the target kinase (e.g., a B-cell lymphoma line for BTK), cell culture medium, the test compound, and reagents for detecting the phosphorylation of a downstream substrate.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a predetermined time.

    • Lyse the cells and measure the level of phosphorylation of a specific downstream target of the kinase (e.g., phospho-STAT5 for JAKs or phospho-BTK for BTK) using an ELISA-based or Western blot approach.[3][4]

    • Determine the concentration of the compound that results in 50% inhibition of substrate phosphorylation.[3][4]

Cell Viability Assay (MTS)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Materials : Cancer cell line, cell culture medium, test compound, and an MTS reagent.

  • Procedure :

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at approximately 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Molecular Interactions and Experimental Plans

Signaling Pathway of BTK and Point of Inhibition

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Inhibitor 2-(5-Aminopyridin-2-YL)-2- methylpropanenitrile (Analog) Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of an aminopyridine compound.

Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Primary_Screening Primary Screening (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Cellular_Potency Cellular Potency Assay (e.g., Phospho-BTK) Selectivity_Panel->Cellular_Potency Viability_Assay Cell Viability Assay (e.g., MTS) Cellular_Potency->Viability_Assay PK_Studies Pharmacokinetic Studies Viability_Assay->PK_Studies Efficacy_Models In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Models

Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.

Logical Relationship of Compound Optimization

Compound_Optimization Scaffold 2-Aminopyridine Scaffold Potency Increased Potency Scaffold->Potency SAR Selectivity Improved Selectivity Scaffold->Selectivity Structure-Based Design PK_Properties Favorable PK Profile Scaffold->PK_Properties Physicochemical Tuning Lead_Compound Lead Candidate Potency->Lead_Compound Selectivity->Lead_Compound PK_Properties->Lead_Compound

Caption: The relationship between the core scaffold and the desired properties of a lead compound.

Conclusion

The 2-aminopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated through the comparison with Ibrutinib, derivatives of this scaffold have the potential to exhibit high potency and improved selectivity. The nitrile group in this compound may offer advantages in terms of metabolic stability and target engagement. Further preclinical and clinical evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the advancements in aminopyridine-based kinase inhibitor design.

References

Safety Operating Guide

Proper Disposal of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile must adhere to strict disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Hazard Profile: this compound is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is mandatory when handling this substance.[2][3] All handling operations should be conducted in a well-ventilated area or a chemical fume hood.[2][4]

Immediate Safety and Spill Response

In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2] Do not attempt to clean up large spills without proper training and equipment.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste through an approved waste disposal facility.[1][5] Never dispose of this chemical down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

  • Contaminated Materials: Items such as gloves, pipette tips, and absorbent pads that have come into contact with the compound must also be disposed of as hazardous waste in the same container.[2]

  • Solutions: Collect any solutions containing this compound in a separate, compatible, and labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[2]

2. Waste Container Selection and Labeling:

  • Container Type: Use a container that is compatible with the chemical. The original container is often the best choice for storing the waste.[6] If a different container is used, ensure it is made of a chemically resistant material (e.g., high-density polyethylene) and has a secure, screw-cap lid.[4][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] The label should also include the date when the waste was first added to the container and the associated hazards (e.g., "Toxic," "Corrosive").[3]

3. Temporary Storage in the Laboratory:

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[8][9]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tray, to contain any potential leaks.[1][10]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[2][3]

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department, ensuring all components of the waste are accurately listed.[5]

Quantitative Data Summary

ParameterSpecificationPurpose
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat.To prevent skin and eye contact.[2][3]
Waste Container Original container or chemically resistant container with a screw-cap lid.To safely contain hazardous waste.[4][6]
Waste Label "Hazardous Waste," full chemical name, date, and hazard warnings.For proper identification and handling.[5][7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.To ensure safe temporary storage and prevent spills.[1][8]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Solid and Liquid Waste A->B C Use Compatible, Sealed Container B->C D Label with 'Hazardous Waste' & Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G H Complete Waste Disposal Forms G->H I Professional Disposal by Approved Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a compound requiring careful management due to its potential hazards. The following procedural guidance is based on best practices for handling similar chemical structures, including aminopyridines and nitrile compounds.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. Given the powdered nature of the compound and its chemical properties, the following PPE is required:

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals, including acids, bases, oils, and solvents.[1][2][3][4][5] For prolonged or high-exposure tasks, consider double-gloving.[6] Always inspect gloves for tears or degradation before use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential for protecting eyes from splashes and airborne particles.[5] Standard eyeglasses are not a substitute.
Body Protection Laboratory coatA lab coat that covers the arms and closes in the front should be worn to protect skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols, all handling of the solid compound should be performed in a certified chemical fume hood.[5][6] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe shoesTo protect feet from spills and falling objects, sandals or other open-toed footwear are not permitted in the laboratory.[5]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

A. Preparation and Weighing:

  • Work Area Preparation : Before handling the compound, ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the compound. Use gentle movements to avoid creating airborne dust.

B. Dissolving and Solution Handling:

  • Solvent Addition : Slowly add the desired solvent to the solid compound. Be mindful of any potential exothermic reactions.

  • Mixing : Use appropriate mixing techniques (e.g., magnetic stirrer, vortex) to ensure the compound is fully dissolved. Keep containers closed whenever possible to prevent vapor release.

  • Transferring Solutions : When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to ensure accuracy and prevent spills.

III. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.[6]
Liquid Chemical Waste Dispose of solutions containing the compound in a designated, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[6]
Contaminated Sharps Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill exposure Exposure Response weigh->exposure collect_waste Collect Waste in Labeled Containers dissolve->collect_waste dissolve->spill dissolve->exposure dispose Dispose via EHS collect_waste->dispose

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.